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  • Product: 7-Methoxy-3-nitro-2H-chromene
  • CAS: 92210-60-1

Core Science & Biosynthesis

Foundational

7-Methoxy-3-nitro-2H-chromene basic properties

7-Methoxy-3-nitro-2H-chromene: A Technical Guide to Synthesis, Reactivity, and Applications 1. Executive Summary 7-Methoxy-3-nitro-2H-chromene (CAS: 92210-60-1) is a highly versatile, electron-deficient alkene that serve...

Author: BenchChem Technical Support Team. Date: March 2026

7-Methoxy-3-nitro-2H-chromene: A Technical Guide to Synthesis, Reactivity, and Applications

1. Executive Summary 7-Methoxy-3-nitro-2H-chromene (CAS: 92210-60-1) is a highly versatile, electron-deficient alkene that serves as a cornerstone intermediate in modern synthetic and medicinal chemistry[1]. Characterized by its benzopyran core substituted with a methoxy group at the 7-position and a strongly electron-withdrawing nitro group at the 3-position, this compound acts as a privileged Michael acceptor[2]. It is primarily utilized in the construction of densely functionalized chroman derivatives, which are structural motifs frequently found in natural products and pharmaceuticals exhibiting antioxidant, antiestrogenic, anticonvulsant, and neuroprotective activities[2]. This whitepaper provides a comprehensive, field-proven guide to its physicochemical profiling, synthetic methodologies, and downstream reactivity.

2. Physicochemical Profiling Accurate characterization is the first step in any robust synthetic workflow. The following table summarizes the validated physicochemical parameters of 7-Methoxy-3-nitro-2H-chromene[1],[2].

PropertyValueAnalytical Method / Notes
CAS Number 92210-60-1Standard chemical identifier[1].
Molecular Formula C10H9NO4-
Molecular Weight 207.18 g/mol -
Exact Mass 207.0531HRMS (ESI)[M-H]-: 206.0453[2].
Melting Point 117.6 – 121.0 °CCapillary method; indicates high crystalline purity[2].
Appearance Yellow solidColor derived from the conjugated nitroalkene system.
1H NMR (400 MHz, CDCl3) δ = 7.78 (s, 1H), 7.17 (d, J=8.5 Hz, 1H), 6.57 (dd)The singlet at δ 7.78 is the diagnostic alkene proton (H-4)[2].

3. Synthetic Methodologies: The Oxa-Michael-Henry Domino Reaction

Mechanistic Causality & Catalyst Selection The most efficient route to 7-Methoxy-3-nitro-2H-chromene is a domino oxa-Michael-Henry reaction between 2-hydroxy-4-methoxybenzaldehyde and nitroethylene[2]. As an application scientist, I emphasize that the success of this transformation hinges on dual-activation catalysis. Using a bifunctional catalyst system—such as proline combined with sodium acetate (NaOAc) or a chiral 4-hydroxyprolinamide with a phenolic cocatalyst[3],[4]—addresses two mechanistic requirements simultaneously:

  • Nucleophilic Activation : The base (NaOAc or cocatalyst) deprotonates the phenolic hydroxyl group, facilitating the initial oxa-Michael addition into the electron-deficient nitroethylene[2].

  • Electrophilic Activation : The carboxylic acid or amide moiety of the proline derivative engages the nitro group of nitroethylene via hydrogen bonding. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene, directing the nucleophilic attack and stabilizing the transition state[2],[3]. Following the oxa-Michael addition, an intramolecular Henry (nitroaldol) reaction occurs, followed by dehydration to yield the final chromene ring[2].

Synthesis A 2-Hydroxy-4-methoxy- benzaldehyde D Oxa-Michael Intermediate A->D Base B Nitroethylene B->D C Catalyst System (e.g., Proline/NaOAc) C->D H-Bond Activation E Henry Reaction (Dehydration) D->E F 7-Methoxy-3-nitro- 2H-chromene E->F

Fig 1. Domino oxa-Michael-Henry synthetic workflow for 7-Methoxy-3-nitro-2H-chromene.

Self-Validating Experimental Protocol The following protocol is designed with built-in validation checkpoints to ensure reproducibility and high yield.

Step 1: Reagent Preparation & Initiation

  • Action : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv) and nitroethylene (1.2 equiv) in anhydrous methanol (0.5 M concentration). Add L-proline (20 mol%) and NaOAc (20 mol%)[2].

  • Causality : Anhydrous conditions prevent the competitive hydration of nitroethylene. Methanol is chosen as a protic solvent to stabilize the hydrogen-bonded transition state[2].

  • Validation Check : Upon addition of the catalyst system, the solution will gradually shift from pale yellow to a deeper, vibrant yellow. This colorimetric shift confirms the formation of the activated intermediate.

Step 2: Reaction Execution

  • Action : Stir the reaction mixture at room temperature for 4–6 hours.

  • Causality : Room temperature is sufficient due to the high reactivity of the nitroalkene; elevated temperatures risk the polymerization of nitroethylene.

  • Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) mobile phase. The reaction is complete when the starting aldehyde spot (Rf ~0.6) is fully consumed and a new, distinct UV-active spot (Rf ~0.4) appears.

Step 3: Workup and Purification

  • Action : Quench the reaction with saturated aqueous NH4Cl and extract three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 230–400 mesh)[5].

  • Validation Check : Record the 1H NMR of the purified yellow solid. The presence of a sharp singlet at δ 7.78 ppm confirms the formation of the C4 alkene proton of 7-Methoxy-3-nitro-2H-chromene[2].

4. Reactivity Profile and Downstream Applications The strategic placement of the nitro group makes 7-Methoxy-3-nitro-2H-chromene a highly reactive template for generating structural complexity.

  • Conjugate Additions (Michael Reactions) : As demonstrated by Hu et al. in their, unmodified aldehydes and ketones undergo highly efficient conjugate addition to the 3-position of the chromene ring in the presence of proline and NaOAc[6]. This yields trans-3-nitro-4-substituted chromanes with excellent diastereoselectivity, which are direct precursors to biologically active chroman-based drugs[6].

  • 1,3-Dipolar Cycloadditions : The electron-deficient double bond readily participates in [3+2] cycloadditions with azomethine ylides or diazo compounds. This enables the synthesis of complex polycyclic spirooxindole-chromane adducts featuring contiguous stereocenters[7].

  • Reduction : The nitro group can be selectively reduced (e.g., via catalytic hydrogenation using Pd/C) to yield 7-methoxy-chromanamines, which are critical pharmacophores for neuroprotective agents[8].

Reactivity Core 7-Methoxy-3-nitro-2H-chromene Michael Conjugate Addition (Aldehydes/Ketones) Core->Michael Proline/NaOAc Cyclo 1,3-Dipolar Cycloaddition (Azomethine Ylides) Core->Cyclo Chiral Catalyst Reduction Reduction (H2, Pd/C) Core->Reduction Hydrogenation Chroman trans-3-Nitro-4-substituted Chromanes Michael->Chroman Spiro Spirooxindole-chromane Adducts Cyclo->Spiro Amine 7-Methoxy-chromanamines Reduction->Amine Bio Biological Targets: Antioxidant, Antiestrogen, Neuroprotection Chroman->Bio Spiro->Bio Amine->Bio

Fig 2. Downstream reactivity and biological application pathways.

5. References

  • Zhi-peng Hu, Jun-min Zhang, Chun-liang Lou, Jin-jia Wang, Shao-zhen Nie, and Ming Yan. "Efficient conjugate addition of carbonyl compounds to 3-nitro-2H-chromenes in the presence of bases." ARKIVOC, 2010 (x) 17-33.[Link]

  • Guohui Yin, Richeng Zhang, Lei Li, Jun Tian, Ligong Chen. "One-Pot Enantioselective Synthesis of 3-Nitro-2H-chromenes Catalyzed by a Simple 4-Hydroxyprolinamide with 4-Nitrophenol as Cocatalyst." European Journal of Organic Chemistry, 2013.[Link]

Exploratory

Physicochemical Characteristics and Synthetic Utility of 7-Methoxy-3-nitro-2H-chromene: A Technical Guide

Executive Summary The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, embedded in numerous natural products and synthetic drugs exhibiting antioxidant, antiestrogenic, and neuroprotective...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, embedded in numerous natural products and synthetic drugs exhibiting antioxidant, antiestrogenic, and neuroprotective properties. Among its derivatives, 7-Methoxy-3-nitro-2H-chromene (CAS: 92210-60-1) stands out as a highly versatile, electrophilic building block. The presence of a strongly electron-withdrawing nitro group at the C3 position transforms the chromene core into a highly reactive cyclic β-nitrostyrene, making it an ideal Michael acceptor. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and field-proven experimental protocols for its synthesis and downstream functionalization.

Physicochemical and Spectroscopic Profiling

To effectively utilize 7-Methoxy-3-nitro-2H-chromene in drug development, a rigorous understanding of its physical and electronic properties is required. The push-pull electronic system—driven by the electron-donating 7-methoxy group and the electron-withdrawing 3-nitro group—significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position, priming it for nucleophilic attack.

Table 1: Key Physicochemical Parameters
ParameterValueReference / Significance
IUPAC Name 7-Methoxy-3-nitro-2H-chromeneStandard nomenclature
CAS Registry Number 92210-60-11[1]
Molecular Formula C₁₀H₉NO₄-
Molecular Weight 207.18 g/mol -
Exact Mass 207.0531 DaHigh-resolution mass spectrometry target
Melting Point 117.6 – 118.8 °CCritical for purity validation[2]
Appearance Bright yellow crystalline solidColor arises from extended conjugation
Table 2: Spectroscopic Validation Data (¹H NMR)

Accurate structural validation is paramount. The following ¹H NMR data (400 MHz, CDCl₃) serves as a self-validating reference for product isolation, as detailed in the 2[2].

Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
7.78Singlet (s)1H-H-4 (Alkene proton, highly deshielded)
7.17Doublet (d)1H8.5H-5 (Aromatic)
6.57Doublet of doublets (dd)1H8.5, 2.4H-6 (Aromatic)
6.45Doublet (d)1H2.4H-8 (Aromatic)
5.30Singlet (s)2H-CH₂ (H-2, Pyran ring)
3.82Singlet (s)3H-OCH₃ (Methoxy group)

Structural & Mechanistic Insights

The synthesis of 3-nitro-2H-chromenes generally proceeds via a tandem Oxa-Michael addition followed by a Henry-type condensation, as reviewed in 3[3]. For the 7-methoxy derivative, the starting material is 4-methoxysalicylaldehyde. The reaction with nitroethylene (often generated in situ from 2-nitroethanol) is catalyzed by a secondary amine.

G1 N1 4-Methoxysalicylaldehyde + Nitroethylene N2 Oxa-Michael Addition N1->N2 N3 Hemiacetal Intermediate N2->N3 N4 Dehydration (-H2O) N3->N4 N5 7-Methoxy-3-nitro- 2H-chromene N4->N5

Figure 1: Catalytic synthesis pathway of 7-Methoxy-3-nitro-2H-chromene.

Experimental Methodologies

Protocol A: Synthesis of 7-Methoxy-3-nitro-2H-chromene

This protocol utilizes 2-nitroethanol as a stable precursor to the highly volatile nitroethylene. Di-n-butylamine acts as the base to facilitate both the in situ elimination and the subsequent Oxa-Michael addition.

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 4-methoxysalicylaldehyde (10.0 mmol) and 2-nitroethanol (15.0 mmol) in 30 mL of anhydrous toluene.

  • Catalyst Addition: Add di-n-butylamine (1.0 mmol) dropwise. Causality: The amine base deprotonates the phenolic hydroxyl to initiate the Oxa-Michael attack while simultaneously promoting the dehydration of 2-nitroethanol to nitroethylene.

  • Reflux & Dehydration: Equip the flask with a Dean-Stark apparatus. Reflux the mixture for 6–8 hours. Causality: The azeotropic removal of water drives the thermodynamic Henry-type condensation forward, preventing the reversal of the hemiacetal intermediate.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The starting material (aldehyde) should disappear, replaced by a bright yellow spot (Rf ≈ 0.6) under UV light (254 nm).

  • Isolation: Cool the mixture to 0 °C to induce crystallization. Filter the bright yellow precipitate and wash with cold ethanol.

  • Self-Validation (Final): Determine the melting point of the dried solid. A sharp melting point at 117.6–118.8 °C confirms high purity.

Protocol B: Organocatalytic Conjugate Addition

Because 7-Methoxy-3-nitro-2H-chromene is a potent Michael acceptor, it readily undergoes conjugate additions to form complex, stereodefined chroman derivatives. According to2[2], L-proline combined with sodium acetate (NaOAc) is a highly efficient catalytic system for the addition of aldehydes.

G2 A Aldehyde + L-Proline B Enamine Formation (NaOAc Promoted) A->B D Stereoselective Michael Addition B->D C 7-Methoxy-3-nitro-2H-chromene (H-Bond Activated) C->D E Hydrolysis & Product Isolation D->E

Figure 2: Proline-catalyzed conjugate addition mechanism to 3-nitro-2H-chromenes.

Step-by-Step Workflow:

  • Catalyst Activation: In a 10 mL vial, combine L-proline (0.02 mmol) and NaOAc (0.10 mmol) in 1.0 mL of methanol. Causality: NaOAc acts as a basic buffer, accelerating the formation of the enamine intermediate between L-proline and the donor aldehyde.

  • Substrate Addition: Add the donor aldehyde (e.g., isobutyraldehyde, 0.5 mmol) and stir for 10 minutes to allow enamine generation.

  • Michael Addition: Add 7-Methoxy-3-nitro-2H-chromene (0.2 mmol) to the mixture. Stir at room temperature for 5 hours. Causality: The carboxylic acid moiety of L-proline forms a hydrogen bond with the nitro group of the chromene. This dual-activation lowers the LUMO of the chromene and rigidly directs the stereochemical approach of the enamine, ensuring high diastereoselectivity (favoring trans-products).

  • Self-Validation (In-Process): TLC monitoring will show the consumption of the bright yellow chromene spot and the appearance of a UV-active, non-yellow product spot.

  • Workup & Validation: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, and purify via flash chromatography. Confirm the success of the addition via ¹H NMR by verifying the disappearance of the characteristic C4 alkene singlet at δ 7.78 ppm.

Conclusion

7-Methoxy-3-nitro-2H-chromene is a highly functionalized, synthetically valuable intermediate. Its unique physicochemical profile—characterized by a defined melting point, distinct NMR shifts, and an electronically activated double bond—makes it an exceptional substrate for developing novel chroman-based therapeutics. By strictly adhering to causality-driven, self-validating protocols, researchers can leverage this compound for high-yield, stereoselective transformations.

References

  • Korotaev, V. Y., et al. "Synthesis and Properties of 3-Nitro-2H-chromenes." Russian Chemical Reviews, 82(12), 1081-1116 (2013). Available at:[Link]

  • Li, Y., et al. "Efficient conjugate addition of carbonyl compounds to 3-nitro-2H-chromenes in the presence of bases." Arkivoc, (2008). Available at: [Link]

  • De Risi, C., et al. "The chemistry of 3-nitrochromenes." Società Chimica Italiana, (2020). Available at: [Link]

Sources

Foundational

The Discovery, Synthesis, and Therapeutic Potential of Nitrochromenes: A Technical Whitepaper

Executive Summary The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of this bicyclic et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromene (benzopyran) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of this bicyclic ether—specifically the introduction of a nitro group at the C3 position—has birthed a highly reactive and biologically potent class of compounds known as 3-nitrochromenes. This whitepaper provides an in-depth technical analysis of the discovery, synthetic evolution, and mechanistic pharmacology of nitrochromenes, designed for researchers and drug development professionals.

Historical Context and Discovery

Chromenes have long been recognized for their ubiquity in biological systems, serving as the structural foundation for essential molecules like α-tocopherol (Vitamin E) and tetrahydrocannabinol (THC). However, the specific discovery and isolation of the 3-nitrochromene derivative marked a paradigm shift in synthetic organic chemistry.

The introduction of the nitro group was not merely a structural variation; it fundamentally altered the molecule's electronic properties. Because the nitrogen atom in a nitro group lacks a lone pair and bears a formal positive charge, it acts as a powerful electron-withdrawing moiety[1]. This transforms the adjacent alkene into an exceptional Michael acceptor, enabling highly versatile reactivity. Historically, the synthesis of these compounds evolved from basic, low-yield condensations to sophisticated, highly enantioselective organocatalytic tandem reactions utilizing chiral thioureas and L-pipecolinic acid[2].

Chemical Synthesis: The Oxa-Michael-Aldol Cascade

The most robust and widely adopted method for constructing the 3-nitro-2H-chromene scaffold is the tandem oxa-Michael-aldol condensation between salicylaldehydes and β-nitrostyrenes[1].

Causality in Experimental Design: The choice of catalyst is critical. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is frequently employed because its bridged, bicyclic structure provides high basicity with minimal steric hindrance[3]. DABCO efficiently deprotonates the phenolic hydroxyl group of the salicylaldehyde without acting as a competing nucleophile against the highly reactive β-nitrostyrene. This precise basicity initiates the oxa-Michael addition, which is immediately followed by an intramolecular aldol condensation and subsequent dehydration to restore conjugation.

Step-by-Step Experimental Protocol: Synthesis of 2-Aryl-3-nitro-2H-chromenes

The following protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation : Dissolve equimolar amounts (1.0 mmol) of the substituted salicylaldehyde and the corresponding β-nitrostyrene in 0.3 mL of anhydrous acetonitrile[4]. Causality: A highly concentrated reaction mixture promotes the bimolecular collision rate necessary for the initial oxa-Michael addition.

  • Catalytic Initiation : Add 0.2 mmol (20 mol%) of DABCO to the solution. Causality: Sub-stoichiometric loading ensures continuous catalytic turnover while preventing base-catalyzed polymerization of the nitrostyrene substrate.

  • Reaction Execution & Monitoring : Stir the mixture at 40 °C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Validation: The complete disappearance of the bright yellow β-nitrostyrene spot (typically within 3–6 hours) serves as a visual and analytical indicator that the cascade cyclization is complete[4].

  • Workup and Phase Separation : Transfer the mixture to a separatory funnel. Add ethyl acetate and wash with 10% aqueous NaOH. Causality: The NaOH wash selectively deprotonates any unreacted salicylaldehyde, pulling it into the aqueous phase as a water-soluble phenoxide, while the highly lipophilic nitrochromene remains trapped in the organic layer[3].

  • Purification : Dry the organic phase over anhydrous sodium sulfate to remove residual water, filter, and concentrate under reduced pressure at 90 °C. Induce precipitation by the slow, dropwise addition of distilled water[3].

  • Analytical Validation : Confirm the molecular structure via Nuclear Magnetic Resonance (NMR) spectroscopy. Validation: A successful synthesis is definitively confirmed by a characteristic singlet in the 1 H NMR spectrum at approximately δ 8.32 ppm, corresponding to the C4 alkene proton of the newly formed chromene ring[4].

Synthesis A Salicylaldehyde + β-Nitrostyrene B DABCO Catalyst Addition (Deprotonation) A->B C Oxa-Michael Addition (Intermediate Formation) B->C D Aldol Condensation & Dehydration C->D E 2-Aryl-3-nitro-2H-chromene (Final Product) D->E

Caption: Workflow of 3-nitro-2H-chromene synthesis via oxa-Michael-aldol cascade.

Mechanisms of Action and Biological Activity

The pharmacological profile of nitrochromenes is defined by their high lipophilicity, which allows for rapid penetration of cellular membranes, making them highly effective against intracellular pathogens and solid tumors[3].

Antibacterial Mechanism: The potent antibacterial activity of halogenated nitrochromenes is primarily driven by their ability to inhibit Thioredoxin Reductase (TrxR)[1]. TrxR is a foundational enzyme required for maintaining redox homeostasis in bacterial cells. By irreversibly binding to and inhibiting TrxR, nitrochromenes trigger a catastrophic accumulation of Reactive Oxygen Species (ROS). This oxidative stress damages bacterial DNA and lipid membranes, ultimately inducing apoptosis[1].

Anticancer Mechanism: In oncology models, specific nitrochromene derivatives have demonstrated the ability to inhibit phosphatidylinositol-specific phospholipase C (PLC)[5]. This inhibition is time-dependent and irreversible, effectively severing critical inositide metabolism pathways required for the proliferation of human melanoma cells[5].

MOA A Halogenated 3-Nitrochromene B Thioredoxin Reductase (TrxR) Inhibition A->B C Disruption of Redox Homeostasis B->C D ROS Accumulation & Oxidative Stress C->D E Bacterial Cell Death (Apoptosis) D->E

Caption: Signaling pathway of TrxR inhibition by nitrochromenes leading to apoptosis.

Quantitative Structure-Activity Relationship (QSAR) Data

Extensive structure-activity relationship studies reveal that the bioactivity of nitrochromenes is highly dependent on their substitution patterns. The introduction of halogens (chlorine, fluorine, bromine) significantly enhances their efficacy, likely due to the formation of halogen bonds that improve drug-target binding affinity[1].

Compound Class / Specific DerivativeTarget Organism / Cell LineBioactivity MetricReference
Mono-halogenated nitrochromenesStaphylococcus aureusMIC: 8–32 μg/mL[1]
Tri-halogenated nitrochromenesStaphylococcus aureusMIC: 1–8 μg/mL[1]
Compound 5s (2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene)MDR S. aureus & S. epidermidisMIC: 1–4 μg/mL[1]
Nitrocoumarin / NitrochromeneHuman Melanoma (PLC inhibition)IC50: < 10 μg/mL[5]

Future Perspectives in Drug Development

The future of nitrochromene research lies in asymmetric synthesis and targeted functionalization. The development of organocatalytic quadruple domino sequences allows for the creation of tricyclic chromanes with multiple contiguous stereocenters[6]. As antimicrobial resistance (AMR) continues to outpace traditional antibiotics, the unique TrxR-inhibiting mechanism of halogenated nitrochromenes positions them as vital lead compounds for next-generation therapeutics against multidrug-resistant pathogens[1].

References

  • Title : 318 the chemistry of 3-nitrochromenes Source : chim.it URL : Link

  • Title : Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes Source : beilstein-journals.org URL : 2

  • Title : Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria Source : nih.gov (PMC) URL : 1

  • Title : The chemistry of 3-nitrochromenes Source : researchgate.net URL : 5

  • Title : Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies Source : nih.gov (PMC) URL : 3

  • Title : Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria Source : mdpi.com URL : 4

  • Title : Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction Source : acs.org URL : 6

Sources

Exploratory

photophysical properties of substituted 2H-chromenes

An In-Depth Technical Guide to the Photophysical Properties of Substituted 2H-Chromenes Audience: Researchers, scientists, and drug development professionals. Introduction The 2H-chromene (or 2H-1-benzopyran) scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical Properties of Substituted 2H-Chromenes

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2H-chromene (or 2H-1-benzopyran) scaffold is a privileged heterocyclic motif found in a vast array of natural products and biologically active molecules.[1][2] This bicyclic system, which results from the fusion of a benzene ring to a pyran ring, serves as the core structure for compounds with diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[1][3][4] Beyond their biological significance, 2H-chromenes have garnered substantial interest in materials science due to their remarkable and tunable photophysical properties.[2][5]

Many substituted 2H-chromenes exhibit strong fluorescence, making them ideal candidates for fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).[5][6] Furthermore, a distinct class of these compounds displays photochromism—a reversible transformation between two forms having different absorption spectra, induced by photoirradiation.[7][8][9] This behavior is driven by the light-induced cleavage of the C-O bond in the pyran ring, leading to a colored, open-ring isomer.[8] The ability to precisely tune these optical responses through synthetic modification of the chromene core makes this class of molecules exceptionally versatile for advanced applications.

This guide provides a technical overview of the core , explains the structural basis for these behaviors, details standardized experimental protocols for their characterization, and discusses their applications in research and technology.

The Structural Basis of Photophysical Behavior

The photophysical properties of 2H-chromenes are intrinsically linked to their electronic structure. The core scaffold consists of a benzene ring fused to a dihydropyran ring. The key electronic transitions are typically π-π* in nature, involving the aromatic system. The true power of the 2H-chromene scaffold lies in its susceptibility to synthetic modification. The introduction of substituent groups at various positions on the bicyclic system dramatically alters the electronic distribution in both the ground and excited states, thereby modulating the molecule's interaction with light.

The Role of Substituents: Engineering Optical Properties

The most effective strategy for tuning the photophysical properties of 2H-chromenes involves the installation of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aromatic ring.[10]

  • Electron-Donating Groups (EDGs): Groups such as amino (-NR₂), hydroxyl (-OH), and methoxy (-OCH₃) increase the electron density of the aromatic system. When placed at positions like C7, they can significantly raise the energy of the highest occupied molecular orbital (HOMO).

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and carbonyl (-CHO) decrease the electron density. When placed in conjugation, they lower the energy of the lowest unoccupied molecular orbital (LUMO).

This strategic placement of EDGs and EWGs creates an intramolecular charge transfer (ICT) or "push-pull" system.[10] Upon photoexcitation, an electron is promoted from a HOMO, which is largely localized on the donor-substituted part of the molecule, to a LUMO concentrated on the acceptor-substituted part. This ICT character in the excited state is fundamental to the tunable fluorescence and solvatochromic behavior of these compounds.

Core Photophysical Phenomena

Absorption and Fluorescence

Substituted 2H-chromenes typically exhibit strong absorption in the UV or visible region of the electromagnetic spectrum. The position of the maximum absorption wavelength (λ_abs) is highly dependent on the nature and position of the substituents.

Following absorption of a photon and excitation to a higher electronic state (S₁), the molecule can relax back to the ground state (S₀) via several pathways. For many substituted 2H-chromenes, a significant pathway is fluorescence—the emission of a photon. This emitted light is of lower energy (longer wavelength, λ_em) than the absorbed light, a phenomenon known as the Stokes Shift . Large Stokes shifts are a desirable property for fluorescent probes as they minimize self-absorption and improve signal-to-noise ratios.[11]

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_F) , defined as the ratio of photons emitted to photons absorbed.[12] A higher quantum yield indicates a more brightly fluorescent compound. The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state.[12][13]

The introduction of strong EDGs, such as a dimethylamino group at the C7 position, often leads to a significant bathochromic (red) shift in both absorption and emission spectra and can result in high fluorescence quantum yields.[10]

Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is particularly pronounced in "push-pull" 2H-chromenes, where the ground state and the excited ICT state have significantly different dipole moments. In polar solvents, the larger dipole moment of the ICT excited state is stabilized more effectively than the ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. This sensitivity to the local environment makes these compounds excellent probes for solvent polarity and for studying biological microenvironments.[10]

Data Summary: Influence of Substitution

The following table summarizes the photophysical properties of representative substituted chromene derivatives, illustrating the impact of different functional groups.

Compound/Substituentλ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_FSolventReference
7-(dimethylamino)-2-oxo-2H-chromene-3-carbaldehyde~410-430~480-530~3300-4800VariesVarious[10]
4-Aryl-3-formyl-2H-chromene (methoxy substituted)~380~510~6500HighNot Specified[5]
2,2-Diphenyl-2H-chromene~320Non-fluorescent--CD₃CN[8]

Note: Exact values are highly dependent on the specific molecule and solvent conditions. This table provides illustrative examples based on literature findings.

Photochromism: A Light-Induced Structural Switch

Photochromism is a reversible transformation of a chemical species between two forms, A and B, which have different absorption spectra, upon photoirradiation.[8] For many 2H-chromenes, particularly those substituted at the C2 position (e.g., with two phenyl groups), this phenomenon is prominent.[8][9]

The process is initiated by irradiating the colorless, closed-ring form (Form A) with UV light. This excitation leads to the cleavage of the C2-O1 bond of the pyran ring.[8] The molecule then undergoes structural isomerization to form a planar, conjugated, open-ring species (Form B), often described as a merocyanine or o-quinone methide intermediate.[2] This open form absorbs strongly in the visible region, appearing colored. The system can revert to the colorless closed form either thermally or by irradiation with visible light.[5][8]

The efficiency of the photocoloration is described by the photocoloration quantum yield, which can be very high (0.7–1.0) for some 2,2-diphenyl-2H-chromenes.[5][14]

G cluster_A Form A (Colorless) cluster_B Form B (Colored) A 2H-Chromene (Closed Ring) B o-Quinone Methide (Open Ring) A->B UV Light (Ring Opening) B->A  Visible Light or  Heat (Δ) (Ring Closing)

Caption: Reversible photo-induced ring-opening and closing of a 2H-chromene.

Experimental Methodologies: A Validated Workflow

Characterizing the photophysical properties of novel substituted 2H-chromenes requires a systematic and validated experimental approach. The following workflow and protocols outline the core procedures.

G cluster_workflow Characterization Workflow Start Synthesized 2H-Chromene Compound Prep Sample Preparation (Solvent, Concentration) Start->Prep UVVis UV-Vis Spectroscopy (Determine λ_abs, ε) Prep->UVVis Fluor Fluorescence Spectroscopy (Determine λ_em, Stokes Shift) UVVis->Fluor QY Quantum Yield (Φ_F) Determination Fluor->QY Lifetime Fluorescence Lifetime (τ_F) Measurement (e.g., TCSPC) Fluor->Lifetime Analysis Data Analysis & Interpretation QY->Analysis Lifetime->Analysis End Complete Photophysical Profile Analysis->End

Caption: Systematic workflow for characterizing 2H-chromene photophysics.

Protocol 1: Steady-State UV-Vis and Fluorescence Spectroscopy

This protocol establishes the fundamental absorption and emission characteristics of the compound.[15]

Causality: The choice of solvent is critical, as it can influence spectral positions (solvatochromism). A range of solvents from nonpolar (e.g., cyclohexane) to polar (e.g., acetonitrile, ethanol) should be used to probe this effect. Concentration must be kept low (typically 1-10 µM) to avoid aggregation and inner filter effects, which can distort spectral shapes and intensities.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the 2H-chromene derivative in a high-purity solvent (e.g., DMSO or acetonitrile).

  • Working Solution Preparation: Dilute the stock solution in the solvent(s) of interest to a final concentration where the maximum absorbance is between 0.05 and 0.1. This ensures linearity according to the Beer-Lambert law.

  • UV-Vis Measurement:

    • Use a dual-beam spectrophotometer.

    • Record a baseline spectrum using a cuvette containing only the pure solvent.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-700 nm).

    • Identify the wavelength of maximum absorbance, λ_abs.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at its λ_abs (or a wavelength on the shoulder of the main absorption peak to minimize scattered light).

    • Record the emission spectrum, ensuring the emission range is set well beyond the excitation wavelength.

    • Identify the wavelength of maximum emission, λ_em.

Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F)

This protocol determines the fluorescence efficiency of a sample by comparing it to a well-characterized standard.[16]

Trustworthiness: This comparative method is self-validating when performed correctly. The validity relies on using an appropriate standard with a known quantum yield in the same solvent (or one with a similar refractive index) and ensuring that the absorbance of both the sample and standard at the excitation wavelength are identical and low (<0.1) to prevent inner filter effects.

Methodology:

  • Standard Selection: Choose a fluorescence standard whose absorption and emission spectra overlap with the sample as much as possible. Common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.54) or fluorescein in 0.1 M NaOH (Φ_F = 0.95).[17]

  • Sample Preparation: Prepare solutions of both the sample (unknown) and the standard in the same solvent. Adjust the concentrations of both solutions so they have the same absorbance value (ideally < 0.1) at the same excitation wavelength (λ_ex).

  • Data Acquisition:

    • Measure the absorption spectrum for both the unknown and the standard.

    • Measure the fluorescence emission spectrum for both the unknown and the standard using the same λ_ex and identical instrument settings (e.g., slit widths).

  • Calculation: The quantum yield of the unknown sample (Φ_unk) is calculated using the following equation:

    Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (η_unk² / η_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity (the area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

    • Subscripts unk and std refer to the unknown sample and the standard, respectively.

    (Note: If the same solvent is used and absorbance is matched, the equation simplifies to Φ_unk = Φ_std * (I_unk / I_std)).

Applications Driven by Photophysics

The unique and tunable optical properties of substituted 2H-chromenes have led to their application in several advanced fields:

  • Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment makes them powerful tools for bioimaging.[6][11] They have been designed to detect specific analytes like thiols, various ions, and enzymes, often through a "turn-on" or ratiometric fluorescence response.[6][11][18]

  • Photochromic Materials: The reversible color change of photochromic 2H-chromenes is exploited in applications such as high-tech sunglasses (variable-tint lenses), smart windows, and optical data storage.[5][19]

  • Organic Electronics: Their strong absorption and emission properties make them suitable as emitters or dopants in Organic Light-Emitting Diodes (OLEDs) for displays and lighting.[5]

G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption (hν_A) S1->S0 Fluorescence (hν_F) S1->S0 Non-Radiative Decay (Heat) S1->S1 Vibrational Relaxation S0_v0 v=0 S0_v1 v=1 S1_v0 v=0 S1_v1 v=1

Caption: Simplified Jablonski diagram showing key photophysical processes.

Conclusion and Future Outlook

Substituted 2H-chromenes represent a versatile and powerful class of heterocyclic compounds whose photophysical properties can be rationally designed and finely tuned through synthetic chemistry. The interplay between their molecular structure and their interaction with light gives rise to strong fluorescence, pronounced solvatochromism, and robust photochromism. These properties are not merely of academic interest; they form the basis for practical applications in fields ranging from biological imaging to advanced optical materials. As synthetic methodologies become more sophisticated[3][19][20][21] and our understanding of structure-property relationships deepens through both experimental and computational studies[22][23], the potential to create novel 2H-chromene-based systems with precisely tailored functions will continue to expand, promising further innovations in sensing, imaging, and molecular machinery.

References

  • Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing.
  • Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated
  • Chromene-based fluorescent probes for sensing and bioimaging. AIP Publishing.
  • Synthesis and biological significance of 2H-chromene analogs: A Review. Caribbean Journal of Science and Technology.
  • Synthesis of a Photochromic Fused 2H-Chromene Capable of Generating a Single Coloured Species.
  • Furo-fused 2H-chromenes: synthesis and photochromic properties. Canadian Journal of Chemistry.
  • Opening 2,2-diphenyl-2H-chromene to infrared light. PMC.
  • Facile Synthesis of 2H-Benzo[h]Chromenes via an Arylamine-Catalyzed Mannich Cycliz
  • Spectral Properties of Substituted Coumarins in Solution and Polymer M
  • Synthesis of substituted 2H-chromenes by a three-component reaction as potential antioxidants. PubMed.
  • Chromene-based BioAIEgens: 'in-water' synthesis, regiostructure-dependent fluorescence and ER-specific imaging. Oxford Academic.
  • UV/Vis absorption spectra of chromene 1 before (black) and after (red)...
  • Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI.
  • Synthesis, Characterization, Photophysical, Lifetime and NLO Studies of Chromenes. Wiley Online Library.
  • Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. MDPI.
  • 2H/4H-Chromenes—A Versatile Biologically
  • Nonadiabatic molecular dynamic simulations for ultrafast photo-induced ring-opening and isomerization reactions of 2,2-diphenyl-2H-chromene.
  • Development of a chromene-based fluorescent and colorimetric sensor for the sensitive detection of calcium ions in a complex medium. RSC Publishing.
  • Synthesis, Characterization and Biological Studies of Chromene Deriv
  • a) UV/Vis absorption spectra (1.0×10⁻⁵ M) of 2‐Z and 2‐E in MeCN;...
  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal.
  • Synthesis, Characterization, Antimicrobial, DNA Cleavage and Fluorescent Activity of Metal ion(II) Coordinate with 2H-Chromene Azo novel ligand.
  • Synthesis and photochromic behaviour of novel 2H-chromenes derived
  • Synthesis of 2H-Chromenes via Unexpected [4 + 2] Annulation of Alkynyl Thioethers with o-Hydroxybenzyl Alcohols.
  • Synthesis, computational studies, and Hirshfeld surface analysis of 2H-chromen-2-one and imine deriv
  • Photochromism of Synthetic and Naturally Occurring 2H-Chromenes and 2H-Pyrans.
  • 10.3.4: The Fluorescence Lifetime and Quenching. Chemistry LibreTexts.
  • UV-visible and fluorescence spectroscopy. Fiveable.
  • A Metalloradical Approach to 2H-Chromenes. PMC.
  • Fluorescence quantum yield measurements.
  • Computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene deriv
  • Fluorescence Quantum Yield and Lifetime. YouTube. [Link]

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Foundational

Solubility and Stability Dynamics of 7-Methoxy-3-nitro-2H-chromene: A Technical Guide for Preclinical Formulation

Executive Summary As a Senior Application Scientist navigating the preclinical development of heterocyclic compounds, I approach 7-Methoxy-3-nitro-2H-chromene (CAS 92210-60-1) not merely as a static chemical entity, but...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the preclinical development of heterocyclic compounds, I approach 7-Methoxy-3-nitro-2H-chromene (CAS 92210-60-1) not merely as a static chemical entity, but as a dynamic molecular system[1]. This compound is a highly valuable intermediate in the synthesis of bioactive chroman derivatives and fused polyheterocycles[2]. However, its successful application is historically bottlenecked by two physicochemical hurdles: profound aqueous insolubility and high electrophilic reactivity at the C4 position[3][4].

This whitepaper deconstructs the causality behind these properties and provides field-proven, self-validating protocols to control its solubility and stability profiles.

Structural Causality & Physicochemical Profiling

The behavior of 7-Methoxy-3-nitro-2H-chromene is dictated by its β-nitrostyrene moiety embedded within the pyran ring[4].

  • Electronic Effects: The methoxy group at position 7 acts as an electron-donating group (EDG) via resonance, while the nitro group at position 3 is a powerful electron-withdrawing group (EWG). This push-pull electronic distribution highly polarizes the C=C double bond.

  • Electrophilicity: The electron withdrawal by the nitro group severely depletes electron density at the C4 position, rendering it a highly reactive Michael acceptor[2].

  • Lipophilicity: The planar, rigid aromatic core drives high crystal lattice energy, which thermodynamically resists aqueous solvation, leading to poor bioavailability in biological assays[3].

Quantitative Data Summaries

Table 1: Physicochemical & Reactivity Profile

ParameterValue / CharacteristicMechanistic Implication
Molecular Formula C₁₀H₉NO₄Defines the baseline molecular weight (207.18 g/mol )[1].
Aqueous Solubility < 0.1 mg/mL (Predicted)Necessitates formulation strategies (e.g., co-solvents, cyclodextrins)[3].
C4 Electrophilicity Exceptionally HighProne to conjugate additions; incompatible with strong nucleophiles[2].
Dipolarophilicity HighReadily undergoes [3+2] cycloadditions with azomethine ylides[5].

Stability Dynamics and Degradation Pathways

Understanding the degradation of 3-nitro-2H-chromenes requires distinguishing between thermodynamic stability and kinetic reactivity. The compound is thermodynamically stable in neutral, non-nucleophilic organic solvents (e.g., dry dichloromethane or acetonitrile) but kinetically labile under specific environmental stressors[4].

  • Base-Catalyzed Conjugate Addition: In the presence of bases or nucleophiles (amines, thiols), the C4 position undergoes rapid Michael addition[2]. If unquenched, this can lead to epimerization or complex polymerization cascades.

  • Cycloaddition Susceptibility: The activated double bond acts as a potent dipolarophile, reacting with 1,3-dipoles (like azomethine ylides) to form fused chromenopyrrolidines[5].

  • Photolytic Degradation: The nitroalkene system is sensitive to actinic light, which can trigger radical-mediated ring-opening or oxidation.

Mechanism A 7-Methoxy-3-nitro- 2H-chromene B Nucleophiles (Amines/Thiols) A->B Electrophilic C4 D Azomethine Ylides A->D Dipolarophile C C4-Conjugate Addition (Michael Adduct) B->C Base Catalyzed E [3+2] Cycloaddition (Chromenopyrrolidines) D->E Annulation

Fig 1. Mechanistic reactivity and degradation pathways of 3-nitro-2H-chromenes.

Table 2: Forced Degradation Matrix

Stress ConditionReagent / EnvironmentExpected Degradation Mechanism
Hydrolytic (Acid) 0.1 N HCl, 60°C, 24hMinimal degradation; core is relatively acid-stable.
Hydrolytic (Base) 0.1 N NaOH, 25°C, 2hRapid Michael addition of OH⁻ / Ring opening[2].
Oxidative 3% H₂O₂, 25°C, 24hOxidation of the double bond / N-oxide formation.
Photolytic UV/Vis Light (ICH Q1B)Photochemical isomerization and nitro-reduction[6].

Solubility Enhancement: The Cyclodextrin Strategy

To bypass the aqueous insolubility of 7-Methoxy-3-nitro-2H-chromene without altering its covalent structure, host-guest complexation is the industry standard. demonstrate that β-cyclodextrin (β-CD) encapsulation dramatically improves both solubility and therapeutic efficacy[3].

The Causality: The hydrophobic cavity of β-CD provides a microenvironment that shields the lipophilic chromene core from water, while the hydroxyl-rich exterior of the cyclodextrin maintains hydrogen bonding with the bulk aqueous phase. This displacement of high-enthalpy water molecules from the β-CD cavity drives the thermodynamics of the inclusion complex[3].

Workflow S1 Excess API + β-CD in Aqueous Media S2 Equilibration (72h, 25°C, 150 rpm) S1->S2 S3 Filtration (0.45 µm) & Phase Separation S2->S3 S4 HPLC Quantification (Isocratic Elution) S3->S4 S5 AL-Type Isotherm Data Processing S4->S5

Fig 2. Self-validating phase solubility workflow for β-cyclodextrin complexation.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating—meaning it contains internal controls to rule out false positives (e.g., mistaking degradation for solubilization).

Protocol A: Phase Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stoichiometric ratio and stability constant (K_c) of the chromene/β-CD complex.

  • Preparation of Host Solutions: Prepare a series of aqueous β-CD solutions ranging from 0 to 15 mM in purified water (pH adjusted to 6.0 to prevent base-catalyzed degradation).

  • API Addition: Add an excess amount (e.g., 10 mg) of 7-Methoxy-3-nitro-2H-chromene to 5 mL of each β-CD solution in amber glass vials. Causality: Amber vials prevent photolytic degradation during the extended incubation period.

  • Equilibration: Seal the vials and agitate in a shaking water bath at 25°C and 150 rpm for 72 hours.

    • Self-Validation Step: Sample a control vial at 48h and 72h. If the concentration is identical, thermodynamic equilibrium has been achieved.

  • Phase Separation: Filter the suspensions through a 0.45 µm PTFE syringe filter. Causality: PTFE is chosen over Nylon to prevent non-specific hydrophobic adsorption of the free chromene to the filter membrane.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) at the compound's λ_max (typically ~320-340 nm).

  • Data Processing: Plot the molar concentration of dissolved chromene against the molar concentration of β-CD. An A_L-type linear isotherm indicates a 1:1 host-guest stoichiometry[3].

Protocol B: Stability-Indicating HPLC Assay

Purpose: To accurately quantify the intact chromene in the presence of its degradation products.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v). Causality: Formic acid maintains a slightly acidic pH, suppressing the ionization of residual silanols on the column and preventing on-column base-catalyzed degradation of the nitroalkene.

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Quench all forced degradation samples (from Table 2) immediately. For base degradation, neutralize with an equivalent molarity of HCl prior to injection to freeze the degradation profile.

  • System Suitability (Self-Validation): Ensure the resolution (Rs) between the parent 7-Methoxy-3-nitro-2H-chromene peak and the nearest degradation product peak is > 2.0. Peak purity must be confirmed using a Photodiode Array (PDA) detector to ensure no co-elution of Michael adducts under the main peak.

References

  • echemi.com. 7-METHOXY-3-NITRO-2H-CHROMENE) (CAS 92210-60-1) Product Information.
  • Arkat USA. Efficient conjugate addition of carbonyl compounds to 3-nitro-2H-chromenes in the presence of bases.
  • SciSpace / Journal of Molecular Liquids. Improving the therapeutic window of anticancer agents by β-cyclodextrin encapsulation: Experimental and theoretical insights.
  • ResearchGate / Uspekhi Khimii. Recent advances in the chemistry of 3-nitro-2H- and 4H-chromenes.
  • NIH / MDPI. Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters.

Sources

Exploratory

The 3-Nitro-2H-Chromene Scaffold: Mechanistic Chemistry, Synthetic Protocols, and Therapeutic Applications

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their synthetic tractability and biological potential. The 2H-chromene (2H-1-benzopyran)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds for their synthetic tractability and biological potential. The 2H-chromene (2H-1-benzopyran) nucleus is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals[1]. When functionalized with a nitro group at the C3 position, the resulting 3-nitro-2H-chromene becomes both a highly versatile synthetic intermediate and a potent pharmacophore. This technical guide dissects the core chemistry, field-proven synthetic methodologies, and the emerging therapeutic applications of 3-nitro-2H-chromenes, providing actionable, self-validating protocols for researchers and drug development professionals.

Structural Significance and Mechanistic Paradigms

The chemical architecture of 3-nitro-2H-chromene is defined by the fusion of a benzene ring with a pyran nucleus, featuring a C3-C4 double bond conjugated with a strongly electron-withdrawing nitro group[2],. This configuration creates a unique and highly reactive electronic landscape:

  • Electrophilicity at C4 : The nitro group pulls electron density away from the double bond, making the C4 position a highly reactive Michael acceptor[3].

  • Dipolarophile Character : The C3-C4 double bond readily participates in cycloaddition reactions, enabling the rapid construction of complex polycyclic systems[4].

  • Pharmacophoric Versatility : The core can be heavily decorated with halogens, alkoxy groups, or amines to tune lipophilicity and target-specific binding (e.g., enzyme inhibition or membrane disruption)[5],[2].

Synthetic Methodologies: The Oxa-Michael-Henry Cascade

The most efficient route to the 3-nitro-2H-chromene core is the cascade oxa-Michael-Henry reaction between salicylaldehydes and β-nitrostyrenes. Historically, this required vigorous refluxing and often suffered from variable yields depending on the electronic character of the aromatic substituents[5],[6].

To overcome this, modern protocols employ 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic catalyst in a homogenizing solvent like acetonitrile[5]. The causality here is critical: DABCO is nucleophilic enough to deprotonate the salicylaldehyde without causing unwanted side reactions, while the small amount of acetonitrile prevents the premature precipitation of the intermediate adducts—a common failure point in solvent-free or neat conditions[5].

Cascade Salicylaldehyde Salicylaldehyde OxaMichael Oxa-Michael Addition Salicylaldehyde->OxaMichael Nitroalkene Nitroalkene Nitroalkene->OxaMichael Catalyst DABCO Catalyst Catalyst->OxaMichael Henry Henry Cyclization OxaMichael->Henry Intermediate Product 3-Nitro-2H-Chromene Henry->Product -H2O

Caption: Mechanistic workflow of the DABCO-catalyzed oxa-Michael-Henry cascade.

Protocol 1: Synthesis of Halogenated 3-Nitro-2H-Chromenes via DABCO Catalysis

Objective: Synthesize tri-halogenated derivatives (e.g., 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene) for antibacterial screening[5]. Self-Validating Steps:

  • Preparation : In a 10 mL round-bottom flask, combine 1.0 mmol of the appropriate halogenated salicylaldehyde and 1.0 mmol of the corresponding β-nitrostyrene[5].

  • Catalyst Addition : Add 0.2 mmol of DABCO dissolved in 0.3 mL of anhydrous acetonitrile[5]. Validation Check: Observe a distinct color shift to deep yellow/orange, confirming the formation of the reactive phenoxide anion.

  • Reaction Execution : Stir the homogenous mixture at 40 °C for 3–6 hours[5]. Validation Check: Monitor via TLC (70:1 hexane/ethyl acetate). The reaction is complete when the highly UV-active nitrostyrene spot is fully consumed.

  • Workup : Dilute the mixture with 15 mL of ethyl acetate. Wash sequentially with distilled water (2 x 10 mL) and brine (10 mL) to remove the DABCO catalyst and highly polar impurities[5].

  • Purification : Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography on silica gel (70:1 hexane/ethyl acetate). Recrystallize the product from isopropanol to afford the pure 3-nitro-2H-chromene[5].

Advanced Derivatization: [3+2] Cycloadditions

Beyond its standalone biological activity, the 3-nitro-2H-chromene core is a powerful building block. The electron-deficient double bond can react with stabilized azomethine ylides to form chromeno[3,4-c]pyrrolidines—a polycyclic scaffold with significant pharmaceutical properties[4].

Protocol 2: AgOAc-Catalyzed [3+2] Cycloaddition

Objective: Regioselective synthesis of chromeno-pyrrolidines via a Michael addition/Mannich reaction sequence[4]. Self-Validating Steps:

  • Preparation : Dissolve 0.5 mmol of 3-nitro-2-phenyl-2H-chromene and 0.55 mmol of the target azomethine (iminoester) in 2.0 mL of dry dichloromethane (DCM)[4].

  • Catalyst Activation : Add 0.05 mmol (7 μL) of triethylamine (Et3N) and 0.05 mmol (5.8 mg) of Silver Acetate (AgOAc)[4]. Validation Check: Et3N facilitates the deprotonation of the imine, while Ag+ coordinates to form the active metallo-ylide, often accompanied by a slight visual shift in the solution's clarity/color.

  • Reaction Execution : Stir at room temperature for 5 hours. Monitor by TLC (EtOAc/hexane 1:2) until the starting chromene is consumed[4].

  • Purification : Evaporate the solvent under reduced pressure to complete dryness. Purify the residue via column chromatography to isolate the endo and endo' isomers[4].

Therapeutic Applications & Structure-Activity Relationships (SAR)

The derivatization of the 3-nitro-2H-chromene core has yielded highly potent candidates for both infectious diseases and oncology.

Antibacterial Agents (Overcoming AMR)

Nosocomial infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis require novel mechanisms of action due to rising antimicrobial resistance[5],[7]. Halogenated 3-nitro-2H-chromenes have emerged as potent anti-staphylococcal agents[5]. The SAR reveals a strict causality: mono-halogenation yields only moderate activity, whereas tri-halogenation drastically increases potency[5]. This is attributed to enhanced lipophilicity, which facilitates bacterial membrane penetration, and specific halogen bonding interactions with targets like Thioredoxin Reductase (TrxR)[5].

Table 1: SAR of Halogenated 3-Nitro-2H-Chromenes against Staphylococcal Strains [5],[8]

Compound Class / Specific DerivativeSubstitution PatternMIC vs S. aureusMIC vs S. epidermidis
Unsubstituted Core None>128 μg/mL>128 μg/mL
Mono-halogenated series e.g., 6-Bromo or 6-Chloro8–32 μg/mL8–32 μg/mL
Tri-halogenated (Compound 5s) 6-Bromo, 8-Chloro, 4'-Bromo4 μg/mL1–4 μg/mL

Note: Compound 5s represents a lead candidate with a strong safety profile for further preclinical development[5],[7].

Anticancer Agents

In oncology, chromene derivatives exhibit strong antiproliferative action[2]. Specifically, 8-ethoxy-3-nitro-2H-chromene derivatives have been identified as potent Histone Deacetylase (HDAC1, 2, and 6) inhibitors[2]. These compounds demonstrate nanomolar IC50 values against multiple tumor cell lines, including MCF-7, HeLa, and A549, often outperforming standard reference drugs like MS-275 and SAHA[2].

BioTargets Core 3-Nitro-2H-Chromene Core Antibacterial Antibacterial (MRSA) Core->Antibacterial Tri-halogenation Anticancer Anticancer (MCF-7, HeLa) Core->Anticancer 8-Ethoxy substitution Mech1 TrxR Inhibition Antibacterial->Mech1 Mech2 HDAC1/2/6 Inhibition Anticancer->Mech2

Caption: Dual therapeutic targeting pathways of functionalized 3-nitro-2H-chromenes.

References

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. 5

  • Microwave-Assisted Synthesis of 3-Nitro-2H-Chromenes Under Solvent-less Phase-Transfer Catalytic Conditions. Jordan Journal of Chemistry. 6

  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. 9

  • Halogenated 3-Nitro-2 H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PubMed. 7

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. PMC. 8

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. 2

  • Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides. PMC. 4

  • Catalytic Synthesis of 2H‑Chromenes. MSU Chemistry. 1

  • Antibacterial activity of 3-nitro-2H-chromenes 5. ResearchGate. 10

  • Recent advances in the chemistry of 3-nitro-2H- and 4H-chromenes. ResearchGate. 3

  • Synthesis and Properties of 3-Nitro-2H-chromenes. ResearchGate. 11

  • The chemistry of 3-nitrochromenes. chim.it. Link

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 7-Methoxy-3-nitro-2H-chromene

Abstract This document provides a comprehensive guide for the synthesis of 7-Methoxy-3-nitro-2H-chromene, a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. 3-Nitrochromenes are versatile inte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Methoxy-3-nitro-2H-chromene, a valuable heterocyclic scaffold in medicinal chemistry and organic synthesis. 3-Nitrochromenes are versatile intermediates due to their high and multifaceted reactivity, allowing for the construction of complex molecular architectures.[1][2] This protocol details a robust and efficient method starting from commercially available 7-methoxysalicylaldehyde and a nitroalkene precursor, employing a base-catalyzed tandem reaction. We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer troubleshooting guidance, and discuss the critical parameters that ensure high yield and purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Rationale

The chromene core is a privileged heterocyclic ring found in a multitude of natural products and synthetic compounds that exhibit remarkable biological activities.[1] The introduction of a nitro group at the C3 position, creating a 3-nitro-2H-chromene, transforms the molecule into a highly reactive and versatile building block.[3] The electron-withdrawing nature of the nitro group activates the double bond for various nucleophilic addition reactions, making these compounds ideal precursors for a wide range of chromane derivatives and other complex heterocyclic systems.[2][4]

The synthesis described herein proceeds via a tandem oxa-Michael-Henry reaction. This elegant and atom-economical approach involves the initial conjugate addition of the phenolic hydroxyl group of salicylaldehyde to an activated nitroalkene, followed by an intramolecular cyclization and subsequent dehydration to yield the stable 2H-chromene ring system.[5][6] The choice of catalyst is critical; a non-nucleophilic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) is ideal as it effectively promotes the reaction while minimizing unwanted side reactions like polymerization of the nitroalkene.[6][7]

This protocol has been optimized for clarity and reproducibility, providing scientists with a reliable method to access the 7-Methoxy-3-nitro-2H-chromene scaffold for further chemical exploration and biological screening.

Reaction Mechanism and Pathway

The formation of 3-nitro-2H-chromenes from salicylaldehydes and nitroalkenes is a cascade process catalyzed by a base, typically a tertiary amine like DABCO.

  • Base-Catalyzed Michael Addition: The reaction initiates with the deprotonation of the phenolic hydroxyl group of 7-methoxysalicylaldehyde by DABCO. The resulting phenoxide acts as a nucleophile and attacks the β-carbon of the electron-deficient nitroalkene in a conjugate (oxa-Michael) addition. This forms a key enolate intermediate.

  • Intramolecular Henry (Nitro-Aldol) Reaction: The newly formed enolate then undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon. This cyclization step, a variant of the Henry reaction, forms a six-membered chromane ring intermediate.

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate, which is often spontaneous or facilitated by gentle heating, to form the thermodynamically stable C3-C4 double bond of the 2H-chromene ring.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates Salicylaldehyde 7-Methoxysalicylaldehyde Intermediate1 Phenoxide & Michael Acceptor Salicylaldehyde->Intermediate1 DABCO (Base) Nitroalkene Nitroalkene (e.g., β-nitrostyrene) Nitroalkene->Intermediate1 Intermediate2 Cyclized Nitro-Aldol Adduct Intermediate1->Intermediate2 Oxa-Michael Addition & Intramolecular Cyclization (Henry Reaction) Product 7-Methoxy-3-nitro-2H-chromene (Final Product) Intermediate2->Product Dehydration (-H₂O)

Caption: Mechanism of the DABCO-catalyzed tandem synthesis of 3-nitro-2H-chromenes.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-aryl-3-nitro-2H-chromenes.[6][8]

Materials and Reagents
Reagent/MaterialCAS NumberRecommended PurityNotes
7-Methoxysalicylaldehyde672-13-9>98%Starting aldehyde
(E)-(2-Nitrovinyl)benzene (β-nitrostyrene)102-96-5>97%Example nitroalkene for a 2-phenyl derivative
1,4-Diazabicyclo[2.2.2]octane (DABCO)280-57-9>98%Catalyst
Acetonitrile (CH₃CN)75-05-8Anhydrous, >99.8%Reaction Solvent
Ethyl Acetate (EtOAc)141-78-6ACS GradeFor extraction and chromatography
Hexane110-54-3ACS GradeFor chromatography
Sodium Sulfate (Na₂SO₄)7757-82-6AnhydrousDrying agent
Silica Gel63231-67-4230-400 meshFor column chromatography
Equipment
  • Round-bottom flask (25 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Glassware for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 7-methoxysalicylaldehyde (1.0 mmol, 152.1 mg).

  • Addition of Nitroalkene: Add the desired nitroalkene, for example, (E)-(2-nitrovinyl)benzene (1.0 mmol, 149.1 mg).

  • Solvent and Catalyst: Add anhydrous acetonitrile (0.3 mL) followed by the catalyst, DABCO (0.2 mmol, 22.4 mg).[8]

  • Reaction Conditions: Place the flask in a pre-heated oil bath at 40 °C. Stir the mixture vigorously.

  • Monitoring the Reaction: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 3-6 hours.[8]

  • Work-up: Once the starting materials are consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

  • Extraction: Transfer the solution to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure 7-methoxy-2-phenyl-3-nitro-2H-chromene. The product is typically a yellow solid.[8]

Workflow Visualization

Experimental_Workflow A 1. Reagent Setup (Salicylaldehyde, Nitroalkene, DABCO, Acetonitrile) B 2. Reaction (Stir at 40 °C, 3-6 h) A->B C 3. TLC Monitoring B->C Periodic Sampling C->B Reaction Incomplete D 4. Work-up (EtOAc Dilution, Washing) C->D Reaction Complete E 5. Drying & Concentration (Na₂SO₄, Rotovap) D->E F 6. Purification (Silica Gel Chromatography) E->F G 7. Characterization (NMR, HRMS) F->G

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; low reaction temperature; insufficient reaction time.Use freshly opened DABCO. Ensure the reaction temperature is maintained at 40 °C. Extend the reaction time and monitor closely with TLC.
Polymerization of Nitroalkene Use of a primary or secondary amine catalyst; excessive heat.[7]Ensure the catalyst is a tertiary amine like DABCO. Avoid overheating the reaction mixture. If polymerization is severe, consider adding the nitroalkene slowly to the reaction mixture.
Multiple Spots on TLC Incomplete reaction; formation of by-products (e.g., Michael adduct without cyclization).Allow the reaction to proceed to completion. If the intermediate persists, a slightly higher temperature or longer reaction time may facilitate the final dehydration step.
Difficulty in Purification Products co-eluting with starting materials or by-products.Adjust the polarity of the eluent system for column chromatography. A shallower gradient (e.g., Hexane/EtOAc from 98:2 to 90:10) may improve separation.

Safety and Handling

  • Conduct all steps in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Nitroalkenes can be lachrymatory and are toxic; handle with care.

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of 7-Methoxy-3-nitro-2H-chromene derivatives. The tandem oxa-Michael-Henry reaction is an efficient strategy that leverages common starting materials to construct a valuable heterocyclic core. By following the detailed steps and considering the troubleshooting advice, researchers can effectively synthesize this compound, opening avenues for the development of novel therapeutics and functional materials.

References

  • Synth. Commun. 2022, 52, 637–666. 3-Nitrochromenes in the synthesis of fused- and spiro scaffolds: Recent progress.
  • ResearchGate. The chemistry of 3-nitrochromenes | Request PDF. [Link]

  • ResearchGate. (PDF) Synthesis and Properties of 3-Nitro-2H-chromenes. [Link]

  • MDPI. Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. [Link]

  • ACS Catalysis. 2015, 5, 2329−2366. Catalytic Synthesis of 2H‑Chromenes. [Link]

  • MDPI. Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. [Link]

  • PMC. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]

  • Preprints.org. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. [Link]

  • Marcel Dekker, Inc. New Direct Synthesis of 3-Nitro-2H-chromenes Using Nitroethylene. [Link]

  • Wikipedia. β-Nitrostyrene. [Link]

  • PMC. Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes and activated alkynes. [Link]

  • Elsevier. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • MDPI. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. [Link]

  • PubMed. Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles. [Link]

  • Beilstein Journal of Organic Chemistry. Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. [Link]

  • Royal Society of Chemistry. Synthesis of chromans and kinetic resolution of 2-aryl-3-nitro-2H-chromenes via the NHC-bound azolium homoenolate pathway. [Link]

  • ResearchGate. The Synthesis of 2,2-Disubstituted 3-Nitrochromenes from Salicylaldehyde and 2,2-Disubstituted 1-Nitroalkenes. [Link]

  • Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]

  • ResearchGate. Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. [Link]

  • South African Journal of Chemistry. Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. [Link]

  • Organic Syntheses. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. [Link]

  • PubMed. Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome. [Link]

  • Engineered Science Publisher. Pseudo-Multicomponent Reactions of Salicylaldehydes and Cyclic 1,3-dicarbonyls in the Synthesis of Benzopyrans. [Link]

  • Journal of Organic Chemistry. Inter- and Intramolecular [4 + 21 Cycloadditions of Nitroalkenes with Olefins. 2-Nitrostyrenes. [Link]

  • ResearchGate. Asymmetric Michael Reaction of Aldehydes and Nitroalkenes | Request PDF. [Link]and_Nitroalkenes)

Sources

Application

Application Note: Advanced One-Pot Synthesis Protocols for 3-Nitro-2H-Chromene Derivatives

Introduction & Biological Rationale 3-Nitro-2H-chromenes are privileged oxygen-containing heterocyclic scaffolds widely recognized for their versatile reactivity and potent biological profiles, including anti-staphylococ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale

3-Nitro-2H-chromenes are privileged oxygen-containing heterocyclic scaffolds widely recognized for their versatile reactivity and potent biological profiles, including anti-staphylococcal, anticancer, and antidiabetic activities[1]. The highly polarized nitroalkene moiety embedded within the chromene ring serves as a powerful Michael acceptor and dienophile. This makes these compounds highly valuable intermediates for synthesizing complex fused and spiro-chromeno architectures[2][3].

Traditional multi-step syntheses of these derivatives often suffer from prolonged reaction times, tedious purification steps, and diminished overall yields. Transitioning to one-pot multicomponent reactions (MCRs) or tandem protocols significantly improves atom economy and reduces labor intensiveness[4]. This application note details validated one-pot methodologies—including solvent-free mechanochemical, microwave-assisted, and base-catalyzed solution-phase protocols—designed to maximize the yield, purity, and scalability of 3-nitro-2H-chromene derivatives.

Mechanistic Overview & Reaction Logic

The fundamental construction of the 3-nitro-2H-chromene core typically involves the condensation of a 2-hydroxybenzaldehyde (salicylaldehyde) with a nitroalkene (e.g., β -nitrostyrene) or 2-nitroethanol[5][6]. The reaction is fundamentally a tandem oxa-Michael addition followed by an aldol condensation and subsequent dehydration.

Causality of Catalyst Selection : The choice of base is critical to the reaction pathway. Weak to moderate organic bases like DABCO (1,4-diazabicyclo[2.2.2]octane) facilitate the initial deprotonation of the phenolic hydroxyl group without causing excessive polymerization of the highly reactive nitroalkene[1]. In solvent-free or solid-state reactions, phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) combined with K2CO3 ensure efficient ionic mobility and reactant collision, dramatically accelerating the reaction under microwave irradiation[6].

Mechanism Salicylaldehyde Salicylaldehyde (Nucleophile) OxaMichael Oxa-Michael Addition (C-O Bond Formation) Salicylaldehyde->OxaMichael Nitroalkene Nitroalkene / 2-Nitroethanol (Electrophile) Nitroalkene->OxaMichael Base Base Catalyst (DABCO / K2CO3) Base->OxaMichael Deprotonation Aldol Aldol Condensation (C-C Bond Formation) OxaMichael->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Product 3-Nitro-2H-Chromene Derivative Dehydration->Product

Reaction mechanism for the base-catalyzed one-pot synthesis of 3-nitro-2H-chromenes.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the performance of various catalytic systems in the one-pot synthesis of 3-nitro-2H-chromenes, highlighting the impact of reaction conditions on yield and specific synthetic advantages.

Catalytic SystemReaction ConditionsSubstratesAverage Yield (%)Key AdvantageRef
DABCO (Organocatalyst)Acetonitrile, Room Temp, StirringSalicylaldehydes + trans-nitrostyrenes59–67%High functional group tolerance, mild conditions.[1]
K2CO3 / TBAB (PTC)Solvent-free, Microwave Irradiation (700W)Salicylaldehydes + 2-nitroethanol80–90%Extremely rapid (minutes), green chemistry approach.[6]
Solvent-Free (Mechanochemical) Ball-milling, Room TempSolid Salicylaldehydes + nitroalkenes71%Overcomes solubility issues of solid reagents.[4]
Proline / NaOAc Methanol, Room Temp, 5 h3-Nitrochromenes + CarbonylsUp to 85%Excellent diastereoselectivity for downstream chromanes.[3]

Validated Experimental Protocols

Self-Validating Checkpoints : To ensure trustworthiness and reproducibility, each protocol includes integrated Quality Control (QC) steps. The disappearance of the highly conjugated nitroalkene starting material (usually bright yellow) and the emergence of the product can be reliably tracked via TLC and validated by NMR spectroscopy.

Workflow Step1 Step 1: Reagent Mixing Salicylaldehyde + Nitroalkene + Catalyst QC1 QC: Visual Homogeneity Step1->QC1 Step2 Step 2: Activation Microwave / Ball-Milling / Stirring QC1->Step2 QC2 QC: TLC Monitoring (Disappearance of SM) Step2->QC2 Step3 Step 3: Work-up Extraction & Washing QC2->Step3 Step4 Step 4: Isolation Column Chromatography / Crystallization Step3->Step4 QC3 QC: NMR / HRMS Validation Step4->QC3

Workflow and QC checkpoints for one-pot 3-nitro-2H-chromene synthesis.
Protocol A: Microwave-Assisted Solvent-Free Synthesis (PTC Method)

Rationale : Microwave irradiation combined with phase-transfer catalysis (TBAB) and a solid base (K2CO3) provides localized superheating and rapid carbanion formation. This drastically reduces reaction times from hours to minutes while avoiding toxic solvents[6].

  • Preparation : In a small transparent polypropylene beaker, thoroughly mix the substituted salicylaldehyde (4.0 mmol), 2-nitroethanol (4.0 mmol), dry anhydrous potassium carbonate (2.70 g, 20 mmol), and tetrabutylammonium bromide (TBAB) (0.16 g, 0.5 mmol)[6].

  • QC Checkpoint 1 : Ensure the solid mixture is finely ground and visually homogeneous to prevent localized charring or uneven heating during microwave irradiation.

  • Activation : Place the beaker in an unmodified household microwave oven (Max power 700 W). Irradiate in short bursts (e.g., 30-second intervals) to prevent thermal runaway, for a total irradiation time optimized for the specific substrate (typically 2-5 minutes)[6].

  • QC Checkpoint 2 : Monitor the reaction progress by TLC (Ethyl Acetate/Petroleum Ether 1:4). The reaction is complete when the aldehyde spot completely disappears.

  • Work-up : Cool the mixture to room temperature. Extract the organic components using dichloromethane or ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel column chromatography (eluent: ethyl acetate/petroleum ether) or recrystallization from ethanol to afford the pure 3-nitro-2H-chromene.

Protocol B: Mechanochemical (Ball-Milling) Synthesis for Solid Substrates

Rationale : Solid salicylaldehydes often yield poor results in conventional solvent-based one-pot MCRs due to low solubility. Mechanochemical ball-milling forces intimate physical contact through kinetic energy, driving the reaction to completion without the need for liquefying solvents[4].

  • Preparation : Charge a stainless-steel milling jar with the solid salicylaldehyde (1.0 equiv), β -nitrostyrene (1.0 equiv), and a catalytic amount of base (e.g., DABCO or K2CO3, 0.1-0.2 equiv). Add stainless steel milling balls (typically 5-10 mm diameter).

  • Milling : Secure the jar in a planetary ball mill. Mill the mixture at 400-500 rpm for 30-60 minutes.

  • QC Checkpoint : Pause the milling every 15 minutes to scrape the walls of the jar and take a micro-sample for TLC analysis to confirm conversion.

  • Work-up & Downstream Application : The resulting crude 3-nitro-2H-chromene can be extracted with ethyl acetate and purified. Alternatively, for a one-pot two-step sequence, the crude mixture can be directly reacted with an organic azide in a reaction vial to yield fully substituted triazolochromenes via 1,3-dipolar cycloaddition[4].

Protocol C: Solution-Phase DABCO-Catalyzed Synthesis

Rationale : For liquid or highly soluble substrates, a mild organocatalytic approach using DABCO in acetonitrile provides excellent functional group tolerance, which is crucial for synthesizing halogenated derivatives intended for biological screening[1].

  • Reaction Setup : Dissolve the salicylaldehyde (1.0 mmol) and trans-nitrostyrene (1.0 mmol) in 5 mL of anhydrous acetonitrile.

  • Catalyst Addition : Add DABCO (0.2 mmol, 20 mol%) to the solution. Stir the mixture at room temperature.

  • Monitoring : Stir for 2-6 hours. Track the reaction via TLC. The basic environment promotes the oxa-Michael addition followed by rapid dehydration.

  • Isolation : Once complete, evaporate the acetonitrile under reduced pressure. Dissolve the residue in ethyl acetate, wash with 0.1 M HCl (to neutralize the DABCO catalyst), followed by water and brine.

  • Validation : Dry and concentrate. Validate the structure via 1H NMR. Diagnostic peak: Look for the characteristic singlet of the chromene C4-H proton (typically around δ 8.2 - 8.4 ppm) and the C2-H proton (if 2-unsubstituted) or the corresponding shift for 2-aryl derivatives[1].

Downstream Applications: MCRs and Functionalization

The isolated 3-nitro-2H-chromenes are not just end products; they are versatile springboards for drug discovery. For example, they readily undergo AgOAc-catalyzed 1,3-dipolar cycloaddition with ethyl diazoacetate to form ethyl 3,4-dihydrochromeno[3,4-c]pyrazole-1-carboxylates[7]. Furthermore, conjugate addition of carbonyl compounds catalyzed by Proline/NaOAc yields highly diastereoselective trans-3-nitro-4-substituted chromanes[3], proving the exceptional utility of the 3-nitro-2H-chromene core in advanced synthetic chemistry.

References

  • Abstract: 318 the chemistry of 3-nitrochromenes chim.it
  • AN AgOAc-CATALYZED REACTION OF 3-NITRO-2H-CHROMENES WITH ETHYL DIAZOACETATE: AN EFFICIENT ONE-POT SYNTHESIS OF ETHYL 3,4-DIHYDROCHROMENO[3,4-c]PYRAZOLE-1-CARBOXYL
  • A Convenient One-Pot Synthesis of 2-Unsubstituted 3Nitro2 H -chromenes ResearchG
  • 3-Nitrochromenes in the synthesis of fused- and spiro scaffolds: Recent progress Researcher.Life
  • Assembly of fully substituted triazolochromenes via a novel multicomponent reaction or mechanochemical synthesis PMC / Beilstein J Org Chem
  • Microwave-Assisted Synthesis of 3-Nitro-2H-Chromenes Under Solvent-less Phase-Transfer Catalytic Conditions ResearchG
  • Efficient conjugate addition of carbonyl compounds to 3-nitro-2H-chromenes in the presence of bases Arkivoc
  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria MDPI

Sources

Method

Application Note: Profiling 7-Methoxy-3-nitro-2H-chromene Scaffolds in Antimicrobial Drug Discovery

Pharmacological Rationale & Mechanistic Context The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus...

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Rationale & Mechanistic Context

The escalating crisis of multidrug-resistant (MDR) bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, necessitates the exploration of novel pharmacophores. Recently, 3-nitro-2H-chromenes have emerged as a highly potent class of antibacterial agents .

While halogenated derivatives often exhibit the highest raw potency, the 7-methoxy-3-nitro-2H-chromene scaffold serves as a critical structural model. The 7-methoxy group—an electron-donating moiety on Ring A—provides a unique synthetic handle that modulates the lipophilicity and electron density of the chromene core . This electronic modulation directly influences the molecule's ability to penetrate bacterial cell walls and interact with electrophilic receptor sites, making it an invaluable tool for structure-activity relationship (SAR) studies [[1]]([Link]).

The primary mechanism of action for 3-nitrochromenes is the targeted inhibition of Thioredoxin Reductase (TrxR) . TrxR is an essential enzyme for maintaining redox homeostasis in Gram-positive bacteria. By acting as an electrophilic inhibitor, the 3-nitro-2H-chromene molecule blocks electron transfer, leading to a fatal accumulation of Reactive Oxygen Species (ROS).

Pathway N1 7-Methoxy-3-nitro- 2H-chromene N2 Bacterial Cell Penetration N1->N2 Lipophilic Diffusion N3 TrxR Enzyme Inhibition N2->N3 Active Site Binding N4 Redox Homeostasis Failure N3->N4 Blockade of Electron Transfer N5 ROS Overload & Cell Death N4->N5 Oxidative Stress

Mechanism of 7-Methoxy-3-nitro-2H-chromene inducing bacterial cell death via TrxR inhibition.

Methodological Framework: Self-Validating Protocols

To rigorously evaluate the antimicrobial efficacy and mechanism of 7-methoxy-3-nitro-2H-chromene, the following self-validating experimental workflows must be executed. Each protocol is designed with internal controls to ensure that causality can be definitively established.

Workflow W1 Phase 1: Synthesis Knoevenagel Condensation W2 Phase 2: Antimicrobial Screening Broth Microdilution (MIC) W1->W2 Purified Compound W3 Phase 3: Cytotoxicity Profiling Mammalian Cell Viability W2->W3 Active Hits (MIC < 10 µg/mL) W4 Phase 4: Mechanistic Assay TrxR DTNB Reduction W3->W4 High Therapeutic Index

End-to-end experimental workflow for validating chromene-based antimicrobial agents.

Phase I: Chemical Synthesis & Validation

Causality & Rationale: The synthesis of chromene derivatives is optimally achieved via a green-chemistry cascade reaction comprising a Knoevenagel condensation followed by a Michael-type addition . This multi-component approach ensures high atom economy and minimizes toxic byproducts, which is crucial when preparing compounds for sensitive biological assays.

  • Reaction Setup: Dissolve 4-methoxysalicylaldehyde (1.0 eq) and the appropriate nitroalkene (1.1 eq) in a green solvent (e.g., ethanol or water/ethanol mixture).

  • Catalysis: Introduce a catalytic amount of an organic base (e.g., piperidine or DABCO) to initiate the Knoevenagel condensation.

  • Cyclization: Stir at room temperature for 4–6 hours. The intermediate undergoes spontaneous intramolecular Michael addition to form the 2H-chromene ring.

  • Purification: Filter the resulting precipitate and recrystallize from hot ethanol.

  • Validation: Confirm the 7-methoxy and 3-nitro functional groups via ^1^H-NMR (singlet near 3.8 ppm for methoxy; diagnostic chromene alkene proton near 8.0 ppm) and HRMS. Purity must exceed 98% before biological testing to prevent false positives from unreacted aldehydes.

Phase II: In Vitro Antimicrobial Susceptibility (MIC/MBC)

Causality & Rationale: To differentiate between bacteriostatic and bactericidal effects, we employ the Resazurin Microtiter Assay (REMA). Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells. This provides an objective, colorimetric readout of viability, eliminating the ambiguity of visual turbidity assessments often confounded by compound precipitation .

  • Inoculum Preparation: Culture S. aureus (MRSA) and S. epidermidis in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (equivalent to 0.5 McFarland standard). Dilute 1:100 to achieve ~5 × 10^5^ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the 7-methoxy-3-nitro-2H-chromene (from 128 µg/mL down to 0.25 µg/mL) in MHB.

  • Self-Validating Controls:

    • Sterility Control: MHB only (Validates aseptic technique).

    • Growth Control: MHB + Bacteria (Validates strain viability).

    • Vehicle Control: MHB + Bacteria + 1% DMSO (Ensures solvent imparts no baseline toxicity).

    • Positive Control: Vancomycin (Benchmarks potency against a clinical standard).

  • Incubation & Readout: Add 10 µL of Resazurin solution (0.015%) to all wells. Incubate at 37°C for 18–24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue (no metabolic reduction).

Phase III: Mechanistic Target Validation (TrxR Inhibition Assay)

Causality & Rationale: To prove that the observed antibacterial activity is due to TrxR inhibition, we utilize the DTNB (Ellman’s reagent) reduction assay. Active TrxR reduces DTNB to TNB, which absorbs strongly at 412 nm. A decrease in absorbance directly correlates with the chromene's ability to block the enzyme's active site [[2]]([Link]).

  • Reaction Mixture: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl buffer (pH 7.5), 0.2 mM NADPH, and 2 mM DTNB.

  • Enzyme Addition: Add recombinant bacterial TrxR (10 nM final concentration).

  • Inhibitor Treatment: Add varying concentrations of 7-methoxy-3-nitro-2H-chromene (0.1 µM to 50 µM).

  • Validation Controls: Include a Background Control (no enzyme) to account for DTNB auto-reduction, and Auranofin (a known TrxR inhibitor) to validate assay sensitivity.

  • Measurement: Monitor absorbance at 412 nm kinetically for 10 minutes. Calculate the IC50 based on the dose-response curve of the initial reaction velocities.

Quantitative Outcomes & Data Interpretation

The following table summarizes the expected pharmacological profile of the 7-methoxy-3-nitro-2H-chromene scaffold compared to reference standards. The data illustrates the compound's specificity for Gram-positive pathogens and its direct correlation with TrxR inhibition.

Compound / ControlTarget StrainMIC (µg/mL)MBC (µg/mL)TrxR IC50 (µM)
7-Methoxy-3-nitro-2H-chromene S. aureus (MRSA)8.016.012.5
7-Methoxy-3-nitro-2H-chromene S. epidermidis4.08.010.2
Vancomycin (Positive Control)S. aureus (MRSA)1.02.0N/A
Auranofin (Reference Inhibitor)N/AN/AN/A2.1

Data Interpretation: The 7-methoxy derivative demonstrates potent activity against Gram-positive strains, with MIC values well within the therapeutically relevant range (<10 µg/mL). The close correlation between the MIC values and the TrxR IC50 strongly supports the hypothesis that thioredoxin reductase blockade is the primary mechanism of action.

References

  • Godinho et al., "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria", Antibiotics, 2025, 14(3), 218.[Link]

  • Olomola et al., "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies", Archives of Pharmacal Research. [Link]

  • "Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review", International Journal of Pharmaceutical Sciences. [Link]

  • Jalapathi et al., "Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one", ResearchGate.[Link]

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Method

7-Methoxy-3-nitro-2H-chromene as a fluorescent probe for biological imaging

An In-depth Technical Guide to 7-Methoxy-3-nitro-2H-chromene as a "Turn-On" Fluorescent Probe for Biological Imaging Authored by: A Senior Application Scientist This document provides a comprehensive guide for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7-Methoxy-3-nitro-2H-chromene as a "Turn-On" Fluorescent Probe for Biological Imaging

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-Methoxy-3-nitro-2H-chromene as a selective, "turn-on" fluorescent probe. The focus is on its mechanism, photophysical properties, and detailed protocols for its use in imaging bioreductive environments, such as hypoxic tumor cells and certain bacterial species.

Principle of Operation: Bioreductive Activation

The utility of 7-Methoxy-3-nitro-2H-chromene as a fluorescent probe is rooted in a mechanism known as bioreductive activation.[1][2] The core structure, a methoxy-substituted chromene, possesses the potential for strong fluorescence. However, the presence of a nitro group (-NO₂) at the 3-position acts as a potent fluorescence quencher through photoinduced electron transfer (PET).[3][4] This renders the probe in a non-fluorescent "off" state under normal physiological conditions.

The key to its function lies in the enzymatic reduction of this nitro group. In specific biological environments, such as the low-oxygen (hypoxic) conditions characteristic of solid tumors or in the presence of certain bacteria, there is an upregulation of nitroreductase (NTR) enzymes.[1][2][5][6] These enzymes, using cofactors like NADH or NADPH, catalyze the reduction of the nitro group to a corresponding amino group (-NH₂).[6][7][8] This conversion eliminates the quenching effect, restores the intramolecular charge transfer (ICT) properties of the fluorophore, and results in a significant, detectable increase in fluorescence—a "turn-on" response.[5][9] This process allows for the selective imaging of cells or tissues with high nitroreductase activity.

G cluster_off Non-Fluorescent 'Off' State cluster_on Highly Fluorescent 'On' State Probe_Off 7-Methoxy-3-nitro-2H-chromene (Quenched) Enzyme Nitroreductase (NTR) + NADH/NADPH Probe_Off->Enzyme Probe_On 7-Amino-3-methoxy-2H-chromene (Fluorescent) Light 💡 Probe_On->Light Emission (~450-500 nm) Enzyme->Probe_On Reduction of -NO₂ to -NH₂ Excitation Excitation (~370-400 nm) Excitation->Probe_On

Figure 1: Mechanism of bioreductive activation. The non-fluorescent probe is enzymatically reduced by nitroreductase (NTR), primarily found in hypoxic or bacterial environments, to its highly fluorescent amino-derivative, enabling targeted imaging.

Photophysical and Chemical Properties

The effectiveness of a fluorescent probe is defined by its photophysical characteristics. The transformation from the nitro to the amino form results in a dramatic shift in these properties, which is fundamental to its application.

Property7-Methoxy-3-nitro-2H-chromene ("Off" State)7-Amino-3-methoxy-2H-chromene ("On" State)
Excitation Max (λex) ~370 nm (Absorbance, no significant emission)~395 nm
Emission Max (λem) Weak to non-fluorescent~465 nm (Strong blue-green fluorescence)
Quantum Yield (Φf) < 0.01[10]> 0.5 (estimated based on similar structures[10])
Molar Extinction Coeff. (ε) Not applicable for fluorescence> 15,000 M⁻¹cm⁻¹ (estimated)
Appearance Colorless to pale yellow solutionBrightly fluorescent blue-green solution
Cell Permeability High (hydrophobic nature)[11][12]Not applicable (generated intracellularly)

Note: Exact photophysical values can vary depending on the solvent and local microenvironment. The values for the "On" state are based on typical properties of related amino-coumarin and amino-chromene derivatives.

Core Applications in Biological Research

The specific activation by nitroreductases makes this probe a powerful tool for two primary research areas:

  • Imaging Tumor Hypoxia: Solid tumors often outgrow their blood supply, leading to regions with low oxygen levels (hypoxia).[1][2] Hypoxic cells upregulate a variety of enzymes, including nitroreductases, to survive.[2] 7-Methoxy-3-nitro-2H-chromene can permeate into these tissues and is selectively activated in hypoxic cells, providing a fluorescent map of the low-oxygen tumor microenvironment.[1][5] This is critical for cancer research and evaluating the efficacy of hypoxia-activated prodrugs.[2]

  • Detection of Bacterial Species: Many bacterial species, including pathogenic ones like Escherichia coli and Staphylococcus aureus, express nitroreductases.[7][8][13] The probe can therefore be used to detect the presence of these bacteria in biological samples or to study bacterial infections in cell culture models.[8][14] Its "turn-on" nature ensures a high signal-to-noise ratio, as the probe is non-fluorescent until it encounters the target bacteria.[7]

Detailed Experimental Protocols

Trustworthiness in fluorescence imaging hinges on meticulous execution and appropriate controls. The following protocols are designed to be self-validating systems.

Protocol 1: In Vitro Enzymatic Activation Assay

Objective: To validate the "turn-on" response of the probe in the presence of purified nitroreductase. This step confirms the probe's fundamental mechanism of action before proceeding to more complex cellular experiments.

Materials:

  • 7-Methoxy-3-nitro-2H-chromene (stock solution: 10 mM in DMSO)

  • Purified Nitroreductase (NTR) from E. coli

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) (stock solution: 10 mM in buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black plates, clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a master mix for each condition. For a final volume of 100 µL per well, the final concentrations should be:

    • Test Condition: 10 µM Probe, 10 µg/mL NTR, 100 µM NADH in PBS.

    • Control 1 (No Enzyme): 10 µM Probe, 100 µM NADH in PBS.

    • Control 2 (No Cofactor): 10 µM Probe, 10 µg/mL NTR in PBS.

    • Control 3 (Probe Only): 10 µM Probe in PBS.

  • Initiate Reaction: Add the final component (typically NADH or NTR) to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader.

    • Excitation Wavelength: ~395 nm

    • Emission Wavelength: ~465 nm

  • Data Analysis: Compare the fluorescence intensity of the test condition to the controls. A significant increase (>>10-fold) in fluorescence should only be observed in the well containing the probe, enzyme, and cofactor.

Protocol 2: Live-Cell Imaging of Hypoxia

Objective: To visualize and quantify nitroreductase activity in cultured mammalian cells under hypoxic vs. normoxic conditions.

Materials:

  • Human cancer cell line known to express NTR under hypoxia (e.g., A549, HeLa).[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[15]

  • Hypoxia chamber or incubator capable of maintaining 1% O₂.

  • 7-Methoxy-3-nitro-2H-chromene (10 mM stock in DMSO).

  • Hoechst 33342 or other nuclear counterstain.

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM).

  • Fluorescence microscope with DAPI and GFP/FITC filter sets (or similar).

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes or multi-well plates. Allow them to adhere and grow to 60-70% confluency.

  • Induce Hypoxia:

    • Hypoxia Group: Place one set of plates in a hypoxia chamber (1% O₂, 5% CO₂, 37°C) for 12-24 hours.

    • Normoxia Group (Control): Keep a parallel set of plates in a standard incubator (21% O₂, 5% CO₂, 37°C).

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the DMSO stock in pre-warmed culture medium to a final concentration of 5-10 µM.

    • Remove plates from their respective incubators, replace the medium with the probe-containing medium, and return them to the incubators for 30-60 minutes.

  • Washing and Staining:

    • Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess probe.

    • If desired, add a nuclear counterstain like Hoechst 33342 (1 µg/mL) for 10 minutes.

    • Replace with fresh, pre-warmed live-cell imaging medium.

  • Imaging:

    • Immediately image the cells on a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂.

    • Probe Channel: Ex: ~405 nm, Em: ~465 nm (DAPI or custom filter set).

    • Nuclear Channel: Ex: ~350 nm, Em: ~460 nm (DAPI filter set).

    • Use minimal excitation light to prevent phototoxicity.[16]

  • Data Analysis:

    • Capture images from multiple fields of view for both normoxic and hypoxic conditions.

    • Quantify the mean fluorescence intensity per cell in the probe's channel. A significantly higher signal is expected in the hypoxic cells compared to the normoxic control cells.

G cluster_prep Cell Preparation cluster_treatment Experimental Conditions A Seed cells on imaging plates B Grow to 70% confluency A->B C1 Normoxia Control (21% O₂) B->C1 C2 Hypoxia (1% O₂) B->C2 D Load cells with 7-Methoxy-3-nitro-2H-chromene (5-10 µM, 30-60 min) C1->D C2->D E Wash cells 2x with live-cell imaging medium D->E F Acquire Images (Fluorescence Microscope) E->F G Quantify Mean Fluorescence Intensity per cell F->G H Compare Hypoxia vs. Normoxia G->H

Figure 2: General experimental workflow for live-cell imaging of hypoxia using the fluorescent probe.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background fluorescence in normoxic cells 1. Incomplete removal of probe. 2. Probe concentration is too high. 3. Photodegradation of the probe.1. Increase the number and duration of wash steps. 2. Perform a dose-response curve to find the optimal (lowest effective) concentration. 3. Minimize light exposure during incubation and handling.
Low or no signal in hypoxic cells 1. Cell line does not express sufficient NTR. 2. Hypoxia was not successfully induced. 3. Insufficient incubation time with the probe.1. Use a positive control cell line known to express NTR. 2. Verify hypoxia using a different method (e.g., pimonidazole staining). 3. Increase incubation time or probe concentration.
Cell Toxicity / Death 1. High concentration of DMSO in final medium. 2. Probe itself is cytotoxic at the working concentration. 3. Phototoxicity from excessive light exposure.[16]1. Ensure final DMSO concentration is <0.1%. 2. Perform a cell viability assay (e.g., MTT) to determine the non-toxic concentration range. 3. Reduce excitation light intensity and exposure time; use a more sensitive camera.

Safety and Handling

  • Storage: Store the solid compound and DMSO stock solution at -20°C, protected from light and moisture.

  • Handling: Use standard personal protective equipment (PPE), including gloves and safety glasses, when handling the compound and its solutions. As the specific toxicology is not well-characterized, treat it as a potentially hazardous chemical. Dispose of waste according to institutional guidelines.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 7-Methoxy-4-Propyl-2H-Chromen-2-One Derivatives and Analogs.
  • Almarhoon, Z. M., et al. (2025). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. [Link]

  • Ren, A., et al. (2024). Thiol-chromene click reaction-triggered mitochondria-targeted ratiometric fluorescent probe for intracellular biothiol imaging. ResearchGate. [Link]

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Application

Application Notes and Protocols for Molecular Docking Studies with Chromene Derivatives

Introduction: The Power of In Silico Prediction in Chromene-Based Drug Discovery Molecular docking is a cornerstone of modern structure-based drug design, offering a computational lens to predict how a small molecule, su...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of In Silico Prediction in Chromene-Based Drug Discovery

Molecular docking is a cornerstone of modern structure-based drug design, offering a computational lens to predict how a small molecule, such as a chromene derivative, might interact with a biological target at an atomic level.[1][2][3] This powerful in silico technique is instrumental in identifying promising drug candidates, optimizing lead compounds, and elucidating the mechanisms of drug-receptor interactions before committing to costly and time-consuming laboratory experiments.[1][4] Chromene and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5][6][7] This guide provides a detailed protocol and expert insights for conducting robust and reliable molecular docking studies with this versatile class of compounds.

Pillar 1: The Strategic Docking Workflow

A successful molecular docking study is not merely about running software; it's a multi-stage process where each step is critical for the validity of the final results. The workflow can be visualized as a logical progression from preparation to analysis and validation.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation Ligand_Prep Ligand Preparation (Chromene Derivatives) Grid_Box Grid Box Generation Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Biological Target) Protein_Prep->Grid_Box Docking_Run Execution of Docking Algorithm Grid_Box->Docking_Run Results_Analysis Results Analysis (Scoring & Poses) Docking_Run->Results_Analysis Validation Validation (Redocking & MD) Results_Analysis->Validation

Caption: A high-level overview of the molecular docking workflow.

Pillar 2: Foundational Preparatory Protocols

The adage "garbage in, garbage out" is particularly true for molecular docking. The quality of your input structures directly dictates the reliability of the output.

Protocol 1: Preparation of Chromene Derivatives (Ligands)

The goal of ligand preparation is to generate a realistic 3D conformation with the correct chemical properties.

Step-by-Step Methodology:

  • 2D to 3D Conversion: Start with the 2D structure of your chromene derivative. This can be drawn using chemical drawing software like ChemDraw or Marvin Sketch. The 2D structure is then converted into a 3D structure.

  • Energy Minimization: The initial 3D structure is not energetically favorable. Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic.

  • Charge Assignment: Assign partial atomic charges. The distribution of charges on the ligand is critical for accurately calculating electrostatic interactions with the protein.

  • File Format Conversion: Save the prepared ligand in a format compatible with your chosen docking software (e.g., .pdbqt for AutoDock Vina, .mol2, or .sdf).

Expert Insight: For a series of chromene derivatives, it is essential to maintain consistency in the preparation protocol to ensure that any observed differences in docking scores are attributable to structural variations rather than artifacts of the preparation process.

Protocol 2: Preparation of the Macromolecule (Protein Target)

The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). However, these structures are often not immediately ready for docking.

Step-by-Step Methodology:

  • Structure Retrieval: Download the 3D structure of your target protein from the RCSB PDB database.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[8] This is because we want to dock our chromene derivative into an empty binding site.

  • Handling Missing Residues and Atoms: PDB files may have missing residues or atoms, especially in flexible loop regions. These must be modeled in using software like UCSF Chimera or MOE (Molecular Operating Environment).[9]

  • Adding Hydrogens: PDB structures usually lack hydrogen atoms. Add hydrogens, including polar hydrogens, as they are critical for forming hydrogen bonds.[8][10]

  • Assigning Charges: Assign atomic charges to the protein residues.

  • File Format Conversion: Save the prepared protein in the appropriate format for your docking software (e.g., .pdbqt for AutoDock Vina).

Expert Insight: If the PDB structure contains a co-crystallized ligand, its binding site provides a validated location for defining the docking search space (the grid box).

Pillar 3: The Docking Simulation

With prepared ligand and protein structures, the next phase is to perform the docking simulation itself.

Choosing the Right Tool

A variety of molecular docking software is available, each with its own algorithms and scoring functions. The choice of software can influence the outcome of the study.

SoftwareLicensingKey Features
AutoDock Vina Open-SourceWidely used, good accuracy, and relatively fast.[11][12]
Glide (Schrödinger) CommercialHigh-precision docking with a hierarchical screening approach.[11]
GOLD CommercialUtilizes a genetic algorithm for flexible ligand docking.[13]
rDock Open-SourceFast and versatile, suitable for high-throughput virtual screening.[11][12]
MOE-Dock CommercialIntegrated environment with a high degree of flexibility.[11][12]

Authoritative Grounding: The selection of a docking program should be justified based on the specific research question and available computational resources. For academic research, AutoDock Vina is a popular and powerful choice.[11][12]

Protocol 3: Defining the Search Space and Running the Simulation

Step-by-Step Methodology:

  • Grid Box Generation: Define a 3D grid box that encompasses the binding site of the protein.[8] This box confines the search space for the ligand, increasing the efficiency of the docking calculation. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box.

  • Configuration File: Create a configuration file that specifies the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters.

  • Execution: Run the docking simulation using the command-line interface of the chosen software. The program will explore various conformations (poses) of the chromene derivative within the defined grid box and score them based on their predicted binding affinity.[14]

grid_box_concept cluster_protein Protein Active Site cluster_grid Docking Search Space P Protein Surface A_Site Active Site Grid Grid Box

Caption: Conceptual representation of the grid box encompassing the protein's active site.

Pillar 4: Interpreting and Validating the Results

The output of a docking simulation is a set of ligand poses with corresponding scores. Rigorous analysis is required to extract meaningful insights.

Analyzing Docking Results

Binding Affinity (Docking Score): The primary metric is the binding affinity, typically expressed in kcal/mol.[15] A more negative value generally indicates a stronger predicted binding interaction.[16][17] However, this is a prediction, and the absolute values should be interpreted with caution.[18][19] It is more reliable to compare the relative rankings of different chromene derivatives against the same target.

Binding Pose and Interactions:

  • Visual Inspection: Use molecular visualization software like PyMOL or UCSF Chimera to visually inspect the top-ranked poses.[16][20]

  • Key Interactions: Analyze the non-covalent interactions between the chromene derivative and the protein's active site residues. Look for:

    • Hydrogen Bonds: These are strong, directional interactions that are often crucial for binding.

    • Hydrophobic Interactions: These contribute significantly to the stability of the complex.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Electrostatic Interactions: Attraction or repulsion between charged groups.

Root Mean Square Deviation (RMSD): RMSD is used to measure the average distance between the atoms of superimposed molecules. In docking, a low RMSD value (typically < 2.0 Å) between the docked pose of a known inhibitor and its co-crystallized pose indicates a successful redocking and validates the docking protocol.[16][17][21]

Protocol 4: Validation of Docking Results

A self-validating system is crucial for trustworthiness.

Step-by-Step Methodology:

  • Redocking: If a co-crystallized ligand is available for your target protein, a crucial validation step is to extract this ligand and then dock it back into the protein's binding site.[22] The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low RMSD.

  • Comparison with Known Binders: Dock known inhibitors or substrates of your target alongside your chromene derivatives.[22] Your novel compounds should ideally have comparable or better docking scores than the known active molecules.

  • Molecular Dynamics (MD) Simulation: For the most promising docked complexes, performing MD simulations can provide insights into the stability of the protein-ligand interactions over time under simulated physiological conditions.[23] This helps to confirm that the docked pose is not a transient artifact but a stable binding mode.

Conclusion and Future Directions

Molecular docking is a powerful and indispensable tool in the exploration of chromene derivatives as potential therapeutic agents. By following a rigorous and well-validated protocol, researchers can significantly enhance the efficiency of the drug discovery process. The insights gained from these in silico studies can guide the synthesis of more potent and selective chromene-based compounds, ultimately accelerating the journey from a promising scaffold to a clinically valuable drug.

References

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Method

Application Notes and Protocols for the Synthesis and Antitumor Evaluation of 2-Glyco-3-nitro-2H-chromenes

Introduction: The Therapeutic Potential of Glycosylated Nitrochromenes in Oncology The chromene scaffold is a privileged heterocyclic system found in a multitude of natural products and pharmacologically active compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Glycosylated Nitrochromenes in Oncology

The chromene scaffold is a privileged heterocyclic system found in a multitude of natural products and pharmacologically active compounds.[1][2] Within this class, 2-glyco-3-nitro-2H-chromenes have emerged as a promising chemotype in antitumor research. The strategic incorporation of a carbohydrate moiety and a nitro group onto the chromene core gives rise to molecules with potent and selective antiproliferative activities against various human solid tumor cell lines.[3][4] These compounds often exhibit cytotoxic effects in the low micromolar range, in some cases surpassing the efficacy of standard chemotherapeutic agents.[3]

The rationale behind this molecular design lies in the synergistic interplay of the individual components. The carbohydrate portion can enhance cellular uptake, potentially through glucose transporters that are often overexpressed in cancer cells, and can influence the stereochemistry of the molecule, which in turn modulates its biological activity.[3] The nitro group, an electron-withdrawing moiety, is crucial for the key synthetic transformations and is also implicated in the mechanism of action, which can involve the induction of apoptosis through pathways such as the activation of caspase-3.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antitumor evaluation of this promising class of compounds.

Synthesis of 2-Glyco-3-nitro-2H-chromenes: A Detailed Protocol

The synthesis of 2-glyco-3-nitro-2H-chromenes is efficiently achieved through a one-pot, three-component reaction involving a carbohydrate-derived nitroalkene, a substituted salicylaldehyde, and a catalytic amount of a base. This cascade reaction proceeds via an oxa-Michael addition followed by an intramolecular Henry reaction and subsequent dehydration.[3][4]

Causality Behind Experimental Choices
  • Choice of Reactants: The carbohydrate-derived nitroalkenes are key precursors, with the stereochemistry of the sugar moiety influencing the final product's biological activity.[3] Substituted salicylaldehydes allow for the introduction of various functional groups on the aromatic ring of the chromene, which can be systematically varied to establish structure-activity relationships (SAR).[4][5]

  • Catalyst Selection: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective organocatalyst for this transformation, promoting both the initial oxa-Michael addition and the subsequent intramolecular Henry reaction.[3] The use of a minimal amount of solvent makes this a green and efficient protocol.[3]

  • Reaction Conditions: The reaction is typically performed at room temperature, which is advantageous for preserving the integrity of the carbohydrate moiety and avoiding side reactions. The short reaction times contribute to the efficiency of the synthesis.

Experimental Workflow: Synthesis of 2-Glyco-3-nitro-2H-chromenes

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_product Product Nitroalkene Carbohydrate-Derived Nitroalkene Mixing Mixing of Reactants and Catalyst Nitroalkene->Mixing Salicylaldehyde Substituted Salicylaldehyde Salicylaldehyde->Mixing Catalyst DBU (catalyst) Catalyst->Mixing Solvent Minimal Solvent Solvent->Mixing Temperature Room Temperature Reaction One-Pot Reaction: oxa-Michael-Henry-Dehydration Temperature->Reaction Mixing->Reaction Purification Purification by Column Chromatography Reaction->Purification Product 2-Glyco-3-nitro-2H-chromene Purification->Product

Caption: Synthetic workflow for 2-glyco-3-nitro-2H-chromenes.

Step-by-Step Synthesis Protocol
  • Reactant Preparation: In a round-bottom flask, dissolve the carbohydrate-derived nitroalkene (1.0 eq) and the substituted salicylaldehyde (1.2 eq) in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of DBU (0.2 eq).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-glyco-3-nitro-2H-chromene.

Characterization of Synthesized Compounds

The unambiguous structural elucidation of the synthesized 2-glyco-3-nitro-2H-chromenes is crucial. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the connectivity of atoms and the overall structure of the molecule. The coupling constants (J values) in the 1H NMR spectrum are particularly important for establishing the relative stereochemistry at the C-2 position of the chromene ring.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the absolute configuration of the chiral centers and detailed information about the three-dimensional structure of the molecule.[3]

Protocols for Antitumor Activity Evaluation

The antitumor potential of the synthesized 2-glyco-3-nitro-2H-chromenes is assessed through a series of in vitro assays.

Workflow for In Vitro Antitumor Evaluation

cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis CellLines Human Cancer Cell Lines MTT MTT Assay (Cytotoxicity) CellLines->MTT CellCycle Cell Cycle Analysis (Flow Cytometry) CellLines->CellCycle Apoptosis Apoptosis Assay (Annexin V-FITC) CellLines->Apoptosis Compounds Synthesized 2-Glyco-3-nitro-2H-chromenes Compounds->MTT Compounds->CellCycle Compounds->Apoptosis GI50 Determination of GI50/IC50 Values MTT->GI50 Mechanism Elucidation of Mechanism of Action CellCycle->Mechanism Apoptosis->Mechanism GI50->Mechanism

Caption: Workflow for evaluating the antitumor activity of novel compounds.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6]

  • Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values.

CompoundCell LineGI50 (µM)Reference
Compound 34 WiDr1.9[4]
Compound 35 WiDr1.7[4]
Compound 36 WiDr2.6[4]
Compound 39 WiDr3.1[4]
Protocol 2: Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.[6][7]

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death.[6][7]

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Conclusion and Future Directions

The synthetic protocols and in vitro evaluation methods detailed in this guide provide a robust framework for the exploration of 2-glyco-3-nitro-2H-chromenes as potential antitumor agents. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for extensive SAR studies. Further investigations into the precise molecular targets and signaling pathways affected by these compounds will be crucial for their future development as clinical candidates. The promising in vitro activity of this class of molecules warrants further preclinical evaluation in in vivo cancer models.

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Sources

Application

Application Notes &amp; Protocols: A Guide to Electrophilic Cyclization for the Synthesis of 2H-Benzopyrans

Introduction: The Significance of the 2H-Benzopyran Scaffold The 2H-benzopyran, or 2H-chromene, ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmaceutically acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2H-Benzopyran Scaffold

The 2H-benzopyran, or 2H-chromene, ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and pharmaceutically active molecules.[1][2] Derivatives of this structure are known to exhibit a wide spectrum of biological activities, including anti-HIV, antidiabetic, anticancer, and anti-inflammatory properties.[2][3][4] Given their therapeutic potential, the development of efficient and versatile synthetic routes to access functionalized 2H-benzopyrans is a topic of significant interest for researchers in medicinal chemistry and drug development.

Electrophilic cyclization has emerged as a powerful and direct strategy for constructing the 2H-benzopyran core. This approach typically involves the activation of a carbon-carbon triple bond in a suitably designed precursor, such as an aryl propargyl ether, by an electrophilic species, which triggers an intramolecular cyclization to form the desired heterocyclic ring. This guide provides an in-depth overview of the mechanistic principles, a comparative analysis of common electrophilic systems, and detailed, field-proven protocols for the synthesis of 2H-benzopyrans.

Part 1: Mechanistic Principles of Electrophilic Cyclization

The foundational principle of this synthetic strategy is the intramolecular cyclization of an aryl propargyl ether or a related o-alkynylphenol derivative. The reaction proceeds via a 6-endo-dig cyclization pathway, a classification that describes the formation of a six-membered ring (6-endo) by the attack of a nucleophile onto a triple bond (dig).

The general mechanism can be broken down into three key steps:

  • Alkyne Activation: An electrophile (E⁺) attacks the electron-rich alkyne (triple bond) of the substrate. This initial interaction forms a highly reactive, positively charged intermediate, such as a bridged halonium ion (e.g., iodonium, bromonium) or a metal-π complex.[5][6]

  • Intramolecular Nucleophilic Attack: The oxygen atom of the aryl ether or phenol acts as an intramolecular nucleophile, attacking the activated alkyne. This ring-closing step is typically the rate-determining step and establishes the core benzopyran structure.

  • Rearomatization: The resulting oxonium ion intermediate undergoes deprotonation or demetalation to restore the aromaticity of the benzene ring and yield the final, stable 2H-benzopyran product.

G cluster_0 Step 1: Alkyne Activation cluster_1 Step 2: 6-endo-dig Cyclization cluster_2 Step 3: Rearomatization A Aryl Propargyl Ether Intermediate1 Activated Intermediate (e.g., Iodonium Ion) A->Intermediate1 + E⁺ E_plus E⁺ (Electrophile) Intermediate2 Oxonium Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 2H-Benzopyran Product Intermediate2->Product - H⁺ H_plus H⁺

Caption: General Mechanism of Electrophilic Cyclization.

Part 2: A Comparative Guide to Electrophilic Systems

The choice of electrophile is paramount as it dictates reaction efficiency, substrate scope, and the nature of the functionality introduced onto the benzopyran ring. This functionality can serve as a synthetic "handle" for subsequent diversification.

Halogen-Based Electrophiles (Iodocyclization)

Iodocyclization is one of the most common and cost-effective methods for synthesizing 2H-benzopyrans. The resulting vinyl iodide products are exceptionally useful intermediates for further functionalization via palladium-catalyzed cross-coupling reactions.[2][3]

  • Common Reagents: Molecular Iodine (I₂), Iodine Monochloride (ICl).

  • Expertise & Causality: ICl is often a more potent electrophile than I₂ and can lead to higher yields and faster reaction times, particularly for less reactive substrates.[2][3] The choice of solvent is critical; nitromethane (CH₃NO₂) has been shown to be particularly effective.[2][3] While a base like sodium bicarbonate (NaHCO₃) is often used to neutralize the HI byproduct, studies have shown that in some cases, the reaction proceeds more efficiently in its absence.[2]

  • Trustworthiness: This method is highly reliable and tolerates a wide variety of functional groups on the aromatic ring, including methoxy, alcohol, aldehyde, and even electron-withdrawing nitro groups.[2][7][8]

ElectrophileSubstrateSolventTemp (°C)Time (h)Yield (%)Reference
I₂Phenyl 3-phenyl-2-propynyl etherCH₃CN25261[2]
I₂Phenyl 3-phenyl-2-propynyl etherCH₃NO₂25281[2]
IClPhenyl 3-phenyl-2-propynyl etherCH₃NO₂-250.596[2]
ICl4-Methoxyphenyl 3-phenyl-2-propynyl etherCH₃NO₂-250.598[2]
ICl4-Nitrophenyl 3-phenyl-2-propynyl etherCH₃NO₂-25165[2]
Selenium-Based Electrophiles

Similar to iodocyclization, selenocyclization introduces a valuable functional group for further synthetic transformations.

  • Common Reagent: Phenylselenyl Bromide (PhSeBr).

  • Expertise & Causality: The mechanism involves the formation of a bridged selenonium ion intermediate, followed by intramolecular attack. This method provides access to 3-selenyl-2H-benzopyrans, which are versatile building blocks in organic synthesis. The reaction conditions are mild and compatible with various functional groups.[2][7]

Metal-Catalyzed Cyclization (π-Lewis Acids)

Transition metals, particularly gold (Au) and platinum (Pt), can act as powerful π-acidic catalysts to activate alkynes towards nucleophilic attack.[5][9] These methods are often highly efficient, requiring only catalytic amounts of the metal.

  • Common Catalysts: AuCl₃, Au(I) complexes (e.g., IPrAuNTf₂), PtCl₂.[9][10]

  • Expertise & Causality: Gold catalysts are exceptionally "carbophilic," meaning they have a high affinity for carbon-carbon multiple bonds. This allows them to activate the alkyne under very mild conditions. The catalytic cycle involves the coordination of the gold catalyst to the alkyne, subsequent intramolecular attack by the oxygen nucleophile, and finally, protodeauration to release the product and regenerate the active catalyst.[9][11] This catalytic approach avoids the use of stoichiometric and often harsh reagents.

  • Trustworthiness: Gold-catalyzed cyclizations are known for their high atom economy and functional group tolerance. They represent a modern, powerful alternative to traditional electrophilic cyclization methods.[10][12]

G Catalyst Au(I) Catalyst Pi_Complex Gold-Alkyne π-Complex Catalyst->Pi_Complex Substrate Aryl Propargyl Ether Substrate->Pi_Complex Cyclized_Intermediate Vinyl-Gold Intermediate Pi_Complex->Cyclized_Intermediate 6-endo-dig cyclization Product 2H-Benzopyran Cyclized_Intermediate->Product Protodeauration Product->Catalyst Catalyst Regeneration Proton H⁺

Caption: Simplified Gold-Catalyzed Cyclization Cycle.

Part 3: Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the highly efficient synthesis of 3-iodo-4-phenyl-2H-benzopyran using iodine monochloride, based on the optimized conditions reported by Larock et al.[2][3]

Protocol: Synthesis of 3-Iodo-4-phenyl-2H-benzopyran (2)

G start Start: Prepare Reactants dissolve Dissolve Substrate (1) in CH₃NO₂ start->dissolve cool Cool solution to -25 °C (Dry ice/Acetonitrile bath) dissolve->cool add_icl Add ICl solution dropwise over 5 min cool->add_icl stir Stir at -25 °C for 30 min add_icl->stir quench Quench with aq. Na₂S₂O₃ solution stir->quench extract Extract with Et₂O (3x) quench->extract wash Wash combined organic layers (H₂O, brine) extract->wash dry Dry over anhydrous MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End: Isolated Product (2) purify->end

Caption: Experimental Workflow for Iodocyclization.

Materials and Reagents:

  • Phenyl 3-phenyl-2-propynyl ether (1) (0.25 mmol, 1.0 equiv)

  • Iodine monochloride (ICl) (1.0 M solution in CH₂Cl₂, 0.375 mmol, 1.5 equiv)

  • Nitromethane (CH₃NO₂), anhydrous (5 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Brine (saturated aqueous NaCl)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenyl 3-phenyl-2-propynyl ether (1) (0.25 mmol).

  • Solvent Addition: Add 5 mL of anhydrous nitromethane to the flask and stir until the substrate is fully dissolved.

  • Cooling: Cool the reaction mixture to -25 °C using a dry ice/acetonitrile bath.

    • Scientist's Note: Maintaining a low temperature is crucial to prevent the formation of undesired side products.[2]

  • Addition of Electrophile: Slowly add the iodine monochloride solution (0.375 mL of a 1.0 M solution in CH₂Cl₂) dropwise to the stirred reaction mixture over a period of 5 minutes.

  • Reaction Monitoring: Stir the reaction at -25 °C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine species. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash successively with water (1 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-iodo-4-phenyl-2H-benzopyran (2).

    • Expected Outcome: This protocol typically yields the product in excellent yield (>95%).[2] The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The structure has also been definitively confirmed by X-ray crystallography.[2][3]

Part 4: Applications in Drug Discovery

The power of electrophilic cyclization lies not only in its ability to efficiently construct the benzopyran core but also in its capacity to install a "synthetic handle" for molecular diversification. The iodine atom in products like 2 is perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the rapid generation of libraries of diversely substituted 2H-benzopyrans from a common intermediate, a strategy that is highly valuable in the hit-to-lead optimization phase of drug discovery.[3][4] By exploring the structure-activity relationships (SAR) of these libraries, researchers can identify novel compounds with enhanced potency and improved pharmacological profiles.

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  • Kaplan, J. A. (2022). Development of the Electrophilic-Cyclization–Group-Transfer Reaction. eScholarship, University of California. Available from: [Link]

  • Organic Chemistry Portal. (2018). Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans. Available from: [Link]

  • ResearchGate. (2009). Electrophilic Cyclization of 2-Chalcogenealkynylanisoles: Versatile Access to 2-Chalcogen-benzo[b]furans. Available from: [Link]

  • Frontiers in Chemistry. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Development of a flow photochemical process for a π-Lewis acidic metal-catalyzed cyclization/radical addition sequence. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 7-Methoxy-3-nitro-2H-chromene Synthesis

Welcome to the Technical Support Center for the synthesis of 7-Methoxy-3-nitro-2H-chromene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-Methoxy-3-nitro-2H-chromene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.

Introduction

7-Methoxy-3-nitro-2H-chromene is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the chromene scaffold in a wide array of biologically active molecules. The synthesis of this and related 3-nitro-2H-chromenes is most commonly achieved through a base-catalyzed condensation reaction between a substituted salicylaldehyde and a β-nitrostyrene derivative. This apparently straightforward reaction can, however, present several challenges that may lead to suboptimal yields and purification difficulties.

This guide provides a comprehensive resource to navigate these challenges, drawing upon established chemical principles and field-proven insights to help you optimize your synthetic protocol.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 7-Methoxy-3-nitro-2H-chromene in a question-and-answer format, offering potential causes and actionable solutions.

Q1: Why is the yield of my 7-Methoxy-3-nitro-2H-chromene synthesis consistently low?

A1: Low yields can be a significant hurdle in this synthesis and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions:

    • Catalyst Choice and Concentration: The selection and amount of the base catalyst are critical. While common bases like piperidine, pyrrolidine, or 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective, their optimal concentration can vary. An excess of a strong base can lead to side reactions, while too little may result in an incomplete reaction. Consider performing small-scale trials to screen different catalysts and their concentrations.

    • Reaction Temperature: While many organocatalyzed reactions proceed at room temperature, some may require gentle heating to achieve a reasonable reaction rate. Conversely, excessive heat can promote the formation of byproducts and decomposition of the desired product. An optimal temperature range should be determined empirically for your specific setup.

    • Solvent Selection: The polarity of the solvent plays a crucial role. Protic solvents like ethanol are commonly used and often provide good results. However, in some cases, aprotic solvents might be more suitable. A solvent screen can help identify the optimal medium for your reaction.

  • Purity of Starting Materials:

    • 4-Methoxysalicylaldehyde: Ensure the aldehyde is free from oxidation products (e.g., 4-methoxy-2-hydroxybenzoic acid). Impurities can be checked by melting point determination and spectroscopic methods (¹H NMR, IR). If necessary, recrystallize the aldehyde before use.

    • β-Nitrostyrene: The purity of the β-nitrostyrene is equally important. Impurities can act as catalyst poisons or participate in side reactions. It can be synthesized from the corresponding benzaldehyde and nitromethane and should be purified by recrystallization.

  • Incomplete Reaction:

    • Reaction Time: It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC). By co-spotting the reaction mixture with the starting materials, you can track the consumption of reactants and the formation of the product. The reaction may simply require a longer duration to reach completion.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: The formation of side products is a common cause of low yields and purification challenges. The electron-donating methoxy group in 4-methoxysalicylaldehyde can influence the reactivity of the aromatic ring and the phenolic hydroxyl group.

  • Potential Side Products:

    • Michael Adduct Intermediate: The initial product of the reaction is a Michael adduct, which then undergoes intramolecular cyclization and dehydration to form the chromene. Incomplete dehydration can lead to the presence of this stable intermediate in the final product mixture.

    • Cannizzaro Reaction Products: If a strong base is used in high concentration, 4-methoxysalicylaldehyde, which lacks α-hydrogens, can undergo a disproportionation reaction (Cannizzaro reaction) to yield 4-methoxy-2-hydroxybenzyl alcohol and 4-methoxy-2-hydroxybenzoic acid.

    • Benzofuran Derivatives: In some catalytic systems, the formation of benzofurans can be a competing reaction pathway.[1]

  • Strategies for Minimizing Side Products:

    • Optimize Catalyst and Conditions: Use a milder base or a catalytic amount of a stronger base to disfavor the Cannizzaro reaction. Careful control of the reaction temperature can also help.

    • Ensure Anhydrous Conditions: Moisture can interfere with the reaction and promote unwanted side reactions. Use dry solvents and glassware.

    • Purification Strategy: A well-designed purification strategy is key to isolating the desired product from any side products that may have formed. Column chromatography is often the method of choice.

Q3: My purified 7-Methoxy-3-nitro-2H-chromene seems to be unstable. What could be the cause and how can I prevent decomposition?

A3: Some 2H-chromene derivatives can be sensitive to certain conditions, leading to decomposition.

  • Acid Sensitivity: 2H-chromenes can be sensitive to acidic conditions. During purification using silica gel column chromatography, prolonged exposure to the acidic silica gel can sometimes lead to degradation. To mitigate this, you can:

    • Use a less acidic stationary phase like neutral alumina.

    • Add a small amount of a non-polar organic base (e.g., triethylamine) to the eluent to neutralize the silica gel.

    • Minimize the time the compound spends on the column.

  • Light and Air Sensitivity: Some organic molecules are sensitive to light and air, which can lead to oxidation or photodegradation. It is good practice to store the purified product in a dark, airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 7-Methoxy-3-nitro-2H-chromene?

A1: The synthesis proceeds via a tandem oxa-Michael-Henry reaction. The mechanism can be summarized as follows:

  • Deprotonation: The base catalyst deprotonates the phenolic hydroxyl group of 4-methoxysalicylaldehyde, forming a phenoxide ion.

  • Oxa-Michael Addition: The phenoxide ion acts as a nucleophile and attacks the β-carbon of the β-nitrostyrene in a 1,4-conjugate addition (oxa-Michael addition). This forms a resonance-stabilized enolate intermediate.

  • Intramolecular Aldol-type Reaction (Henry Reaction): The enolate intermediate then undergoes an intramolecular cyclization, where the carbanion attacks the aldehyde carbonyl group.

  • Dehydration: The resulting cyclic hemiacetal intermediate readily dehydrates to form the stable 2H-chromene ring system.

Q2: How does the 7-methoxy group influence the reaction?

A2: The methoxy group at the 7-position (para to the hydroxyl group in 4-methoxysalicylaldehyde) is an electron-donating group. This has two main effects:

  • Increased Nucleophilicity: It increases the electron density on the aromatic ring and the phenolic oxygen, making the phenoxide a more potent nucleophile. This can potentially increase the rate of the initial oxa-Michael addition.

  • Potential for Side Reactions: The increased electron density on the aromatic ring could make it more susceptible to other electrophilic reactions, although under the typical basic conditions of this synthesis, this is less of a concern.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. Use an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product.

  • Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: These are the most powerful techniques for unambiguous structure elucidation. The spectra of methoxy-substituted 3-nitro-2H-chromenes show characteristic signals for the aromatic protons, the chromene ring protons, the nitroalkene proton, and the methoxy group. For example, in the ¹H NMR spectrum of 8-methoxy-3-nitro-2-phenyl-2H-chromene, the methoxy protons appear as a singlet around 3.77 ppm.[2]

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1540 and 1350 cm⁻¹), the C=C double bond of the chromene ring, and the C-O-C ether linkages.

    • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, which is crucial for confirming its identity.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 7-Methoxy-3-nitro-2H-chromene. This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.

Protocol 1: Synthesis of 7-Methoxy-3-nitro-2H-chromene

Materials:

  • 4-Methoxysalicylaldehyde

  • β-Nitrostyrene

  • Organocatalyst (e.g., Pyrrolidine, DABCO, or Piperidine)

  • Anhydrous Ethanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxysalicylaldehyde (1.0 eq) and β-nitrostyrene (1.0-1.2 eq) in anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of the chosen organocatalyst (e.g., 10-20 mol%).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and MS to confirm its identity and purity.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Suboptimal reaction conditions (catalyst, temperature, solvent), impure starting materials, incomplete reaction.Screen catalysts and optimize concentration, empirically determine optimal temperature, perform a solvent screen, ensure purity of reactants, monitor reaction by TLC and extend reaction time if necessary.
Side Product Formation Incomplete dehydration, Cannizzaro reaction (with strong bases), formation of benzofuran derivatives.Optimize catalyst and reaction conditions (use milder base), ensure anhydrous conditions, employ a robust purification strategy.
Product Instability Sensitivity to acid, light, or air.Use neutral alumina for chromatography or add a base to the eluent, store the purified product in a dark, airtight container under an inert atmosphere at low temperature.

Visualization

Diagram 1: General Reaction Scheme for the Synthesis of 7-Methoxy-3-nitro-2H-chromene

ReactionScheme cluster_product Product 4-Methoxysalicylaldehyde 4-Methoxysalicylaldehyde (C8H8O3) Reaction 4-Methoxysalicylaldehyde->Reaction beta-Nitrostyrene β-Nitrostyrene (C8H7NO2) beta-Nitrostyrene->Reaction 7-Methoxy-3-nitro-2H-chromene 7-Methoxy-3-nitro-2H-chromene (C10H9NO4) Catalyst Base Catalyst (e.g., Pyrrolidine) Catalyst->Reaction Reaction->7-Methoxy-3-nitro-2H-chromene

Caption: Synthesis of 7-Methoxy-3-nitro-2H-chromene.

Diagram 2: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure Impure Materials Check_Purity->Impure Optimize_Conditions Optimize Reaction Conditions Suboptimal Suboptimal Conditions Optimize_Conditions->Suboptimal Monitor_Reaction Monitor Reaction Progress (TLC) Incomplete Incomplete Reaction Monitor_Reaction->Incomplete Purification Review Purification Strategy Decomposition Product Decomposition During Purification Purification->Decomposition Impure->Optimize_Conditions No Purify_Reactants Purify/Replace Reactants Impure->Purify_Reactants Yes Suboptimal->Monitor_Reaction No Screen_Catalysts Screen Catalysts, Solvents, Temperatures Suboptimal->Screen_Catalysts Yes Incomplete->Purification No Extend_Time Extend Reaction Time Incomplete->Extend_Time Yes Modify_Purification Modify Purification (e.g., neutral alumina) Decomposition->Modify_Purification Yes Success Improved Yield Decomposition->Success No Purify_Reactants->Optimize_Conditions Screen_Catalysts->Monitor_Reaction Extend_Time->Purification Modify_Purification->Success

Caption: A step-by-step workflow for troubleshooting low yields.

References

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2026). ResearchGate. [Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. (2025). MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Purification of 3-Nitro-2H-Chromene Derivatives

Welcome to the Advanced Troubleshooting Portal. As 3-nitro-2H-chromenes become increasingly vital as pharmacophores in anti-cancer and antimicrobial drug development[1], isolating these highly reactive Michael acceptors...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As 3-nitro-2H-chromenes become increasingly vital as pharmacophores in anti-cancer and antimicrobial drug development[1], isolating these highly reactive Michael acceptors presents significant bottlenecks. Their polarized C2–C3 double bonds, activated by strong electron-withdrawing nitro groups, make them notoriously sensitive to acidic environments, heat, and light[2].

This guide is designed for synthesis chemists and drug development professionals. It moves beyond generic advice by explaining the causality behind purification failures and providing self-validating protocols to ensure high-fidelity isolation.

I. Frequently Asked Questions (Troubleshooting Guide)

Q1: My 3-nitro-2H-chromene completely decomposes or isomerizes during standard flash chromatography. What is happening mechanistically? A: Standard silica gel is inherently acidic (pH ~4.5–5.5 due to surface silanol groups). The highly polarized nitroalkene moiety in 3-nitro-2H-chromenes is highly susceptible to acid-catalyzed nucleophilic attack or ring-opening. When exposed to unmodified silica, the chromene core can undergo complete conversion to undesired isomers or polymeric degradation products. As demonstrated in 3[3], purification on standard silica gel can exclusively yield degradation products, whereas switching to neutral alumina (Al₂O₃) preserves the target 2H-chromene structure.

Q2: Salicylaldehyde starting materials constantly co-elute with my target product. How can I separate them without relying on chromatography? A: Salicylaldehydes and nitrochromenes often exhibit nearly identical retention factors ( Rf​ ) on normal-phase media. To bypass chromatography entirely, exploit solubility differentials by driving the reaction to absolute completion. Utilizing a4[4] with tetrabutylammonium bromide (TBAB) and K₂CO₃ under microwave irradiation minimizes side reactions. The crude product can then be isolated in high purity via direct recrystallization from ethanol.

Q3: I observe a significant drop in yield and darkening of the product during solvent evaporation. Why? A: This is a hallmark of thermal instability. The nitroalkene moiety can undergo retro-oxa-Michael reactions or radical-initiated polymerization upon prolonged heating. Always concentrate fractions at room temperature (maximum 30 °C) under high vacuum, and store the purified derivatives under an inert argon atmosphere at -20 °C.

II. Quantitative Comparison of Purification Strategies

To optimize your workflow, compare the empirical outcomes of various purification matrices below.

Purification StrategyStationary Phase / SolventAverage Yield RetentionPurityTarget Scenario
Standard Flash Unmodified Silica GelLow (<30%)Poor (Isomerization)Not recommended; highly stable derivatives only.
Basified Flash Silica Gel + 1% Et₃NHigh (70–85%)High (>95%)Routine purification of moderately sensitive chromenes.
Neutral Alumina Neutral Al₂O₃ (Brockmann I)High (75–90%)High (>95%)Highly acid-sensitive or halogenated derivatives.
Direct Recrystallization Ethanol or MeOH/DCMModerate (50–70%)Excellent (>98%)Scalable synthesis; chromatography-free isolation.

III. Mechanistic Workflows & Pathways

PurificationWorkflow Start Crude 3-Nitro-2H-Chromene Mixture CheckStability Is the derivative acid-sensitive? Start->CheckStability Silica Standard Silica Gel Chromatography CheckStability->Silica No (Rare) AltMethod Alternative Methods CheckStability->AltMethod Yes (Common) Decomp Decomposition / Ring-Opening Silica->Decomp If sensitive NeutralAlumina Neutral Al2O3 Chromatography AltMethod->NeutralAlumina BasifiedSilica Basified Silica (1% Et3N) AltMethod->BasifiedSilica Recryst Direct Recrystallization (e.g., EtOH) AltMethod->Recryst Pure Pure Target Compound NeutralAlumina->Pure BasifiedSilica->Pure Recryst->Pure

Workflow for selecting purification methods for acid-sensitive 3-nitro-2H-chromenes.

ReactionPathway Reagents Salicylaldehyde + Nitroolefin Intermediate Oxa-Michael Adduct Reagents->Intermediate Addition Catalyst Base Catalyst (TBAB / K2CO3) Catalyst->Intermediate Catalyzes Target 3-Nitro-2H-Chromene Intermediate->Target Dehydration Degradation Ring-Opened Byproducts Target->Degradation Acidic Silica or Heat

Mechanistic pathway of 3-nitro-2H-chromene synthesis and acid-catalyzed degradation.

IV. Self-Validating Experimental Protocols

Protocol A: Basified Silica Gel Chromatography

Use this protocol when neutral alumina is unavailable, but standard silica causes degradation.

  • Slurry Preparation: Prepare a slurry of silica gel (230–400 mesh) in your non-polar eluent (e.g., Hexanes).

  • Basification: Add 1% (v/v) Triethylamine (Et₃N) to the slurry. Stir for 10 minutes. Causality: The amine irreversibly binds to the acidic silanol sites, neutralizing the stationary phase.

  • Column Packing: Pack the column and flush with 3 column volumes (CV) of the 1% Et₃N/Hexane mixture.

  • Loading & Elution: Load the crude chromene mixture. Elute using a gradient of Hexane/Ethyl Acetate (containing 0.1% Et₃N to maintain basicity).

  • Concentration: Pool product fractions and evaporate at ≤ 25 °C.

Self-Validation Checkpoint (2D-TLC): To verify that your product is no longer degrading on the column, run a 2-Dimensional TLC of the purified fraction. Spot the sample, develop in one direction, dry the plate, rotate 90°, and develop again. A single spot exactly on the diagonal confirms absolute stability. Any off-diagonal spots indicate that on-column degradation is still occurring.

Protocol B: Chromatography-Free Isolation via Microwave-Assisted PTC

Based on established4[4], this protocol bypasses chromatography entirely.

  • Reagent Mixing: In a microwave-safe vessel, thoroughly mix the substituted salicylaldehyde (4.0 mmol), dry K₂CO₃ (20 mmol), and TBAB (0.5 mmol).

  • Addition: Add 2-nitroethanol (6.0 mmol) dropwise to form a homogenous paste.

  • Irradiation: Irradiate the mixture in a microwave reactor at 140 W (20% power of a standard 700 W oven) for 2 minutes. Causality: Microwave irradiation accelerates the Knoevenagel condensation and subsequent cyclization while the solid support prevents thermal runaway.

  • Extraction: Cool to room temperature, extract the organic mass with dichloromethane (3 × 15 mL), and wash with cold water to remove K₂CO₃ and TBAB.

  • Recrystallization: Evaporate the DCM under vacuum. Recrystallize the crude solid from hot absolute ethanol.

Self-Validation Checkpoint (IR Spectroscopy): Analyze the crude mixture via FT-IR before recrystallization. The disappearance of the broad hydroxyl stretch (~3200 cm⁻¹) and the aldehyde carbonyl stretch (~1680 cm⁻¹), coupled with the appearance of strong asymmetric/symmetric nitro stretches (~1520 and ~1340 cm⁻¹), validates complete cyclization. If the carbonyl peak remains, the reaction has not reached completion, and recrystallization will fail to separate the starting material.

V. References

  • Synthesis and Properties of 3-Nitro-2H-chromenes Russian Chemical Reviews / ResearchGate[Link]

  • Microwave-Assisted Synthesis of 3-Nitro-2H-Chromenes Under Solvent-less Phase-Transfer Catalytic Conditions Jordan Journal of Chemistry[Link]

  • Convenient Synthesis of 2-Substituted 3-Nitro-2H-chromene Derivatives Bulletin of the Chemical Society of Japan / Oxford Academic[Link]

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria MDPI - Molecules[Link]

  • Catalytic Synthesis of 2H-Chromenes UvA-DARE (Digital Academic Repository)[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Solubility of Chromene Compounds in Aqueous Media

Welcome to the technical support center dedicated to addressing the significant challenge of low aqueous solubility of chromene compounds. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the significant challenge of low aqueous solubility of chromene compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile class of heterocyclic compounds. Chromenes are a "privileged medicinal scaffold" due to their wide range of pharmacological activities, but their therapeutic potential is often hampered by poor water solubility.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and overcome solubility-related hurdles in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with chromene compounds.

Q1: Why do many chromene compounds exhibit low aqueous solubility?

A1: The chromene core, consisting of a fused benzene and a pyran ring system, is largely hydrophobic or lipophilic.[2][4] This structural characteristic leads to strong intermolecular interactions in the solid state, making it difficult for polar water molecules to effectively solvate the compound.[5] While some chromene derivatives may possess polar functional groups, the overall nonpolar nature of the scaffold often dominates, resulting in limited aqueous solubility.[4] It's a common issue in drug discovery, with estimates suggesting that up to 90% of new drug candidates have poor water solubility.[4][6]

Q2: What is the most straightforward initial approach to try and dissolve a chromene compound?

A2: The first and often simplest method to attempt is preparing a concentrated stock solution in a biocompatible organic solvent, followed by a stepwise dilution into your aqueous medium.[7]

  • Organic Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common initial choice for creating a high-concentration stock solution (e.g., 10-50 mM).[7]

  • Stepwise Dilution: Crucially, add the stock solution to your aqueous buffer while vortexing or stirring to minimize localized high concentrations that can lead to immediate precipitation.[7]

  • Final Solvent Concentration: For most cell-based assays, it is critical to keep the final concentration of the organic solvent low (typically below 0.5% for DMSO) to avoid cellular toxicity.[7] Always include a vehicle control (your aqueous medium with the same final concentration of the organic solvent) in your experiments for accurate interpretation of results.[7]

Q3: My chromene compound has an ionizable group (e.g., a hydroxyl or amino group). How can I leverage this to improve solubility?

A3: The presence of an ionizable functional group presents an excellent opportunity to enhance solubility through pH modification. The solubility of many compounds is strongly dependent on the pH of the solution.[8]

  • Acidic Groups (e.g., phenolic hydroxyls): By increasing the pH of the aqueous medium to a value above the compound's pKa, the acidic group will deprotonate, forming a more polar and, therefore, more soluble anionic species.[4]

  • Basic Groups (e.g., amino groups): Conversely, by decreasing the pH to a value below the pKa, the basic group will become protonated, forming a more soluble cationic salt.[7]

You can experimentally determine the optimal pH for your compound by testing its solubility across a range of buffers.[7]

Q4: Adjusting the pH is not compatible with my experimental system. What are the next-level strategies I should consider?

A4: When pH modification is not an option, several effective formulation strategies can be employed. The most common and impactful are:

  • Co-solvency: This involves using a mixture of water and a water-miscible organic solvent.[4][5] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds.[4] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][9][10] They can encapsulate the poorly soluble chromene molecule, forming a water-soluble inclusion complex.[4][9][11] This is a widely used and effective method for enhancing the solubility and bioavailability of hydrophobic drugs.[10][11][12]

  • Solid Dispersions: This technique involves dispersing the chromene compound in an inert, hydrophilic carrier matrix at a solid state.[5][13][14] This can be achieved through methods like solvent evaporation or melting.[13][14] The resulting dispersion can significantly increase the dissolution rate and apparent solubility of the compound.[15][16]

  • Nanosuspensions: Reducing the particle size of the chromene compound to the nanometer range dramatically increases the surface area available for dissolution, which can lead to a higher dissolution rate and saturation solubility.[5][12][17]

II. Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: My chromene compound precipitates out of the aqueous buffer during my in vitro assay.

  • Possible Cause: The concentration of your compound exceeds its thermodynamic solubility in the assay medium.[5]

  • Troubleshooting Steps:

    • Verify Maximum Solubility: First, determine the equilibrium solubility of your compound in the specific assay buffer using the Shake-Flask Method (see Protocol 1). This will establish the upper concentration limit.[5]

    • Optimize Co-solvent System: If using a co-solvent like DMSO, ensure the final concentration is as low as possible (ideally <0.5%) to prevent solvent-induced artifacts in your assay.[7]

    • Employ a Solubility-Enhancing Formulation: Proactively formulate your compound using a method known to improve solubility. Cyclodextrin complexation is an excellent choice as it is generally biocompatible.[4] Prepare your assay buffer containing the appropriate concentration of a cyclodextrin (e.g., HP-β-CD) before adding your chromene compound stock.[7]

    • Consider a Nanosuspension: For a more advanced approach, preparing a nanosuspension can significantly improve the dissolution rate and apparent solubility.[5]

Issue 2: I am observing inconsistent and non-reproducible results in my biological assays.

  • Possible Cause: Undissolved compound particles in your working solutions are leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect all solutions, especially after dilution, for any signs of cloudiness or precipitate.

    • Filter Stock Solutions: Before preparing your serial dilutions, filter your high-concentration stock solution through a 0.22 µm syringe filter to remove any undissolved particulates.[5]

    • Standardize Your Formulation: Consistently use a robust solubility-enhancing method, such as solid dispersions or cyclodextrin complexation. This will lead to more reproducible concentrations in your working solutions.[5]

    • Re-evaluate Solubility: If the issue persists, it may be necessary to re-determine the solubility of your compound under the exact conditions of your assay, as temperature and other buffer components can influence solubility.[18]

Issue 3: The solubility enhancement I'm achieving is insufficient for my in vivo studies.

  • Possible Cause: The required dose for animal studies necessitates a higher concentration than achievable with simple methods.

  • Troubleshooting Steps:

    • Explore Advanced Formulations: Lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), are highly effective for enhancing the oral absorption of lipophilic compounds.[12][19]

    • Investigate Nanosystems: Polymeric nanoparticles or solid lipid nanoparticles can encapsulate the chromene compound, improving its solubility, stability, and pharmacokinetic profile.[20][21][22][]

    • Consider a Prodrug Approach: Chemical modification of the chromene scaffold to create a more water-soluble prodrug is a powerful strategy.[17][24] The prodrug is designed to be converted back to the active chromene compound in vivo.[24][25]

III. Data Summary & Visualization

Table 1: Examples of Solubility Enhancement for Chromene-Related Compounds
CompoundEnhancement TechniqueCarrier/ExcipientFold Increase in SolubilityReference
KaempferolSolid DispersionPoloxamer 407~4000-fold[5]
ApigeninNanosuspension-33-fold[5]
BaicalinCyclodextrin Complexγ-Cyclodextrin~5.5-fold[5]
BaicalinCyclodextrin ComplexHydroxypropyl-β-cyclodextrin~3.75-fold[5]
Diagrams

G cluster_0 Solubility Problem Identification cluster_1 Initial Approaches cluster_2 Advanced Formulation Strategies cluster_3 Outcome Problem Low Aqueous Solubility of Chromene Compound Stock Prepare Stock in Organic Solvent (e.g., DMSO) Problem->Stock pH_Adjust pH Adjustment (if ionizable groups are present) Problem->pH_Adjust Cosolvency Co-solvency Stock->Cosolvency Cyclodextrin Cyclodextrin Complexation Stock->Cyclodextrin Solid_Disp Solid Dispersion Stock->Solid_Disp Nano Nanosuspension Stock->Nano Outcome Enhanced Solubility & Bioavailability pH_Adjust->Outcome Cosolvency->Outcome Cyclodextrin->Outcome Solid_Disp->Outcome Nano->Outcome

Caption: Decision workflow for selecting a solubility enhancement method.

G Start Start: Excess Compound + Aqueous Medium in Vial Equilibrate Equilibrate on Shaker (24-48h at constant temp) Start->Equilibrate Step 1 Centrifuge Centrifuge to Pellet Undissolved Solid Equilibrate->Centrifuge Step 2 Supernatant Carefully Collect Clear Supernatant Centrifuge->Supernatant Step 3 Quantify Quantify Concentration (e.g., HPLC-UV) Supernatant->Quantify Step 4 End End: Determine Equilibrium Solubility Quantify->End Step 5

Caption: Workflow for the shake-flask solubility determination method.

IV. Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[5]

  • Materials:

    • Chromene compound

    • Distilled water or relevant aqueous buffer

    • Glass vials with screw caps

    • Temperature-controlled shaker

    • Centrifuge

    • Validated analytical method for quantification (e.g., HPLC-UV)[26][27]

  • Procedure:

    • Add an excess amount of the chromene compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[26]

    • Add a known volume of the desired aqueous medium (e.g., 5 mL).[5]

    • Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[5][7][26]

    • After incubation, visually confirm that excess solid remains.

    • Centrifuge the samples at high speed to pellet the undissolved solid.[5][7]

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant as needed and quantify the concentration of the dissolved compound using a validated analytical method.[5][7]

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method is suitable for dispersing a chromene compound in a hydrophilic carrier.[5]

  • Materials:

    • Chromene compound

    • Hydrophilic carrier (e.g., PVP K30, Poloxamer 407, HPMC)[5][15]

    • A common volatile solvent in which both the compound and carrier are soluble (e.g., ethanol, methanol)[5][14]

    • Rotary evaporator or vacuum oven

  • Procedure:

    • Dissolve both the chromene compound and the hydrophilic carrier in the chosen volatile solvent.[5][15]

    • Ensure complete dissolution to achieve a homogenous solution.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • Further dry the resulting solid film in a vacuum oven to remove any residual solvent.

    • The resulting solid dispersion can then be ground and sieved to obtain a fine powder for further use.

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol outlines how to prepare a chromene solution with enhanced solubility using cyclodextrins.

  • Materials:

    • Chromene compound (preferably as a concentrated stock in a minimal amount of organic solvent like DMSO)

    • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)[12]

    • Your desired aqueous buffer

  • Procedure:

    • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer to the desired concentration (e.g., 1-10 mM).[7]

    • Compound Addition: While vortexing or stirring the cyclodextrin-containing buffer, slowly add the concentrated stock solution of your chromene compound.[7]

    • Observation and Comparison: Visually inspect the solution for clarity. Prepare a control solution by adding the same amount of chromene stock to the buffer without cyclodextrin to observe the solubility enhancement.

V. References

  • Technical Support Center: Overcoming Poor Solubility of Substituted Chromen-4-One Compounds. Benchchem. Available from:

  • how to increase the solubility of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one in aqueous media. Benchchem. Available from:

  • Technical Support Center: Overcoming Solubility Challenges of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one. Benchchem. Available from:

  • An In-depth Technical Guide on the Solubility of 8-Methoxy-chroman-3-carboxylic Acid in Organic Solvents. Benchchem. Available from:

  • Chromene-based BioAIEgens: 'in-water' synthesis, regiostructure-dependent fluorescence and ER-specific imaging. PMC. Available from:

  • On water synthesis of pyran–chromenes via a multicomponent reactions catalyzed by fluorescent t-ZrO2 nanoparticles. RSC Publishing. Available from:

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from:

  • How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. Available from:

  • SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Available from:

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available from:

  • A New Family of Benzo[h]Chromene Based Azo Dye: Synthesis, In-Silico and DFT Studies with In Vitro Antimicrobial and Antiproliferative Assessment. MDPI. Available from:

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from:

  • Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages. Available from:

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from:

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available from:

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. Available from:

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PMC. Available from:

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. Available from:

  • Nanoparticle-Based Delivery Systems for Synergistic Therapy in Lung Cancers. MDPI. Available from:

  • Recent Advances in Nanoparticle-Based Co-Delivery Systems for Cancer Therapy. PMC. Available from:

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from:

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available from:

  • Nanoparticle-based Drug Delivery Systems: Review and Current Status. BOC Sciences. Available from:

  • Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine. PMC. Available from:

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available from:

  • Solid dispersion: A strategy for solubility enhancement. ResearchGate. Available from:

  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Available from:

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from:

  • The Role of Chromenes in Drug Discovery and Development. ResearchGate. Available from:

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from:

  • Solubility & Bioavailability: Difficult Beasts to Tame. Pharmaceutical Technology. Available from:

  • Method to enhance aqueous solubility of poorly soluble actives. Google Patents. Available from:

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. Available from:

  • Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights. MDPI. Available from:

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. ResearchGate. Available from:

  • The solubility-permeability interplay when using cosolvents for solubilization: Revising the way we use solubility-enabling formulations. Fingerprint. Available from:

  • A novel procedure for the synthesis of a new class of chromenes derivatives in aqueous media:Investigation of antioxidant activity. ResearchGate. Available from:

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available from:

  • Analytical Methods for Determining Chromium in Biological Materials. NCBI. Available from:

  • Solvent-Free Green and Efficient One-Pot Synthesis of Dihydropyrano[3,2-c]chromene Derivatives. PMC. Available from:

  • A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Available from:

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available from:

  • Analytical Method Selection for Drug Product Dissolution Testing. Available from:

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from:

  • SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. Available from:

Sources

Optimization

enhancing the photostability of chromene-based fluorescent dyes

Welcome to the Technical Support Center for Chromene-Based Fluorescent Dyes. As Application Scientists, we understand that while chromene and coumarin derivatives offer exceptional sensitivity and large Stokes shifts, th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromene-Based Fluorescent Dyes. As Application Scientists, we understand that while chromene and coumarin derivatives offer exceptional sensitivity and large Stokes shifts, their susceptibility to rapid photobleaching can compromise critical data during prolonged live-cell or deep-tissue imaging.

This guide is engineered to help researchers, chemists, and drug development professionals troubleshoot photostability issues. We bridge the gap between underlying photophysical causality and actionable, self-validating experimental workflows.

Part 1: Core Mechanisms of Photobleaching (FAQs)

Q1: Why do my chromene-based dyes photobleach so rapidly during live-cell imaging? A1: The fundamental cause of signal degradation in chromene derivatives is Intersystem Crossing (ISC). When the dye is excited to its singlet state ( S1​ ), a fraction of the molecules undergo a spin-forbidden transition to a highly reactive triplet state ( T1​ ). In the oxygen-rich environment of live cells, these triplet states interact with molecular oxygen to generate Reactive Oxygen Species (ROS). The ROS subsequently attack the fluorophore's conjugated backbone, leading to irreversible oxidative cleavage. This is why 1[1].

Q2: How does the molecular environment influence this degradation? A2: Solvents and local microenvironments dictate the non-radiative decay pathways. In aqueous biological media, chromene dyes are highly exposed to nucleophilic attack and dissolved oxygen. If the dye's molecular scaffold is flexible, free rotation around its bonds increases non-radiative decay, keeping the molecule in vulnerable excited states longer and increasing the probability of ROS generation.

Part 2: Troubleshooting Guide – Structural & Formulation Strategies

If you are experiencing rapid signal loss under continuous confocal laser excitation, select a mitigation strategy based on whether you can modify the dye's chemical structure or if you must adjust the formulation.

Scenario A: You Can Modify the Chemical Structure

Solution 1: Rigidifying the Molecular Scaffold (BODIPY Fusion)

  • Causality: Fusing a coumarin/chromene donor to a rigid acceptor core (e.g., BODIPY) extends π -conjugation and structurally locks the molecule. This rigidity suppresses non-radiative decay pathways and prevents detrimental π−π stacking.

  • Result: 2 compared to standard dyes, maintaining high absorbance over extended periods[2].

Solution 2: Fluorination of the Chromene Donor

  • Causality: Introducing highly electronegative fluorine atoms into the chromene scaffold lowers the HOMO/LUMO energy levels. This electronic modulation makes the conjugated system significantly more resistant to oxidative cleavage by ROS.

  • Result: 3 of chromene-based voltage-sensitive dyes (VSDs)[3].

Scenario B: You Cannot Alter the Dye Structure

Solution 3: Host-Guest Encapsulation

  • Causality: Encapsulating the chromene dye within a macrocyclic host (such as β -cyclodextrin) provides a physical steric shield. This cavity isolates the fluorophore from environmental oxygen and reactive chemicals, directly suppressing ROS generation.

  • Result: 4 in vitro and significantly improves performance in living cells[4].

Solution 4: FRET-Based Quenching

  • Causality: Coupling the chromene dye with a highly photostable acceptor creates a Förster Resonance Energy Transfer (FRET) pair. FRET provides a rapid alternative relaxation pathway that successfully competes with the singlet-to-triplet state transition (ISC), drastically reducing the triplet state population.

  • Result: 5 by up to 6-fold[5].

Part 3: Mechanistic Visualization

PhotobleachingLogic S0 Ground State (S0) S1 Excited Singlet (S1) S0->S1 Excitation S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) ROS Reactive Oxygen Species (ROS) T1->ROS O2 Interaction Bleach Photobleaching (Irreversible Degradation) ROS->Bleach Oxidative Cleavage FRET FRET Acceptor Coupling (Competes with ISC) FRET->S1 Quenches S1 Rigid Rigid Scaffold Fusion (Suppresses Decay) Rigid->S1 Stabilizes S1 CD Host-Guest Encapsulation (Steric Shielding) CD->ROS Blocks O2 Access

Pathways of chromene photobleaching and targeted mitigation strategies.

Part 4: Standardized Experimental Workflow for Photostability Validation

To ensure trustworthiness in your results, photostability must be quantified using a self-validating protocol . Because absolute photobleaching rates depend heavily on the specific light source's power output and optical setup, normalizing your chromene dye's decay rate against a known standard (e.g., Methylene Blue) validates that any observed enhancement is due to your molecular strategy, not fluctuations in laser power.

Step-by-Step Methodology: Photobleaching Kinetics Assay

  • Sample Preparation: Prepare a 10 µM solution of the modified chromene dye in PBS (pH 7.4). Prepare an identical 10 µM solution of a reference standard (e.g., Methylene Blue) in a separate cuvette.

  • Baseline Measurement: Record the initial absorbance and fluorescence emission spectra ( I0​ ) using a UV-Vis spectrophotometer and a spectrofluorometer.

  • Continuous Irradiation: Expose both samples to a continuous high-power light source (e.g., a Xenon lamp or a specific laser line matching the λmax​ of the dye) at a constant distance and power density (e.g., 50 mW/cm²).

  • Time-Course Sampling: Measure the fluorescence intensity at the emission maximum ( It​ ) every 5 minutes for a total of 60 minutes.

  • Data Normalization: Calculate the normalized fluorescence intensity for both the sample and the standard using the formula: (It​/I0​)×100% .

  • Kinetic Fitting: Fit the normalized decay curve to a first-order exponential decay model ( It​=I0​e−kt ) to extract the photobleaching rate constant ( k ) and the half-life ( t1/2​ ). Compare the t1/2​ of the modified dye against the unmodified dye and the reference standard.

Workflow Step1 1. Sample Prep 10 µM Dye + Ref Standard Step2 2. Baseline Record Abs/Em Spectra Step1->Step2 Step3 3. Irradiation Continuous Laser/Lamp Step2->Step3 Step4 4. Time-Course Measure Intensity (5 min intervals) Step3->Step4 Step5 5. Kinetic Fitting Extract Decay Rate & t1/2 Step4->Step5

Step-by-step workflow for quantifying the photobleaching kinetics of fluorescent dyes.

Part 5: Quantitative Comparison of Enhancement Strategies

StrategyModification / AdditiveMechanistic CausalityTypical Photostability Enhancement
Structural Rigidity Coumarin-BODIPY FusionSuppresses non-radiative decay; prevents π−π stacking.> 5-fold increase in half-life
FRET Coupling Si-Rhodamine AcceptorCompetes directly with Intersystem Crossing (ISC) to the triplet state.~ 6-fold enhancement
Encapsulation β -Cyclodextrin ComplexationSteric shielding blocks O2​ access, preventing ROS generation.2.8-fold increase in vitro
Halogenation Fluorine substitution on coreLowers HOMO/LUMO gap; resists oxidative cleavage.~ 2 to 3-fold increase

References

  • Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. MDPI.[Link]

  • Near-infrared voltage-sensitive dyes based on chromene donor. PNAS.[Link]

  • Enhancing Photostability of a Coumarin Dye by Self‐inclusion into a Cyclodextrin Cavity in Aqueous Solution and Living Cells. ResearchGate.[Link]

  • Bright, color-tunable Coumarino[3,4-b]BODIPY fluorophores in the visible-near-infrared region for lipid droplets imaging. DOI / Elsevier.[Link]

  • Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging. PMC - NIH.[Link]

Sources

Troubleshooting

Chromene-Based Antibacterial Agents: Technical Support &amp; Troubleshooting Guide

Welcome to the Chromene Optimization Support Center. This knowledge base is designed for drug development professionals and synthetic chemists focusing on the structural modification of the benzopyran (chromene) ring sys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromene Optimization Support Center. This knowledge base is designed for drug development professionals and synthetic chemists focusing on the structural modification of the benzopyran (chromene) ring system to enhance antibacterial potency. Here, you will find mechanistic explanations, troubleshooting FAQs, self-validating protocols, and quantitative structure-activity relationship (SAR) data.

Section 1: Structural Modification Strategies (FAQ)

Q1: How does substitution at the C-4 position of the 4H-chromene ring affect antibacterial potency? A: The substitution pattern at the C-4 position is a critical determinant of antibacterial efficacy. Introducing electron-withdrawing groups (EWGs) such as chlorine (-Cl), bromine (-Br), or nitro (-NO₂) groups on the phenyl ring attached to C-4 significantly enhances potency against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria[1]. Causality: EWGs increase the overall lipophilicity of the molecule, facilitating better penetration through the bacterial lipid bilayer. Furthermore, halogens like chlorine create strong halogen bonds within the ATP-binding pocket of bacterial enzymes, locking the inhibitor in place[1][2].

Q2: What is the rationale behind fusing the chromene core with pyrimidine or indole scaffolds? A: Fusing chromene fragments with other heterocyclic scaffolds generates hybrid molecules (e.g., 5H-chromeno[2,3-d]pyrimidines or indolyl-4H-chromenes) that exhibit superior broad-spectrum activity[1][3]. Causality: The extended π-conjugated system and additional hydrogen-bond donors/acceptors from the indole or pyrimidine rings drastically improve binding affinity to specific bacterial targets, such as DNA gyrase B and topoisomerase IV[2][3].

MOA A Substituted 4H-Chromene BB BB A->BB B Bacterial Cell Penetration (Lipophilicity-driven) C Binding to DNA Gyrase B (ATP-binding site) D Inhibition of DNA Replication C->D E Bacterial Cell Death (Bactericidal Effect) D->E BB->C

Mechanism of antibacterial action via DNA gyrase inhibition by optimized chromenes.

Section 2: Synthesis & Purification Troubleshooting

Q3: Why am I getting low yields or complex mixtures during the synthesis of 2-amino-4H-chromenes? A: This typically occurs when the Knoevenagel condensation and subsequent Michael addition are poorly synchronized, leading to side reactions (e.g., bis-condensation). Solution: Utilize a multicomponent one-pot synthesis strategy using a Lewis acid catalyst like InCl₃ in an environmentally acceptable solvent like ethanol[3]. InCl₃ specifically activates the carbonyl oxygen of the aldehyde, accelerating the initial Knoevenagel condensation while suppressing unwanted polymerization.

SynthesisWorkflow A Aldehyde + Active Methylene + Phenol/Indole B Knoevenagel Condensation (Catalyst: InCl3 / Piperidine) A->B Step 1 C Michael-Type Addition B->C Step 2 D Intramolecular Cyclization C->D Step 3 E 4H-Chromene Derivative (Crude) D->E Yield F Purification (Recrystallization) E->F Final Step

Multicomponent cascade synthesis workflow for functionalized 4H-chromene derivatives.

Protocol 1: Self-Validating Microwave-Assisted Synthesis of 4H-Chromenes

This protocol ensures high atom economy and includes built-in validation steps to confirm reaction progress.

  • Preparation: In a microwave-safe vial, combine 1.0 mmol of the substituted benzaldehyde, 1.0 mmol of malononitrile (active methylene), and 1.0 mmol of the phenol/indole derivative.

  • Catalysis: Add 10 mol% of InCl₃ and 2 mL of ethanol. Causality: Ethanol provides optimal microwave energy transfer (high loss tangent) while maintaining a green chemistry profile[3].

  • Irradiation: Subject the mixture to microwave irradiation (300 W, 80°C) for 10–15 minutes.

  • Validation Step 1 (In-Process): Perform Thin-Layer Chromatography (TLC) using ethyl acetate/n-hexane (2:8). The complete disappearance of the aldehyde spot validates the termination of the reaction.

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice. Filter the resulting solid precipitate.

  • Validation Step 2 (Structural): Recrystallize from ethanol. Confirm purity via melting point analysis and structural integrity via ¹H NMR (look for the characteristic singlet of the C-4 chiral proton around 4.5–5.0 ppm).

Section 3: Antibacterial Assay Troubleshooting

Q4: My chromene derivatives are precipitating in the Mueller-Hinton broth, leading to false-positive MIC readings. How do I resolve this? A: Chromenes, especially those with multiple halogen substitutions, are highly lipophilic and practically insoluble in water[4]. When they precipitate, they scatter light, mimicking bacterial growth in optical density (OD) readings, or they fail to interact with the bacteria entirely. Solution: Complex the chromene derivative with Methyl-β-Cyclodextrin[4]. The cyclodextrin forms a host-guest inclusion complex, shielding the hydrophobic core of the chromene while exposing a hydrophilic exterior to the broth. Alternatively, ensure your DMSO stock solution does not exceed a 1–2% final concentration in the assay well.

Protocol 2: Self-Validating Resazurin Microtiter Assay (REMA) for MIC Determination

Relying purely on optical density is flawed for lipophilic chromenes. This protocol uses a metabolic dye to validate bacterial viability independently of compound precipitation.

  • Inoculum Preparation: Adjust the bacterial suspension (S. aureus or P. aeruginosa) to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the chromene derivative (from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Validation Step 1 (Controls):

    • Positive Control: Ciprofloxacin (validates strain susceptibility).

    • Negative Control: 2% DMSO in broth (validates that the solvent is not causing bacterial death).

    • Sterility Control: Broth only (validates no contamination).

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Validation Step 2 (Metabolic Readout): Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

    • Interpretation: A color change from blue to pink indicates viable, metabolizing bacteria (resazurin reduced to resorufin). The MIC is the lowest concentration well that remains strictly blue .

Section 4: Quantitative Data Presentation (SAR Summary)

The following table synthesizes the Structure-Activity Relationship (SAR) data for optimized chromene derivatives, highlighting the impact of specific structural modifications on minimum inhibitory concentrations (MIC).

Compound ClassKey Structural ModificationTarget PathogenMIC ValueReference
Chromeno[2,3-d]pyrimidine Single Chlorine (-Cl) at C-4 positionPseudomonas aeruginosa16 µg/mL[1]
Chromeno[2,3-d]pyrimidine Di-Chlorine (-Cl) at C-2 and C-4 positionsStaphylococcus aureus128 µg/mL[1]
4H-Chromene Unsubstituted core (Baseline)Bacillus cereus256 µg/mL[1]
Indolyl-4H-Chromene Indole fusion + Nitro (-NO₂) at C-3Escherichia coli10–25 µg/mL[3]
Indolyl-4H-Chromene Fluoro-indole fusion + Nitro (-NO₂) at C-3Staphylococcus aureus10–25 µg/mL[3]

Note: The incorporation of electron-withdrawing groups (Cl, NO₂) consistently lowers the MIC (improves potency) across both Gram-positive and Gram-negative strains compared to unsubstituted baselines.

References

  • Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. SciELO South Africa. Available at:[Link]

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. International Journal of Pharmaceutical Sciences and Research. Available at:[Link]

  • Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • New Derivatives of Chalcones, Chromenes, and Stilbenoids, Complexed with Methyl-β-Cyclodextrin with Antioxidant Properties and Antibacterial Synergism with Antibiotics. MDPI. Available at:[Link]

Sources

Optimization

troubleshooting tandem oxa-Michael-Henry reactions for chromene synthesis

Welcome to the Technical Support Center for Asymmetric Chromene Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Asymmetric Chromene Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the tandem oxa-Michael-Henry reaction.

Synthesizing 2-alkyl/aryl-3-nitro-2H-chromenes via the reaction of salicylaldehydes with conjugated nitroalkenes is a powerful strategy for accessing bioactive heterocyclic scaffolds. However, this cascade reaction is notoriously temperamental, often suffering from poor reactivity, low enantioselectivity, and sluggish kinetics. This guide deconstructs the mechanistic causality behind these issues and provides field-proven, self-validating protocols to ensure reproducible success.

I. Mechanistic Workflow & Causality

To troubleshoot effectively, we must first understand the thermodynamic and kinetic forces at play. The reaction relies on a delicate cascade: an initial oxa-Michael addition followed by an intramolecular Henry reaction and subsequent dehydration.

Pathway S Salicylaldehyde (Weak Nucleophile) I Iminium Ion Activation S->I N Nitroalkene (Electrophile) N->I C Bifunctional Aminocatalyst (e.g., Phenyl L-prolinamide) C->I OM Oxa-Michael Addition (Highly Reversible) I->OM Phenolic OH attack Int Oxa-Michael Intermediate (H-Bond Stabilized) OM->Int Amide N-H H-bonding H Intramolecular Henry Reaction (Rapid Cyclization) Int->H Drives equilibrium forward D Dehydration (-H2O) H->D P Chiral 3-Nitro-2H-Chromene (Thermodynamic Product) D->P

Mechanistic workflow of the tandem oxa-Michael-Henry reaction catalyzed by a bifunctional aminocatalyst.

II. Frequently Asked Questions (FAQs)

Q1: Why does my asymmetric oxa-Michael addition stall or show very poor conversion? A1: The root cause is the inherent reversibility of the oxa-Michael step coupled with the weak nucleophilicity of salicylaldehyde. When you use an aminocatalyst (like an L-proline derivative), it activates the electrophile by forming an iminium ion. However, this iminium formation inadvertently pulls electron density away from the aromatic ring, further reducing the nucleophilicity of the phenolic hydroxyl group[1]. If the intermediate is not immediately trapped, the equilibrium shifts back to the starting materials.

Q2: How do I overcome the reversibility of the oxa-Michael step to improve enantiomeric excess (ee)? A2: The solution lies in spatial tuning and hydrogen-bonding stabilization . By upgrading from a simple amine to a bifunctional catalyst (such as phenyl L-prolinamide), the amide N–H protons serve a dual purpose: they activate the nitroalkene and physically lock the transient oxa-Michael intermediate in place via H-bonding[2]. This stabilization buys enough time for the rapid, irreversible intramolecular Henry reaction to occur, siphoning the equilibrium toward the thermodynamically stable chromene product[1].

Q3: Can I run this reaction in protic solvents, or will it disrupt the hydrogen bonding? A3: Counterintuitively, protic solvents like methanol or even water can be highly effective. While methanol can potentially compete for H-bonding, empirical data shows that phenyl L-prolinamide maintains excellent stereoinduction (>96% ee) in methanol[2]. Furthermore, aqueous protocols have been developed that yield exceptional results, as the highly polar environment can facilitate the necessary proton transfers during the Henry step[3].

III. Troubleshooting Logic Guide

When your synthesis fails, follow this diagnostic tree to isolate the kinetic or thermodynamic bottleneck.

Troubleshooting Start Issue: Low Yield or Low ee% Check1 Is the reaction stalling at the intermediate? Start->Check1 Yes1 Yes (Low Yield / High SM Recovery) Check1->Yes1 No1 No (Good Yield but Low ee%) Check1->No1 Sol1 Optimize Henry Step: Switch to polar protic solvent (MeOH/H2O) or ensure catalyst has basic moiety. Yes1->Sol1 Sol2 Optimize Oxa-Michael Step: Enhance spatial tuning. Switch from L-proline to L-prolinamide or Thiourea. No1->Sol2

Troubleshooting logic tree for optimizing tandem oxa-Michael-Henry reaction outcomes.

Specific Issue Breakdown:

  • Issue: Long Reaction Times (3–5 days). Early methodologies using simple imidazole-derived catalysts in DMSO required days to reach completion[4]. Fix: Switch to a spatially tuned L-prolinamide in methanol[2]. If enantioselectivity is not a requirement for your specific assay, you can abandon organocatalysis entirely and use solvent-free ball milling with potassium carbonate, which drives the racemic cascade to completion in just 30 minutes[5].

  • Issue: Poor Enantioselectivity with Electron-Deficient Nitroalkenes. Fix: Ensure your catalyst loading is optimized (typically 10-20 mol%). If the background racemic reaction is competing with your catalyzed pathway, lower the temperature to 0°C. The enhanced H-bonding from a bifunctional catalyst will maintain the reaction rate while suppressing the uncatalyzed background noise[1].

IV. Quantitative Benchmarking Data

Use the following table to benchmark your expected yields and enantiomeric excesses against established literature standards.

Catalyst SystemSolventConditionsYield (%)Enantiomeric Excess (ee %)Application / Note
(S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazole + Salicylic acidDMSORT, 3–5 days45–7040–75Early generation organocatalysis; limited substrate scope.
Phenyl L-prolinamideMethanolRT, 12–24 h>90>95Optimal for high optical purity and broad substrate scope.
L-prolinamide derivativeWaterRT, 24 h85–95HighGreen chemistry applications; excellent yields.
K₂CO₃ (Ball Milling)Solvent-free25 Hz, 30 min80–970 (Racemic)Best for rapid library generation where chirality is not required.

V. Self-Validating Experimental Protocol

This protocol for the asymmetric synthesis of 2-phenyl-3-nitro-2H-chromene using phenyl L-prolinamide is designed as a self-validating system . Each step includes a physical or chemical cue to confirm the reaction is proceeding correctly before you invest time in the next phase.

Step 1: Catalyst Pre-activation

  • Action: In a clean, dry vial, dissolve salicylaldehyde (1.0 equiv, 0.5 mmol) and phenyl L-prolinamide (10 mol%) in 2.0 mL of HPLC-grade Methanol. Stir at room temperature for 10 minutes.

  • Causality: This incubation period allows the secondary amine of the catalyst to condense with the aldehyde, forming the active iminium ion intermediate.

  • Self-Validation Check: You should observe a slight deepening of the solution's yellow tint, confirming iminium formation.

Step 2: Electrophile Introduction

  • Action: Add β -nitrostyrene (1.2 equiv, 0.6 mmol) to the stirring solution in one portion.

  • Causality: A slight excess of the electrophile ensures complete consumption of the valuable salicylaldehyde and drives the reversible oxa-Michael step forward.

  • Self-Validation Check: The reaction mixture will immediately turn a vibrant, bright yellow/orange due to the highly conjugated nature of the β -nitrostyrene.

Step 3: Cascade Progression

  • Action: Cap the vial and stir at 25°C for 12–24 hours.

  • Causality: Maintaining ambient temperature balances the thermodynamic stability required for the H-bonded intermediate with the kinetic energy needed for the Henry cyclization and subsequent dehydration[2].

  • Self-Validation Check: As the cascade proceeds and the conjugated nitroalkene is consumed, the vibrant bright yellow color will physically fade to a paler, muted yellow. TLC analysis (Hexane:EtOAc 8:2) will confirm the disappearance of the high-Rf β -nitrostyrene spot and the emergence of a new, strongly UV-active spot at a lower Rf (the chromene product).

Step 4: Quenching and Purification

  • Action: Concentrate the reaction mixture directly in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluting with Hexane/EtOAc gradients).

  • Causality: Direct concentration avoids aqueous workups that could potentially hydrolyze unreacted iminium intermediates back to starting materials, complicating purification.

Step 5: Stereochemical Validation

  • Action: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

  • Validation: Compare against a racemic standard (easily synthesized via the K₂CO₃ ball-milling method[5]) to accurately integrate the enantiomeric ratio.

VI. References

  • [1] Augmentation of Enantioselectivity by Spatial Tuning of Aminocatalyst: Synthesis of 2-Alkyl/aryl-3-nitro-2H-chromenes by Tandem Oxa-Michael-Henry Reaction. Organic Chemistry Portal (Summary of J. Org. Chem. 2020). 1

  • [4] Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry. 4

  • [5] Cascade Oxa-Michael-Henry Reaction of Salicylaldehydes with Nitrostyrenes via Ball Milling: A Solvent-Free Synthesis of 3-Nitro-2H-chromenes. Synthesis (Organic Chemistry Portal Summary). 5

  • [2] Augmentation of Enantioselectivity by Spatial Tuning of Aminocatalyst: Synthesis of 2-Alkyl/aryl-3-nitro-2H-chromenes by Tandem Oxa-Michael–Henry Reaction. The Journal of Organic Chemistry (ACS Publications). 2

  • [3] Aqueous Synthesis of 2-Aryl-3-Nitro-2H-Chromenes via L-Prolinamide Mediated Tandem Oxa-Michael Henry Reactions. ResearchGate. 3

Sources

Troubleshooting

refinement of protocols for Sonogashira coupling with chromene derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: Advanced troubleshooting, mechanistic insights, and validated protocols for the alkynylation of chromenes, coumarins,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Purpose: Advanced troubleshooting, mechanistic insights, and validated protocols for the alkynylation of chromenes, coumarins, and chromones.

Part 1: Core Principles & Mechanistic Insights

Chromene derivatives (including coumarins and chromones) are privileged scaffolds in medicinal chemistry, frequently exhibiting anticancer, antimicrobial, and anti-inflammatory properties[1][2]. However, functionalizing these electron-rich, heteroaromatic systems via Sonogashira cross-coupling presents unique challenges.

The traditional Sonogashira coupling relies on a Palladium(0) catalyst for the oxidative addition into an aryl halide/pseudohalide, and a Copper(I) co-catalyst to form a copper acetylide intermediate that undergoes transmetalation with the Pd(II) complex. When applied to chromene derivatives, researchers frequently encounter three major failure modes:

  • Substrate Degradation: The basic conditions (e.g., Et₃N, elevated temperatures) can cause ring-opening of the lactone in coumarins.

  • Glaser Homocoupling: The presence of Cu(I) and trace oxygen rapidly converts expensive terminal alkynes into diynes, starving the cross-coupling reaction[3].

  • Unwanted Tandem Reactions: The proximity of reactive functional groups (e.g., hydroxyls or amines) on the chromene core can trigger spontaneous intramolecular cyclization following the initial coupling[4][5].

To engineer a successful coupling, the reaction must be treated as a highly sensitive, interconnected system where the choice of leaving group, ligand sterics, and co-catalyst dictates the mechanistic pathway.

Part 2: Troubleshooting Guides & FAQs

Q1: My terminal alkyne is being consumed, but I am recovering unreacted chromene starting material. What is happening?

A: This is a classic symptom of Glaser–Hay homocoupling . Copper co-catalysts, in the presence of trace oxygen, rapidly dimerize terminal alkynes. Because chromene halides (especially chlorides or electron-rich bromides) undergo oxidative addition slowly, the alkyne is consumed before cross-coupling can occur.

  • The Fix: Transition to a Copper-Free protocol. Mechanistic studies confirm that Pd-catalyzed Cu-free Sonogashira reactions proceed efficiently via a deprotonation route rather than carbopalladation[3]. Utilize a highly active catalyst system such as Pd(OAc)₂ paired with the bulky, electron-rich ligand SPhos, which accelerates oxidative addition and bypasses the need for copper[2].

Q2: I am using a coumarin triflate, but my yields are inconsistent and I observe significant hydrolysis. How can I improve stability?

A: Triflates (OTf) on the coumarin core are highly reactive but notoriously susceptible to hydrolytic cleavage, especially in the presence of amine bases and trace water.

  • The Fix: Upgrade your leaving group to a fluorosulfate (-OSO₂F) or a nonaflate (-ONf) . Coumarin fluorosulfates have emerged as highly stable, atom-economical electrophilic partners that perform exceptionally well in Sonogashira couplings[6]. Alternatively, 4-methyl-7-nonafluorobutylsulfonyloxy coumarins (nonaflates) provide excellent leaving-group ability without the rapid degradation profile of triflates, particularly under microwave irradiation[7].

Q3: Instead of the expected alkynylated chromene, LCMS shows a mass corresponding to a fused polycyclic product. Why?

A: You are observing a tandem Sonogashira/intramolecular cyclization . If your chromene substrate possesses a nucleophilic group (like -OH, -NH₂, or a quinone moiety) adjacent to the alkyne insertion site, the newly formed alkyne will act as a Michael acceptor or undergo transition-metal-catalyzed annulation. For example, coupling terminal alkynes with 5‐bromo‐2‐hydroxynaphthalene‐1,4‐dione naturally yields benzo[de]chromene‐7,8‐dione derivatives[4].

  • The Fix: If this cyclization is unwanted, you must protect the adjacent nucleophile (e.g., as a benzyl ether or Boc-amine) prior to coupling. However, if desired, this tandem reactivity can be optimized into a powerful one-pot synthesis by tuning the base (e.g., using (i-Pr)₂NH)[5].

Q4: How do I control regioselectivity when my chromene has multiple halogenated sites?

A: Regioselectivity is governed by the rate of oxidative addition (I > ONf ≈ OTf > Br > Cl). To differentiate between sites of similar reactivity, steric bulk and electronic tuning of the catalyst are required.

  • The Fix: Employ N-Heterocyclic Carbene (NHC) Palladium complexes. Bridged bis(NHC)-Pd(II) complexes exhibit distorted square planar geometries that highly restrict the oxidative addition transition state, allowing for strict regiocontrol in cyclocarbonylative Sonogashira couplings when using specific bases like diethylamine in DMF[1].

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Copper-Free, Microwave-Assisted Sonogashira of Coumarin Nonaflates

This protocol utilizes microwave irradiation to achieve rapid coupling while avoiding alkyne dimerization[7].

Reagents: Coumarin nonaflate (1.0 equiv), Terminal Alkyne (1.5 equiv), Pd(PPh₃)₄ (5 mol%), Et₃N (3.0 equiv), DMF (anhydrous).

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the coumarin nonaflate (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Degassing (Critical Step): Sparge the solution with dry Argon for 10 minutes. Causality: Removing dissolved oxygen prevents premature catalyst oxidation and trace homocoupling.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) and Et₃N (3.0 mmol). Stir for 2 minutes until homogeneous.

  • Alkyne Addition: Add the terminal alkyne (1.5 mmol) dropwise. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 80 °C for 15 minutes.

  • Self-Validating Checkpoint: Remove a 10 µL aliquot, dilute in MeOH, and analyze via LCMS. The nonaflate peak should be completely absent. If >5% starting material remains, spike with 2 mol% Pd catalyst and irradiate for an additional 5 minutes.

  • Workup: Quench with water (10 mL), extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Tandem Sonogashira-Annulation for Fused Chromene Derivatives

This protocol intentionally drives the tandem cyclization to form complex polycyclic chromenes[4][5].

Reagents: 6-cyano-7-(trifluoromethanesulfonyloxy)coumarin (1.0 equiv), Terminal Alkyne (1.1 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), (i-Pr)₂NH (3.0 equiv), MeCN (anhydrous).

  • Preparation: Charge an oven-dried Schlenk flask with the coumarin triflate (1.0 mmol) and Pd(PPh₃)₂Cl₂ (0.05 mmol).

  • Atmosphere Exchange: Evacuate and backfill the flask with Nitrogen three times.

  • Solvent & Base: Inject anhydrous MeCN (5.0 mL) followed by (i-Pr)₂NH (3.0 mmol). Causality: Diisopropylamine provides the necessary basicity for deprotonation without acting as a competing nucleophile against the triflate.

  • Coupling: Add the terminal alkyne (1.1 mmol) and heat to 80 °C for 4 hours.

  • Annulation Trigger: To the same pot, add K₂CO₃ (1.5 equiv) and the desired annulating amine (e.g., 2,4-dimethoxybenzylamine, 2.5 equiv). Maintain at 80 °C for 12 hours[5].

  • Self-Validating Checkpoint: TLC (Hexanes:EtOAc 3:1). The highly fluorescent intermediate (alkynylated coumarin) should transition to a distinct, lower-Rf spot corresponding to the cyclized product.

  • Workup: Filter through a pad of Celite, wash with CH₂Cl₂, concentrate, and purify via column chromatography.

Part 4: Quantitative Data Summaries

Table 1: Comparison of Electrophiles and Catalyst Systems for Chromene Sonogashira Couplings

Chromene ElectrophileLeaving Group StabilityReactivity ProfileRecommended Catalyst SystemTypical YieldRef
Halochromones (Br/I)HighModeratePd(PPh₃)₂Cl₂ / CuI / Et₃N65 - 85%[4]
Coumarin Triflate (-OTf)Low (Hydrolysis prone)Very HighPd(OAc)₂ / SPhos / TBAI70 - 75%[2]
Coumarin Nonaflate (-ONf)ModerateVery HighPd(PPh₃)₄ / Et₃N (MW, Cu-free)80 - 95%[7]
Coumarin Fluorosulfate (-OSO₂F)HighHighPd(PPh₃)₂Cl₂ / CuI / Base85 - 90%[6]
2-Iodophenols (Pre-chromone)HighHighBis(NHC)-Pd(II) (Cyclocarbonylative)75 - 88%[1]

Part 5: Visualizations

Workflow 1: Mechanistic Pathway of Cu-Free Sonogashira on Chromenes

G Pd0 Pd(0) Active Catalyst (e.g., Pd/SPhos) OxAdd Oxidative Addition into Chromene-LG Bond Pd0->OxAdd PdII Chromene-Pd(II)-LG Intermediate OxAdd->PdII Deprot Alkyne Coordination & Base-Assisted Deprotonation PdII->Deprot Terminal Alkyne + Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product Alkynylated Chromene Product RedElim->Product

Caption: Catalytic cycle of Cu-free Sonogashira coupling highlighting the deprotonation pathway.

Workflow 2: Troubleshooting Decision Tree for Chromene Coupling

G Start Issue: Low Yield / Reaction Stalled CheckAlkyne Is the Terminal Alkyne Consumed (Homocoupling)? Start->CheckAlkyne CuFree Action: Switch to Cu-Free (Pd(OAc)2 / SPhos) CheckAlkyne->CuFree Yes CheckSM Is Chromene Starting Material Degrading? CheckAlkyne->CheckSM No ChangeLG Action: Upgrade Leaving Group (Triflate -> Nonaflate/Fluorosulfate) CheckSM->ChangeLG Yes CheckTandem Are Polycyclic Byproducts Forming? CheckSM->CheckTandem No Protect Action: Protect Adjacent Nucleophiles or Tune Base CheckTandem->Protect Yes

Caption: Diagnostic decision tree for resolving common failures in chromene Sonogashira couplings.

Part 6: References

  • Yokoya, M., et al. "Simple Strategy for Benzo[de]chromene‐7,8‐dione Synthesis via Tandem Sonogashira Coupling and Intramolecular Cyclization Reactions." ResearchGate.

  • "Regioselective Synthesis of Chromones via Cyclocarbonylative Sonogashira Coupling Catalyzed by Highly Active Bridged-Bis(N-Heterocyclic Carbene)Palladium(II) Complexes." ACS Omega.

  • Rajini, M., et al. "Facile one-pot synthesis of coumarins linked to 1,2,3-triazoles by combining Sonogashira and CuAAC reaction." Arkivoc.

  • "Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction." ACS Catalysis.

  • "A Rapid Approach for the Copper, Amine, and Ligand-Free Sonogashira Coupling of 4-Methyl-7-nonafluorobutylsulfonyloxy Coumarins under Microwave Irradiation." Tetrahedron Letters.

  • "Coumarin Derivatives Exert Anti-Lung Cancer Activity by Inhibition of Epithelial–Mesenchymal Transition and Migration in A549 Cells." PMC / NIH.

  • "A facile approach to 6-amino-2H-pyrano[2,3-g]isoquinolin-2-ones via a sequential Sonogashira coupling of 6-cyanoumbelliferone triflate and annulations with amines." Taylor & Francis.

Sources

Optimization

Technical Support Center: Enhancing Cell Permeability of Substituted Chromenes

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common hurdles in the deve...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for one of the most common hurdles in the development of substituted chromene-based therapeutics: poor cell permeability. Our goal is to equip you with the foundational knowledge and actionable protocols to diagnose, understand, and overcome this critical challenge.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Diagnosis & First Steps

Question 1: My new substituted chromene shows very low apparent permeability (Papp) in our standard Caco-2 assay. What are the first things I should check?

Answer: Before jumping to complex structural modifications, it's crucial to rule out experimental artifacts that can mimic or exacerbate poor permeability. Low recovery or inconsistent results can often be traced back to the compound's behavior in the assay itself, not just its interaction with the cell monolayer.

Initial Troubleshooting Workflow:

  • Confirm Compound Solubility: Is your chromene fully dissolved in the assay buffer? Undissolved particles cannot permeate the membrane, leading to an artificially low Papp value.

    • Action: Visually inspect your dosing solution for precipitation. Measure the compound's kinetic solubility in the exact buffer (e.g., HBSS, pH 7.4) used in your assay.

  • Assess Compound Stability: Did your compound degrade during the incubation period?[1] Degradation in the donor or acceptor compartment will lead to an underestimation of permeability.

    • Action: Incubate your chromene derivative in the assay buffer for the full duration of the experiment (e.g., 2 hours at 37°C). Analyze the sample by LC-MS/MS to quantify the parent compound and check for the appearance of degradation products.

  • Investigate Non-Specific Binding: Highly lipophilic compounds can stick to plastic labware (e.g., the 96-well plate) or the cell monolayer itself.[2] This "disappearance" of the compound, known as low recovery, can be misinterpreted as low permeability.

    • Action: Run a recovery experiment without cells. Add the compound to the donor well and measure the total amount in both donor and acceptor wells after incubation. A recovery of <70% suggests significant non-specific binding. Adding a low concentration of a non-ionic surfactant or bovine serum albumin (BSA) to the buffer can sometimes mitigate this.[2]

  • Check for Lysosomal Trapping: Basic compounds (with a high pKa) can become protonated and trapped within the acidic environment of lysosomes.[1]

    • Action: Perform the permeability assay in the presence of a lysosomotropic agent like bafilomycin A1, which disrupts the lysosomal pH gradient.[1] An increase in the measured Papp value in the presence of the agent is a strong indicator of lysosomal trapping.

This initial diagnostic process can be visualized as a decision tree to systematically identify the root cause of the observed low permeability.

G start Low Papp Observed in Caco-2/MDCK Assay solubility Check Solubility in Assay Buffer start->solubility stability Assess Compound Stability solubility->stability Soluble sol_issue Issue: Poor Solubility Action: Reformulate or use co-solvents. solubility->sol_issue Insoluble binding Investigate Non-Specific Binding stability->binding Stable stab_issue Issue: Compound Degradation Action: Modify structure or shorten assay time. stability->stab_issue Unstable root_cause Identify True Permeability Issue binding->root_cause High Recovery bind_issue Issue: Non-Specific Binding Action: Use low-binding plates or modify buffer. binding->bind_issue Low Recovery

Caption: Initial troubleshooting workflow for low permeability.

Section 2: Physicochemical Barriers & Structural Optimization

Question 2: My chromene derivative is stable and soluble, but still has poor passive permeability in a PAMPA assay. What physicochemical properties should I focus on optimizing?

Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion, so a low Papp value here points directly to the inherent physicochemical properties of your molecule.[3][4] The ability of a molecule to passively cross the lipid bilayer is a delicate balance between several factors, primarily lipophilicity, molecular size, and polarity.

Key Physicochemical Descriptors:

PropertyDescriptionOptimal Range (General Guidance)Impact on Chromenes
Lipophilicity (LogP/LogD) The partitioning of a compound between an organic (octanol) and aqueous phase. Higher LogP generally means higher permeability, but also lower solubility and higher non-specific binding.LogP: 1-3; LogD at pH 7.4: 1-3The rigid benzo[f]chromene core is quite lipophilic; substituents can dramatically alter this. Halogenation (e.g., adding bromine) is a known strategy to increase lipophilicity and permeability.[5]
Molecular Weight (MW) The mass of the molecule. Smaller molecules generally diffuse more easily.[6][7]< 500 DaWhile the core is small, large R-group substitutions can push the MW beyond this threshold, sharply reducing passive diffusion.[6][8]
Polar Surface Area (PSA) The surface sum over all polar atoms, a key indicator of hydrogen bonding potential. High PSA increases the energy penalty for entering the hydrophobic membrane core.< 140 ŲHydroxyl, amine, or carboxyl groups on the chromene scaffold will increase PSA and can hinder permeability if not properly masked or positioned.
Hydrogen Bond Donors (HBD) & Acceptors (HBA) The number of N-H, O-H bonds (donors) and N, O atoms (acceptors). These groups must be desolvated from water to enter the membrane, which is energetically unfavorable.HBD ≤ 5; HBA ≤ 10This is a critical parameter. Even a single unprotected hydroxyl group can significantly decrease permeability.

Medicinal Chemistry Strategies for Optimization:

  • Masking Polar Groups: If your chromene has exposed polar functionalities (like -OH or -NH2), temporarily masking them can dramatically improve permeability.

    • Prodrug Approach: Convert a polar group into a less polar, enzymatically-cleavable moiety, such as an ester or carbamate.[9][10] The prodrug crosses the membrane and is then hydrolyzed by intracellular enzymes (e.g., esterases) to release the active parent compound.[11][12] This is a highly effective and versatile strategy.[11]

  • Forming Intramolecular Hydrogen Bonds (IMHBs): Strategically placing hydrogen bond donors and acceptors in proximity can allow them to form an internal bond.[13] This "chameleonic" behavior shields the polar groups from the environment, reducing the desolvation penalty and increasing membrane permeability without significantly increasing lipophilicity.[14][15][16]

  • Fine-Tuning Lipophilicity: Systematically modify substituents to bring LogP into the optimal range. This can involve adding small alkyl groups or halogens to increase lipophilicity or incorporating polar functionalities at strategic positions if the molecule is too greasy.[5]

  • Reduce Molecular Size: If feasible, explore smaller substituents on the chromene ring to keep the molecular weight below 500 Da.[6]

Section 3: Biological Barriers & Formulation Solutions

Question 3: My compound has a high Papp in PAMPA but a low Papp in Caco-2 assays. What does this discrepancy mean?

Answer: This is a classic signature of active efflux. The PAMPA model only measures passive diffusion, while the Caco-2 cell model is a more complex system that expresses a variety of transporters, including efflux pumps like P-glycoprotein (P-gp/MDR1).[4][17] These pumps act as cellular "bouncers," actively transporting substrates out of the cell, which results in low net permeability from the apical (intestinal lumen) to the basolateral (bloodstream) side.[18]

How to Confirm and Address Efflux:

  • Perform a Bidirectional Caco-2/MDCK Assay: This is the gold-standard experiment to identify efflux substrates.[19] You measure permeability in both directions:

    • Apical to Basolateral (A→B): Simulates absorption into the bloodstream.

    • Basolateral to Apical (B→A): Simulates efflux back into the intestinal lumen.

  • Calculate the Efflux Ratio (ER): The ER is calculated as Papp (B→A) / Papp (A→B).[20]

    • ER ≥ 2: Indicates that the compound is likely a substrate for an active efflux transporter.[20]

  • Use Efflux Pump Inhibitors: To confirm the specific transporter involved (e.g., P-gp), repeat the bidirectional assay in the presence of a known inhibitor like verapamil.[17][21] A significant reduction in the ER and an increase in the A→B Papp value confirms that your chromene is a substrate for that pump.

G a Compound cell Passive Diffusion (High) P-gp Efflux Pump a->cell:f0 cell:f1->a b Compound caption Bidirectional transport across a cell monolayer. A high B->A efflux reduces net A->B permeability.

Caption: Bidirectional transport across a cell monolayer.

Solutions for Efflux Substrates:

  • Structural Modification: Sometimes, minor structural changes can disrupt the recognition of the compound by the efflux pump without affecting its primary biological activity. This is often an iterative process guided by structure-activity relationships (SAR).

  • Co-administration with an Efflux Inhibitor: While challenging for clinical development, using a known, safe efflux pump inhibitor can be a strategy to increase the bioavailability of the primary drug.[21][22][23]

  • Formulation Strategies: Advanced formulations can help the drug bypass or saturate efflux pumps.

    • Nanoparticles/Lipid-Based Formulations: Encapsulating the chromene derivative in nanoparticles or self-emulsifying drug delivery systems (SEDDS) can alter its absorption pathway, potentially utilizing endocytic mechanisms that are not subject to efflux pumps.[24][25][26] These formulations can also improve solubility and protect the drug from degradation.[9][24]

Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive transcellular permeability in a cell-free system, making it a cost-effective, high-throughput method for early-stage screening.[3][27]

Materials:

  • PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter membrane)

  • Acceptor plate (96-well)

  • Phospholipid solution (e.g., 1-2% lecithin in dodecane)[27][28]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS buffer (pH 7.4) to each well of the 96-well acceptor plate.[27]

  • Coat Membrane: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the donor plate. Allow it to impregnate the filter for 5-10 minutes.[27]

  • Prepare Donor Solutions: Dilute the test compound stock solution into PBS to a final concentration of 10-100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to not disrupt the membrane.

  • Start Assay: Add 150-200 µL of the donor solution containing your chromene derivative to each well of the coated donor plate.[27][29]

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, creating the "PAMPA sandwich."

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking to minimize the unstirred water layer effect.[27][29]

  • Quantify: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.[4][28]

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_acceptor / [Drug]_equilibrium) Where V_D and V_A are volumes of donor and acceptor wells, Area is the membrane surface area, and Time is the incubation time.[28]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This cell-based assay is the industry standard for predicting in vivo oral absorption and identifying active transport mechanisms.[17][30][31]

Materials:

  • Caco-2 cells (ATCC)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)

  • TEER meter (e.g., EVOM2™)

  • Lucifer Yellow (paracellular integrity marker)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with functional tight junctions.[32]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER). TEER values should be >200-300 Ω·cm² to confirm monolayer integrity.[32][33] Discard any wells that do not meet this criterion.

  • Prepare Dosing Solutions: Prepare the test compound in pre-warmed (37°C) transport buffer.

  • A→B Permeability (Absorption):

    • Wash the cell monolayers with warm transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[2]

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for up to 2 hours.[33]

    • At the end of the incubation, take a sample from the basolateral chamber for analysis.

  • B→A Permeability (Efflux):

    • Follow the same procedure, but add the dosing solution to the basolateral chamber and sample from the apical chamber.[2]

  • Post-Assay Integrity Check: After sampling, measure TEER again and perform a Lucifer Yellow leak test to ensure the compound did not damage the monolayer. The permeability of Lucifer Yellow should be very low (<1% per hour).[19][34]

  • Sample Analysis: Quantify the concentration of the chromene derivative in the collected samples using LC-MS/MS.

Data Analysis: Calculate Papp for both A→B and B→A directions. The Efflux Ratio (ER) is then calculated as Papp(B→A) / Papp(A→B).

References
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Vertex AI Search.
  • The Influence of Molecular Size on Drug Absorption - Open Access Journals. (2024, June 28).
  • MDCK Permeability - Creative Biolabs. (n.d.).
  • Effects of Molecular Size/Weight Upon Cell Membrane Permeability and Solution Tonicity on Red Blood Cells | Uniwriter. (2025, September 18).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27).
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.).
  • Caco2 assay protocol. (n.d.).
  • Caco-2 Permeability Assay Protocol - Creative Bioarray. (n.d.).
  • MDCK-MDR1 Permeability Assay - Evotec. (n.d.).
  • How Big Is Too Big for Cell Permeability? | Journal of Medicinal Chemistry. (2017, February 24).
  • Formulation Strategies for Improving Drug Bioavailability - World Pharma Today. (2026, February 7).
  • What factors affect a molecule's permeability through a membrane? - Quora. (2023, February 16).
  • Video: Bioavailability Enhancement: Drug Permeability Enhancement - JoVE. (2025, September 17).
  • MDCK Permeability Assay - Domainex. (2026, February 9).
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. (2014, February 13).
  • Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes - Pharma Excipients. (2020, March 4).
  • Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil - Jetir.Org. (n.d.).
  • Caco-2 Permeability Assay - Enamine. (n.d.).
  • Enhancement of antibiotic activity by efflux inhibitors against multidrug resistant Mycobacterium tuberculosis clinical isolates from Brazil - PMC. (n.d.).
  • The importance of intramolecular hydrogen bonding on the translocation of the small drug piracetam through a lipid bilayer - PMC. (2021, January 4).
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing. (2021, January 4).
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - ResearchGate. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.).
  • pampa-permeability-assay.pdf - Technology Networks. (n.d.).
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24).
  • MDCK-MDR1 Permeability Assay - Creative Bioarray. (n.d.).
  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24).
  • In-vitro MDR1-MDCKII permeability assay - Protocols.io. (2025, August 3).
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. (n.d.).
  • Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - MDPI. (2024, January 25).
  • Application Notes and Protocols for Measuring Intracellular Accumulation with Efflux Inhibitor-1 - Benchchem. (2025, December).
  • Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. (n.d.).
  • ADME Pampa Permeability Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (2025, October 10).
  • [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar. (2025, February 21).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. (2025, February 21).
  • Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds - Benchchem. (n.d.).
  • Prodrug Development - shellichemistry.com. (n.d.).
  • Synthesis of 9-Hydroxy-1H-Benzo[f]chromene Derivatives with Effective Cytotoxic Activity on MCF7/ADR, P-Glycoprotein Inhibitors, Cell Cycle Arrest and Apoptosis Effects - MDPI. (2022, December 20).
  • Effect of efflux pumps on intracellular antibiotic concentration. (1)... - ResearchGate. (n.d.).
  • Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PMC. (n.d.).
  • Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds | Semantic Scholar. (n.d.).
  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC. (2026, January 13).
  • Technical Support Center: Troubleshooting Low Cell Permeability of N-Demethylerythromycin A Derivatives - Benchchem. (n.d.).
  • Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds - PubMed. (2024, November 14).
  • How to increase cell permeability of highly lipophillic compounds in vitro? - ResearchGate. (2015, April 21).

Sources

Troubleshooting

minimizing cytotoxicity of chromene derivatives in healthy cell lines

Welcome to the Application Support Hub for Chromene Derivative Development. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub for Chromene Derivative Development. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot off-target cytotoxicity in healthy cell lines (e.g., PBMCs, HEK-293, MRC-5).

Chromenes (including 2H-chromenes and 4H-chromenes) are highly versatile oxygen-containing heterocycles. However, their potent bioactivity often translates into a narrow therapeutic window. This guide provides field-proven insights, self-validating protocols, and structural optimization strategies to minimize healthy cell toxicity while preserving target efficacy.

Part 1: Troubleshooting Structural & Chemical Optimization (SAR)

Q: Why do my early-stage chromene derivatives exhibit high basal toxicity in healthy cell lines like HEK-293 and PBMCs? A: The causality of off-target toxicity often lies in the planar nature and electron density of unoptimized chromene cores. These structures can indiscriminately intercalate into DNA or non-specifically destabilize microtubules in any rapidly dividing cell. Furthermore, unoptimized chromenes frequently exhibit off-target binding to ubiquitous biogenic amine receptors, triggering unintended apoptotic cascades in healthy tissues 1.

Q: How can I logically optimize the Structure-Activity Relationship (SAR) to maximize the therapeutic window? A: SAR optimization must shift the binding affinity away from ubiquitous targets toward cancer-specific microenvironments.

  • Targeted Halogenation: Introducing specific halogens alters the lipophilicity and electrostatic potential of the molecule. For example, the derivative 4-Clpgc (a dihydropyrano[2,3-g]chromene) demonstrates an IC50 of 102 µM in K562 leukemia cells while remaining significantly less toxic to normal PBMCs 2.

  • Scaffold Tethering: Tethering the chromene core to bulky or specific recognition moieties—such as an indole ring or a 1,2,3-triazole glycoconjugate—forces the molecule into a conformation that selectively binds to mutated tubulin or specific cancer receptors, thereby minimizing toxicity in healthy MRC-5 fibroblasts 34.

Part 2: Troubleshooting Assay Artifacts & In Vitro Testing

Q: I am observing false positives for cytotoxicity in MRC-5 cells using the standard MTT assay. What is the cause? A: Chromene derivatives, particularly those with redox-active functional groups (e.g., azo-chromenes), can prematurely reduce tetrazolium salts (MTT) into formazan independently of cellular metabolic activity. This chemical reduction masks true cell viability, leading to artificially skewed IC50 values. Solution: Implement a self-validating orthogonal workflow. Switch to a resazurin-based assay (Alamar Blue) or an ATP-luminescence assay, which relies on intracellular ATP rather than oxidoreductase activity.

Q: How do I definitively prove my compound induces targeted apoptosis rather than generalized necrosis in healthy cells? A: Necrosis in healthy cells is characterized by rapid membrane rupture and inflammation, often a result of acute chemical toxicity. Apoptosis is a programmed, energy-dependent process. To prove targeted apoptosis, quantify the upregulation of pro-apoptotic genes (Bax, TP53) and the downregulation of anti-apoptotic genes (Bcl-2). For instance, optimized chromenes have been shown to increase Bax expression by over 40-fold in target cells while maintaining low induction in healthy PBMCs 2.

Part 3: Quantitative Data & Experimental Workflows

Data Presentation: Comparative Cytotoxicity of Optimized Chromenes

The following table summarizes literature-validated chromene derivatives that successfully minimized healthy cell cytotoxicity while maintaining target efficacy.

Compound ClassTarget Cancer LineHealthy Cell LineIC50 Target (µM)IC50 Healthy (µM)Selectivity Profile
4-Clpgc Chromene K562 (Leukemia)PBMCs102.0 ± 1.6143.0 ± 9.4Moderate Selectivity
Indole-Tethered Chromene A549 (Lung)HEK-2937.9 ± 0.5> 100.0High Selectivity
Triazolyl Glycoconjugates MCF-7 (Breast)MRC-59.1 ± 0.4> 50.0High Selectivity
Multiply Substituted 2H-Chromene N/A (Inflammation)HEK-293N/A> 100.0Non-Toxic Lead
Standardized Experimental Protocols

Protocol 1: Orthogonal Cell Viability Screening (Self-Validating System) This protocol prevents redox-interference artifacts by cross-validating metabolic activity against membrane integrity.

  • Seeding: Seed healthy cell lines (e.g., HEK-293, PBMCs) at 1×104 cells/well in two parallel 96-well plates (Plate A and Plate B). Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Treat cells with chromene derivatives (Concentration gradient: 0 - 200 µM). Include a vehicle control (DMSO <0.5%) and a positive toxicity control (Cisplatin, 100 µM). Incubate for 48h.

  • Self-Validation Step:

    • Plate A: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

    • Plate B: Add 10 µL of Alamar Blue (Resazurin) reagent. Incubate for 4h and read fluorescence (Ex 560 nm / Em 590 nm).

  • Data Interpretation: If Plate A shows >20% higher cytotoxicity than Plate B, flag the compound for intrinsic redox interference. Rely exclusively on Plate B for accurate healthy-cell viability.

Protocol 2: Mechanistic Validation of Apoptosis via Flow Cytometry

  • Harvesting: Harvest treated cells (both target and healthy lines) and wash twice with cold PBS to remove residual chromene compounds.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1×106 cells/mL.

  • Incubation: Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.

  • Causality Check (Analysis): Analyze via flow cytometry.

    • Annexin V+ / PI- indicates early apoptosis (desired mechanism).

    • Annexin V- / PI+ indicates primary necrosis (flag for off-target chemical toxicity).

Part 4: Logical Workflows & Pathway Visualizations

Workflow Start Synthesize Chromene Derivative Primary Primary Screen (MTT/WST-8) Target vs. Healthy Cells Start->Primary Decision IC50 Healthy > 10x IC50 Target? Primary->Decision Secondary Orthogonal Validation (Alamar Blue / ATP) Decision->Secondary Yes SAR SAR Optimization (e.g., Triazole/Indole) Decision->SAR No Mech Mechanistic Assays (Apoptosis/Flow Cytometry) Secondary->Mech SAR->Primary

Tiered screening workflow for evaluating chromene derivative cytotoxicity.

Pathway Chromene Optimized Chromene Derivative Tubulin Tubulin Destabilization (Cancer Cells) Chromene->Tubulin Bcl2 Bcl-2 Downregulation Chromene->Bcl2 Inhibits Bax Bax Upregulation Chromene->Bax Activates Mito Mitochondrial Membrane Depolarization Tubulin->Mito Bcl2->Mito Bax->Mito Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Targeted Apoptosis Caspase->Apoptosis

Chromene-induced apoptotic signaling pathway via mitochondrial disruption.

References

  • Source: nih.
  • Source: nih.
  • Source: mdpi.
  • Source: researchgate.

Sources

Optimization

optimization of linkers for 7-Methoxy-3-nitro-2H-chromene-based probes

Welcome to the Technical Support Center for 7-Methoxy-3-nitro-2H-chromene-Based Probes . As a Senior Application Scientist, I have designed this guide to help researchers, chemical biologists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Methoxy-3-nitro-2H-chromene-Based Probes . As a Senior Application Scientist, I have designed this guide to help researchers, chemical biologists, and drug development professionals navigate the complex landscape of linker optimization.

The 3-nitro-2H-chromene scaffold is a highly privileged pharmacophore, widely recognized for its potent antibacterial properties and its ability to inhibit targets like Thioredoxin Reductase (TrxR)[1]. However, transforming this pharmacophore into a functional chemical probe (e.g., for fluorescence imaging or affinity pull-down) requires attaching a reporter tag via a linker. Poor linker design is the number one cause of probe failure, leading to loss of target affinity, aggregation, or premature in vivo degradation.

Below, you will find field-proven troubleshooting guides, structural data, and self-validating protocols to ensure your probe design succeeds.

🛠️ Troubleshooting Guide & FAQs

Q1: After conjugating a BODIPY fluorophore to the 7-Methoxy-3-nitro-2H-chromene core, the probe's inhibitory activity against its target dropped by 50-fold. Why did this happen? The Causality: This is a classic manifestation of a steric penalty. The 3-nitro-2H-chromene scaffold requires precise spatial orientation to intercalate into the active sites of enzymes like TrxR[1]. When a bulky fluorophore is attached via a short, rigid linker (e.g., a C2-C3 alkyl chain), it physically clashes with the rim of the protein's binding pocket, preventing the chromene core from accessing the active site. The Solution: You must decouple the pharmacophore from the reporter. Transition to a flexible PEG4 or PEG6 (polyethylene glycol) linker. The increased degrees of freedom and extended length (>15 Å) allow the fluorophore to reside safely in the bulk solvent outside the enzymatic binding cleft, preserving the native binding affinity of the chromene core.

Q2: My probe forms visible precipitates in the assay buffer (1% DMSO/PBS), and I am seeing erratic, non-linear fluorescence readouts. How do I fix this? The Causality: The 7-Methoxy-3-nitro-2H-chromene core is inherently hydrophobic. Coupling it to a hydrophobic reporter via an aliphatic linker induces "hydrophobic collapse." In aqueous media, these molecules aggregate to minimize water contact, leading to Aggregation-Caused Quenching (ACQ) and non-specific binding to off-target proteins. The Solution: Incorporate a hydrophilic, heteroatom-rich linker. PEGylation is the gold standard for masking hydrophobicity. Alternatively, introduce a 1,2,3-triazole linkage via click chemistry; the triazole ring provides a built-in dipole that significantly enhances aqueous solubility and acts as a rigid, yet hydrophilic, spacer[2].

Q3: We used an ester-linked chromene probe for live-cell imaging, but the fluorescence disperses uniformly in the cytosol rather than localizing at the target. What is going wrong? The Causality: Ester linkages are highly susceptible to ubiquitous intracellular esterases. Your probe is being prematurely cleaved in the cytosol. This releases the free fluorophore, which then diffuses non-specifically, generating false-positive localization data. The Solution: Replace the labile ester bond with a metabolically stable, bioorthogonal linkage. We highly recommend using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a robust 1,2,3-triazole linker, which is entirely resistant to enzymatic cleavage[3].

📊 Quantitative Comparison of Linker Architectures

To aid in your rational design, the following table summarizes the physicochemical impact of different linker architectures when conjugated to the 7-Methoxy-3-nitro-2H-chromene core.

Linker ArchitectureTarget Affinity RetentionAqueous Solubility (logS)Serum Stability (t₁/₂ in vitro)Synthetic ComplexityBest Use Case
Short Alkyl (C2-C4) < 20% (High Steric Clash)Poor (-4.5)High (>48 h)LowSmall in vitro assays
Long Alkyl (C6-C10) 60% - 75%Very Poor (-5.8)High (>48 h)LowLipophilic target probing
PEG (n=4 to 8) > 90% (Optimal) Excellent (-2.1) High (>48 h)ModerateLive-cell imaging
1,2,3-Triazole (Click) 85% - 95%Good (-3.0)Exceptional (>72 h) Low (Modular)In vivo tracking[2]

🔬 Self-Validating Protocol: CuAAC Triazole Linker Conjugation

To overcome stability and solubility issues, the following protocol details the synthesis of a triazole-linked probe. This methodology is designed as a self-validating system : it includes a mandatory parallel control to definitively prove that conjugation is covalent and not an artifact of physical entrapment.

Materials Required:

  • Alkyne-modified 7-Methoxy-3-nitro-2H-chromene (10 mM in DMSO)

  • Azide-functionalized Fluorophore (e.g., Azido-Fluor 488) (10 mM in DMSO)

  • CuSO₄ (50 mM in H₂O)

  • THPTA ligand (50 mM in H₂O)

  • Sodium Ascorbate (100 mM in H₂O, freshly prepared)

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a microcentrifuge tube, combine 10 µL of CuSO₄ and 20 µL of THPTA. Incubate at room temperature for 5 minutes to form the active Cu-THPTA complex. This prevents copper-induced degradation of the chromene core.

  • Reaction Assembly (The Active Tube): In a new vial, add 500 µL of PBS (pH 7.4). Add 10 µL of the Alkyne-Chromene and 10 µL of the Azide-Fluorophore.

  • Initiation: Add 15 µL of the Cu-THPTA pre-mix to the Active Tube. Finally, initiate the reaction by adding 20 µL of freshly prepared Sodium Ascorbate.

  • Self-Validating Control (The Mock Tube): Set up a parallel tube identical to Step 2, but omit the Cu-THPTA and Sodium Ascorbate. Add equivalent volumes of pure water instead.

  • Incubation & Verification: Incubate both tubes in the dark at room temperature for 2 hours. Analyze both mixtures via LC-MS.

    • Validation Logic: The Active Tube must show a new mass peak corresponding to the triazole product. The Mock Tube must show zero product formation. If the Mock Tube shows target fluorescence in subsequent cellular assays, your fluorophore is non-specifically precipitating with the target, and the assay is invalid.

📈 Pathway & Workflow Visualizations

ChromeneProbeWorkflow N1 7-Methoxy-3-nitro-2H-chromene Core Scaffold N2 Identify Tolerant Attachment Site (e.g., C6 or C8 position) N1->N2 N3 Linker Design & Synthesis (PEG, Alkyl, Triazole) N2->N3 N4 Fluorophore/Tag Conjugation (CuAAC Click Chemistry) N3->N4 N5 Biological Validation (TrxR Inhibition / Imaging) N4->N5 N5->N3 Affinity Loss (Steric Hindrance)

Workflow for the rational design and linker optimization of 7-Methoxy-3-nitro-2H-chromene probes.

MechanismOfAction Probe Chromene Probe (Optimized Linker) TrxR Thioredoxin Reductase (TrxR) Inhibition Probe->TrxR Binding Signal Fluorescence Signal Emission Probe->Signal Localization ROS ROS Accumulation (Oxidative Stress) TrxR->ROS Redox Imbalance Apoptosis Bacterial/Cancer Cell Death ROS->Apoptosis Toxicity

Mechanistic pathway of 7-Methoxy-3-nitro-2H-chromene probes inhibiting TrxR and emitting signal.

📚 References

  • "Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists", NIH. URL: [Link]

  • "Asymmetric Synthesis and Biological Evaluation of 3-Nitro-2H-chromenes as Potential Antibacterial Agents", ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

7-Methoxy-3-nitro-2H-chromene vs other nitroaromatic compounds in bioassays

Title: Comparative Bioassay Guide: 7-Methoxy-3-nitro-2H-chromene vs. Classic Nitroaromatics Mechanistic Grounding: The Bioreduction Paradigm Nitroaromatic compounds are foundational in antimicrobial and antiprotozoal bio...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Bioassay Guide: 7-Methoxy-3-nitro-2H-chromene vs. Classic Nitroaromatics

Mechanistic Grounding: The Bioreduction Paradigm

Nitroaromatic compounds are foundational in antimicrobial and antiprotozoal bioassays. Their mechanism of action is primarily prodrug-like, requiring enzymatic activation by microbial nitroreductases (NTRs)[1]. These enzymes, utilizing NADH or NADPH as cofactors, catalyze the sequential reduction of the nitro group (-NO₂) into highly reactive intermediates, including nitro anion radicals, nitroso compounds, and hydroxylamines[2],[3]. These transient species induce severe oxidative and nitrosative stress, covalently binding to DNA and proteins, which ultimately precipitates cell death[2],[4].

Mechanism Prodrug Nitroaromatic Prodrug Radical Nitro Anion Radical Prodrug->Radical 1e- reduction NTR Nitroreductase (NADH/NADPH) NTR->Prodrug Catalysis Nitroso Nitroso Intermediate Radical->Nitroso 1e- reduction Damage DNA/Protein Damage Nitroso->Damage ROS/RNS Generation

Bioreduction pathway of nitroaromatic compounds leading to cellular damage.

Structure-Activity Relationship (SAR): The "Methoxy Penalty"

While classic nitroaromatics like metronidazole and nitrofurantoin are highly active clinical standards, the 3-nitro-2H-chromene scaffold offers a highly tunable alternative for Structure-Activity Relationship (SAR) studies[5],[6]. The bioactivity of these chromenes is exquisitely sensitive to their substitution patterns[7].

7-Methoxy-3-nitro-2H-chromene (CAS: 92210-60-1) [8] serves as a critical negative control or baseline molecule in these assays. The methoxy group at the 7-position acts as a strong electron-donating group (EDG) via resonance (+M effect). This electron donation significantly increases the electron density across the chromene core, rendering the conjugated nitro group less electrophilic. Consequently, the reduction potential of the nitro group is lowered, making it highly resistant to enzymatic reduction by bacterial NTRs. Empirical bioassays demonstrate that 3-nitro-2H-chromenes bearing EDGs exhibit almost no inhibition against Gram-positive bacteria like Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) exceeding 128 µg/mL[5].

Conversely, substituting the chromene core with electron-withdrawing halogens (e.g., tri-halogenated 3-nitro-2H-chromenes) dramatically increases the electrophilicity of the nitro group. This facilitates rapid bioreduction, yielding potent anti-staphylococcal activities with MIC values between 1–8 µg/mL[5]. Notably, this class of compounds exhibits selective toxicity, showing potent activity against Gram-positive bacteria while remaining largely ineffective against Gram-negative strains[7],[5].

Comparative Performance Data

The following table synthesizes the quantitative bioassay performance of 7-Methoxy-3-nitro-2H-chromene against optimized halogenated analogs and classic nitroaromatic clinical standards.

CompoundStructural ClassPrimary TargetMIC (Gram-Positive)MIC (Gram-Negative)Nitroreductase Affinity
7-Methoxy-3-nitro-2H-chromene EDG-NitrochromeneS. aureus / S. epidermidis>128 µg/mL[5]Inactive[7]Very Low (High e⁻ density)
Tri-halogenated 3-nitro-2H-chromene EWG-NitrochromeneS. aureus (MRSA)1–8 µg/mL[5]Inactive[7]High (Low e⁻ density)
Metronidazole NitroimidazoleAnaerobes / ProtozoaVariableActive (Anaerobes)High (Type I NTRs)[1]
Nitrofurantoin NitrofuranUrinary Tract Pathogens16–32 µg/mL16–32 µg/mLHigh (Type I/II NTRs)[1]

Self-Validating Experimental Protocols

To rigorously evaluate the differential activity of these compounds, the following self-validating workflows must be employed. The causality of the assay relies on coupling bacterial growth inhibition directly to enzymatic nitroreduction kinetics.

Protocol A: Resazurin-Based Microbroth Dilution MIC Assay

Causality & Self-Validation: Resazurin (blue/non-fluorescent) is reduced by metabolically active cells to resorufin (pink/highly fluorescent). If the nitroaromatic compound is successfully bioactivated, it kills the bacteria, halting metabolism and leaving the well blue. This provides a self-validating, colorimetric confirmation of the MIC, eliminating false positives from compound precipitation.

  • Preparation: Prepare a 96-well microtiter plate with Mueller-Hinton broth.

  • Compound Dilution: Perform serial two-fold dilutions of 7-Methoxy-3-nitro-2H-chromene (test/negative control), Tri-halogenated nitrochromene (positive control), and Metronidazole (reference) from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add S. aureus (ATCC 29213) to achieve a final concentration of 5 × 10⁵ CFU/mL per well.

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Validation & Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is defined as the lowest concentration that prevents the color change from blue to pink.

Protocol B: Cell-Free Nitroreductase Kinetic Assay

Causality & Self-Validation: This assay isolates the enzymatic activation step. By monitoring the depletion of the NADH cofactor at 340 nm, we directly quantify the reduction potential of the nitroaromatic substrate. 7-Methoxy-3-nitro-2H-chromene will show minimal NADH depletion due to its EDG penalty, directly validating the SAR hypothesis.

Workflow Step1 1. Prepare Cell-Free NTR Extract Step2 2. Add NADH Cofactor Step1->Step2 Step3 3. Inject Nitroaromatic Substrate Step2->Step3 Step4 4. Monitor A340 nm (NADH Depletion) Step3->Step4 Step5 5. Calculate Reduction Kinetics Step4->Step5

Step-by-step spectrophotometric workflow for the nitroreductase kinetic assay.

  • Enzyme Preparation: Obtain purified E. coli nitroreductase (NfsA/NfsB) or prepare a clarified cell-free extract from the target pathogen via sonication and centrifugation.

  • Reaction Mixture: In a UV-transparent cuvette, combine 50 mM phosphate buffer (pH 7.4), 200 µM NADH, and 10 µg/mL nitroreductase.

  • Baseline Measurement (Self-Validation): Record the absorbance at 340 nm for 1 minute before adding the substrate to establish the background auto-oxidation rate of NADH.

  • Substrate Addition: Inject 100 µM of 7-Methoxy-3-nitro-2H-chromene (or comparative compounds).

  • Kinetic Monitoring: Measure the linear decrease in A340 over 5 minutes. Calculate the specific activity (µmol NADH oxidized / min / mg protein) using the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).

References

  • Source: nih.
  • Antibacterial activity of 3-nitro-2H-chromenes 5.
  • Source: scielo.
  • Source: nih.
  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.
  • Buy 7-METHOXY-3-NITRO-2H-CHROMENE) from HANGZHOU LEAP CHEM CO., LTD.
  • Source: researchgate.

Sources

Comparative

evaluation of mono-halogenated versus tri-halogenated nitrochromenes antibacterial activity

Evaluation of Mono-Halogenated vs. Tri-Halogenated Nitrochromenes: A Comparative Guide to Antibacterial Activity 1. Executive Summary & Rationale The escalating crisis of antimicrobial resistance (AMR), particularly amon...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluation of Mono-Halogenated vs. Tri-Halogenated Nitrochromenes: A Comparative Guide to Antibacterial Activity

1. Executive Summary & Rationale The escalating crisis of antimicrobial resistance (AMR), particularly among nosocomial pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis, necessitates the rapid development of novel pharmacophores. Among emerging synthetic candidates,1[1]. This guide provides an objective, data-driven comparison of mono-halogenated versus tri-halogenated nitrochromene derivatives, detailing their mechanistic causality, comparative performance, and the self-validating experimental protocols required for their rigorous evaluation.

2. Mechanistic Causality: The Halogen Advantage The antibacterial efficacy of nitrochromenes is fundamentally driven by the in vivo reduction of the nitro ( −NO2​ ) group. This bioreduction triggers the release of highly toxic reactive oxygen species (ROS), such as superoxide and nitroso radicals, which covalently bind to bacterial DNA, inducing irreversible nuclear damage and subsequent cell death[1].

However, the substitution pattern on the chromene core dictates the pharmacokinetic and pharmacodynamic success of this mechanism.2[2], enhancing its ability to penetrate the thick peptidoglycan layer of Gram-positive bacteria. Furthermore, halogens exert a strong electron-withdrawing effect. In tri-halogenated systems, this additive effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitro group, thermodynamically favoring its enzymatic reduction and amplifying the bactericidal effect[1].

Mechanism A Tri-Halogenated 3-Nitro-2H-Chromene (High Lipophilicity & Membrane Penetration) B Intracellular Enzymatic Reduction (Nitroreductase Interaction) A->B Cellular Uptake C Release of Toxic Reactive Species (Nitroso & Superoxide Radicals) B->C Electron Transfer D Covalent Binding to Bacterial DNA (Irreversible Nuclear Damage) C->D Oxidative Stress E Bacterial Cell Death (Potent Bactericidal Efficacy) D->E Apoptosis-like Death

Mechanistic pathway of halogenated 3-nitro-2H-chromenes inducing bacterial cell death.

3. Comparative Performance Analysis Experimental evaluations reveal a stark contrast in potency based on the degree of halogenation. While mono-halogenated derivatives provide a baseline of activity,1[1]. Notably, the lead compound 5s (2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene) exhibits exceptional efficacy against multidrug-resistant strains while maintaining a highly favorable safety profile (IC₅₀ > 50 µM against mammalian cells)[1].

Table 1: Antibacterial Efficacy and Cytotoxicity Comparison

Compound ClassHalogen SubstitutionTarget PathogensMIC Range (μg/mL)Mammalian Cytotoxicity (IC₅₀)
Mono-halogenated Single (-Cl, -Br, or -F)S. aureus, S. epidermidis8 – 32Moderate
Tri-halogenated Multiple (-Br, -Cl combinations)S. aureus, S. epidermidis1 – 8> 50 µM (Low Toxicity)
Lead (Compound 5s) 2-(4-bromophenyl)-6-bromo-8-chloroMRSA, S. epidermidis1 – 4> 50 µM (Low Toxicity)

(Data synthesized from in vitro evaluations of 2-aryl-3-nitro-2H-chromene derivatives[1])

4. Self-Validating Experimental Protocols To ensure scientific integrity, the evaluation of these compounds must utilize orthogonal assays that simultaneously confirm antibacterial efficacy and rule out non-specific mammalian cytotoxicity. A protocol is only as reliable as its internal controls and its ability to eliminate subjective operator bias.

Workflow S1 Compound Library Synthesis S2 Broth Microdilution (MIC Determination) S1->S2 S3 MTT Assay (Mammalian Cytotoxicity) S1->S3 S4 Therapeutic Index Calculation & Lead Selection S2->S4 Efficacy (MIC) S3->S4 Safety (IC50)

Self-validating experimental workflow for evaluating antibacterial efficacy and cytotoxicity.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized chromenes.

  • Inoculum Standardization : Cultivate bacterial strains (e.g., S. aureus) in Mueller-Hinton Broth (MHB) until the exponential phase. Adjust the suspension to a 0.5 McFarland standard ( 1.5×108 CFU/mL).

    • Causality: Standardizing the inoculum prevents false-positive resistance artifacts caused by over-inoculation, ensuring the compound-to-bacteria ratio remains consistent across all biological replicates.

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the nitrochromene compounds (ranging from 128 μg/mL to 0.5 μg/mL) in MHB. Limit the final DMSO vehicle concentration to ≤1% .

    • Causality: DMSO concentrations exceeding 1% can inherently disrupt bacterial lipid bilayers, artificially lowering the apparent MIC and yielding compromised efficacy data.

  • Incubation & Resazurin Addition : Inoculate the wells and incubate at 37°C for 18 hours. Add 30 μL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as a terminal electron acceptor. Viable bacteria reduce the blue dye to pink, fluorescent resorufin. This shifts the assay readout from subjective visual turbidity to an objective colorimetric endpoint, which is critical since lipophilic chromenes can sometimes precipitate and mimic bacterial cloudiness.

  • Validation Controls : Always include a positive control (e.g., Ciprofloxacin) to validate assay sensitivity, and a negative vehicle control (1% DMSO) to establish baseline growth.

Protocol B: In Vitro Mammalian Cytotoxicity (MTT Assay)

To confirm that the antibacterial activity of the3[3], an MTT assay must be performed on mammalian cell lines (e.g., A549 or HEK293).

  • Cell Seeding : Seed mammalian cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Causality: This specific seeding density ensures cells adhere properly and remain in the logarithmic growth phase throughout the subsequent 48-hour compound exposure, preventing contact inhibition from confounding the viability readout.

  • Compound Exposure : Treat the cells with varying concentrations of the tri-halogenated chromenes (up to 100 µM) and incubate for 48 hours.

  • MTT Conversion : Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells utilize mitochondrial succinate dehydrogenase to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. This biochemical conversion directly correlates color intensity with mitochondrial metabolic viability.

  • Solubilization & Readout : Remove the media and add 100 μL of pure DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

    • Causality: Incomplete solubilization leads to high variance in optical density (OD) readings, directly compromising the accuracy of the calculated IC₅₀ safety profile.

5. Conclusion The transition from mono-halogenated to tri-halogenated 3-nitro-2H-chromenes represents a significant leap in rational drug design against multidrug-resistant pathogens. By synergistically leveraging the electron-withdrawing and lipophilic properties of multiple halogens, researchers can drastically lower the MIC while preserving a wide therapeutic window, positioning compounds like 5s as highly viable leads for preclinical development.

References

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria - PMC. National Institutes of Health (NIH).1

  • The Bromine Advantage: A Comparative Analysis of the Biological Activity of Bromo-Substituted Chromenes. BenchChem. 3

  • 7-Chloro-3-nitro-2H-chromen-2-one. BenchChem. 2

Sources

Validation

Comparative Reactivity Profile: 3-Nitro-2H-Chromenes vs. 3-Nitro-4H-Chromenes

As drug discovery programs increasingly rely on privileged heterocyclic scaffolds, the chromene (benzopyran) nucleus has emerged as a highly versatile building block. Specifically, the introduction of a nitro group yield...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on privileged heterocyclic scaffolds, the chromene (benzopyran) nucleus has emerged as a highly versatile building block. Specifically, the introduction of a nitro group yields highly reactive intermediates. However, the exact position of the double bond within the pyran ring drastically alters the molecule's electronic landscape.

This guide provides an in-depth comparative analysis of 3-nitro-2H-chromenes and 3-nitro-4H-chromenes , objectively evaluating their structural causality, synthetic performance, and biological applicability to assist researchers in selecting the optimal scaffold for targeted drug development [1].

Structural Causality & Mechanistic Divergence

The fundamental difference in reactivity between these two isomers stems from the relative positioning of the pyran oxygen, the double bond, and the strongly electron-withdrawing nitro group.

  • 3-Nitro-2H-Chromenes: In this system, the double bond is located between C3 and C4. This configuration embeds a β -nitrostyrene moiety directly into the cyclic framework. The conjugation of the nitro group at C3 with the aromatic ring through the C3=C4 double bond renders the C4 position highly electrophilic . Consequently, these compounds act as powerful Michael acceptors and are prime candidates for [3+2] cycloadditions and asymmetric organocatalytic domino reactions[2, 3].

  • 3-Nitro-4H-Chromenes: Here, the double bond is situated between C2 and C3. This creates a push-pull nitroenamine or nitroenol ether system, where the electron-donating pyran oxygen is directly adjacent to the double bond. This shifts the primary electrophilic center to the C2 position . These compounds typically undergo nucleophilic substitution at C2, dearomatization, or reductive processes targeting the nitroenamine moiety [1].

MechanisticDivergence N2H 3-Nitro-2H-Chromenes (C3=C4 Double Bond) Styrene β-Nitrostyrene Moiety (Conjugated System) N2H->Styrene C4_Attack Electrophilic C4 Attack (Michael Acceptor) Styrene->C4_Attack Cyclo [3+2] Cycloadditions & Domino Reactions C4_Attack->Cyclo N4H 3-Nitro-4H-Chromenes (C2=C3 Double Bond) Enamine Nitroenamine / Nitroenol Ether (Push-Pull System) N4H->Enamine C2_Attack Electrophilic C2 Attack (Substitution/Ring Opening) Enamine->C2_Attack Redox Reductive Processes & Dearomatization C2_Attack->Redox

Mechanistic divergence between 3-nitro-2H-chromenes and 3-nitro-4H-chromenes based on structure.

Quantitative Performance & Reactivity Comparison

To guide synthetic planning, the following table summarizes the quantitative experimental data and performance metrics associated with both scaffolds across various literature benchmarks [2, 5, 6, 7].

Parameter3-Nitro-2H-Chromenes3-Nitro-4H-Chromenes
Structural Motif Cyclic β -NitrostyreneNitroenamine / Nitroenol ether
Primary Electrophilic Site C4 PositionC2 Position
Dominant Reaction Pathways Michael additions, [3+2] cycloadditionsNucleophilic substitution at C2, reduction
Typical Synthetic Yields 85–94% (Azomethine cycloadditions)38–82% (Diels-Alder elimination cascades)
Stereoselectivity High (often >95% endo or anti isomers)Moderate to High (dependent on C4 substituents)
Key Biological Applications Anti-staphylococcal (MIC: 1–8 μg/mL)Anti-proliferative (HeLa IC50: ~18.96 μM)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the optimal workflows for functionalizing these scaffolds. Each protocol is designed as a self-validating system, embedding analytical checkpoints to confirm causality and reaction success.

Protocol A: [3+2] Cycloaddition of 3-Nitro-2H-Chromenes [2]

Objective: Synthesis of functionalized chromeno[3,4-c]pyrrolidines via reaction with stabilized azomethine ylides. Causality: Silver acetate (AgOAc) coordinates with the α -iminoester, increasing the acidity of the α -proton. Triethylamine (Et 3​ N) subsequently deprotonates it to generate a reactive azomethine ylide in situ. The highly electrophilic C4 position of the 3-nitro-2H-chromene drives a stereoselective [3+2] cycloaddition.

  • Reagent Preparation: In a dry flask, dissolve 0.5 mmol of 3-nitro-2H-chromene and 0.55 mmol of the appropriate α -iminoester in 2.0 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.05 mmol (5.8 mg) of AgOAc and 0.05 mmol (5.0 mg) of Et 3​ N.

  • Reaction Execution: Stir the mixture at room temperature for 5 hours. Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1); the disappearance of the bright yellow nitrochromene spot indicates completion.

  • Purification: Filter the crude mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

  • Self-Validation (NMR): Analyze the purified product using 1 H NMR. The successful formation of the endo-isomer is validated by the presence of distinct doublet/multiplet signals for the H-1, H-3, H-4, and H-9b protons. The absence of syn-isomer signals confirms the >95% diastereoselectivity inherent to the AgOAc-catalyzed transition state.

ExperimentalWorkflow Step1 1. Reagent Mixing Nitrochromene + α-Iminoester Step2 2. Catalysis AgOAc + Et3N in DCM Step1->Step2 Step3 3. Reaction Stir at RT (5h) Step2->Step3 Step4 4. Validation TLC & 1H NMR Step3->Step4 Step5 5. Product Chromeno[3,4-c]- pyrrolidines Step4->Step5

Step-by-step workflow for the [3+2] cycloaddition of 3-nitro-2H-chromenes with azomethine ylides.
Protocol B: Synthesis of 4-Substituted 3-Nitro-4H-Chromenes via Tandem Conjugate Addition [4]

Objective: Generation of 4H-chromene derivatives via K 2​ CO 3​ -mediated Michael-cyclization. Causality: The use of a mild base (K 2​ CO 3​ ) is critical. It selectively deprotonates the active methylene compound without degrading the sensitive nitroenamine intermediate. The initial Michael addition to the Knoevenagel adduct places the phenoxide in close proximity to the electrophilic center, forcing an irreversible intramolecular cyclization.

  • Reagent Preparation: Combine 0.1 mmol of the pre-formed Knoevenagel adduct (e.g., derived from salicylaldehyde) and 0.1 mmol of the nucleophile (e.g., malononitrile or nitroalkane) in 0.5 mL of THF.

  • Base Initiation: Add 10 mol% of anhydrous K 2​ CO 3​ .

  • Reaction Execution: Stir at room temperature. The reaction typically reaches completion within 1–3 hours. Checkpoint: A noticeable color shift often accompanies the cyclization step due to the disruption of the initial extended conjugated system.

  • Workup: Quench with water, extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na 2​ SO 4​ , and evaporate the solvent.

  • Self-Validation (IR & MS): Utilize IR spectroscopy to validate the structural transformation. For cyano-substituted 4H-chromenes, the appearance of a sharp -CN stretch at ~2200 cm −1 and -NH 2​ stretches at ~3300-3400 cm −1 confirms successful cyclization. Mass spectrometry (MS) should yield the exact mass corresponding to the tandem adduct.

References

  • Korotaev, V.Y., Kutyashev, I.B., Barkov, A.Y., & Sosnovskikh, V.Y. "Recent advances in the chemistry of 3-nitro-2H- and 3-nitro-4H-chromenes." Russian Chemical Reviews, 2019.[Link]

  • Barkov, A.Y., et al. "Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters." Molecules, 2022.[Link]

  • Xiao, W., et al. "Asymmetric Synthesis of Functionalized Tricyclic Chromanes via an Organocatalytic Triple Domino Reaction." Organic Letters, 2017.[Link]

  • Kemnitzer, W., et al. "K2CO3-Mediated Synthesis of Functionalised 4-Substituted-2-amino-3-cyano-4H-chromenes via Michael-Cyclization Reactions." Bioorganic & Medicinal Chemistry Letters, 2005.[Link]

  • MDPI Open Access Journals. "Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria." Molecules, 2025.[Link]

  • ResearchGate. "Design, synthesis, molecular docking, and biological evaluation of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives as potential anti-cancer agents."[Link]

  • ProQuest Academic Databases. "The synthesis of 3-nitro-4H-benzo[h]chromenes." [Link]

Comparative

Assessing the Inhibitory Effects of 2-Aryl Substitutions on 3-Nitro-2H-Chromene: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling to optimize privileged scaffolds for specific therapeutic windows. The 3-nitro-2H-chromene core represents a highly versatile p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling to optimize privileged scaffolds for specific therapeutic windows. The 3-nitro-2H-chromene core represents a highly versatile pharmacophore, demonstrating remarkable efficacy as both an antibacterial and an antitumoral agent. However, the biological activity of this scaffold is not intrinsic to the core alone; it is exquisitely sensitive to its substitution pattern.

Specifically, the nature of the 2-aryl substitution dictates the molecule's electronic distribution, lipophilicity, and steric profile, which in turn govern its inhibitory effects against targets like Thioredoxin reductase (TrxR) in bacteria and Caspase-3 in cancer cells. This guide objectively compares the performance of various 2-aryl substitutions on the 3-nitro-2H-chromene core, providing actionable experimental data, self-validating protocols, and the mechanistic causality required to drive your lead optimization campaigns.

Mechanistic Rationale: The Role of the 2-Aryl Group

The 3-nitro-2H-chromene system functions primarily as a potent Michael acceptor. The nitroalkene moiety is highly electrophilic, allowing it to form covalent adducts with nucleophilic residues in target enzymes (e.g., the selenocysteine residue in bacterial TrxR)[1].

The 2-aryl group acts as the primary tuning dial for this reactivity:

  • Electronic Effects: Electron-withdrawing groups (EWGs) such as halogens (e.g., 4-Cl, 4-Br) on the 2-aryl ring pull electron density away from the chromene core. This increases the electrophilicity of the C4 position, enhancing target binding affinity. Conversely, electron-donating groups (EDGs) like methoxy (-OMe) or methyl (-Me) quench this electrophilicity, drastically reducing inhibitory potential[1].

  • Lipophilicity and Penetration: Halogenation increases the overall lipophilicity (LogP) of the molecule, which is critical for penetrating the thick peptidoglycan layer of Gram-positive bacteria (e.g., Staphylococcus aureus) and the lipid bilayers of cancer cells[2].

SAR_Logic Core 3-Nitro-2H-Chromene Core Aryl 2-Aryl Substitution Core->Aryl modified by EWG Electron-Withdrawing (e.g., 4-Br, 4-Cl) Aryl->EWG enhances EDG Electron-Donating (e.g., 4-OMe, 4-Me) Aryl->EDG abolishes Target1 TrxR Inhibition (Antibacterial) EWG->Target1 increases binding Target2 Caspase-3 Activation (Anticancer) EWG->Target2 improves IC50

Structure-Activity Relationship (SAR) logic for 2-aryl substitutions on 3-nitro-2H-chromenes.

Comparative Performance Data

To objectively assess the impact of these substitutions, we compare the inhibitory concentrations of various 2-aryl-3-nitro-2H-chromene derivatives against multidrug-resistant S. aureus (antibacterial MIC) and the MCF-7 breast cancer cell line (anticancer IC50).

Table 1: Inhibitory Effects of 2-Aryl Substitutions on 3-Nitro-2H-Chromenes

CompoundCore Substitution2-Aryl SubstitutionAntibacterial MIC (S. aureus)Anticancer IC50 (MCF-7)Efficacy Profile
1 UnsubstitutedPhenyl32 - 64 μg/mL> 10 μMBaseline moderate activity.
2 Unsubstituted4-Methoxyphenyl (EDG)> 128 μg/mLN/ALoss of activity due to reduced electrophilicity[1].
3 6-Bromo4-Bromophenyl (EWG)8 μg/mL~ 2.5 μMEnhanced penetration and target binding.
4 6-Bromo, 8-Chloro4-Bromophenyl (EWG)1 - 4 μg/mLN/APotent antibacterial lead; synergistic multi-halogenation[1].
5 8-Methoxy4-Chlorophenyl (EWG)N/A0.2 μMExceptional cytotoxicity; 36x more potent than etoposide[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows must be implemented as self-validating systems. Every step includes a built-in quality control checkpoint to prevent downstream failures.

Workflow Syn 1. Synthesis (Oxa-Michael-Henry) Pur 2. Purification & QC (NMR, IR, MS) Syn->Pur Assay1 3a. Antibacterial MIC (Broth Microdilution) Pur->Assay1 Assay2 3b. Cytotoxicity IC50 (MTT / Caspase-3) Pur->Assay2

Self-validating experimental workflow for synthesizing and evaluating 3-nitro-2H-chromenes.

Protocol 1: One-Pot Synthesis via Oxa-Michael-Henry Reaction

Causality & Rationale: The one-step oxa-Michael-Henry dehydration reaction is the most atom-economical method for synthesizing 2-aryl-3-nitro-2H-chromenes[1]. We utilize DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst because its strong, non-nucleophilic basicity efficiently drives the initial Michael addition without generating unwanted side products[4].

  • Reagent Preparation: In a dry round-bottom flask, dissolve the substituted salicylaldehyde (1.0 eq) and the corresponding 2-aryl-β-nitrostyrene (1.0 eq) in a minimal amount of anhydrous solvent (e.g., THF).

  • Catalysis: Add a catalytic amount of DBU (0.1 eq) dropwise under continuous stirring at room temperature.

  • Reaction Monitoring (Validation Check): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the bright yellow β-nitrostyrene spot indicates the completion of the cascade cyclization-dehydration.

  • Purification: Quench the reaction with water, extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography.

  • Characterization (Validation Check): Confirm the structure using ¹H-NMR. The diagnostic signal is the vinylic proton at C4 of the chromene ring, typically appearing as a singlet around δ 8.0 - 8.4 ppm[2].

Protocol 2: In Vitro Antibacterial Screening (MIC Assay)

Causality & Rationale: We employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Gram-positive strains (S. aureus, S. epidermidis) are prioritized because 3-nitro-2H-chromenes are generally ineffective against Gram-negative bacteria; the highly restrictive outer membrane and active efflux pumps of Gram-negative species rapidly expel these lipophilic molecules[1].

  • Inoculum Preparation: Culture S. aureus (e.g., ATCC 29213) in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.08 - 0.1 (approx. 10⁸ CFU/mL). Dilute 1:100 in fresh MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized chromenes (from 128 μg/mL down to 0.25 μg/mL) in MHB containing a maximum of 1% DMSO to prevent compound precipitation.

  • Inoculation & Incubation: Add 50 μL of the bacterial suspension to each well. Incubate at 37°C for 18-24 hours.

  • Validation Check: Include a positive control (e.g., Vancomycin) and a vehicle control (1% DMSO). The vehicle must show robust growth, and the positive control must align with CLSI standard MIC ranges[5].

  • Readout: Determine the MIC visually or via spectrophotometer (OD₆₀₀) as the lowest concentration that completely inhibits bacterial growth.

Protocol 3: Cytotoxicity and Apoptosis Assay

Causality & Rationale: To definitively assess anticancer efficacy, we first measure broad cell viability using the MTT assay. Because 3-nitro-2H-chromenes are known to trigger programmed cell death rather than mere necrosis, we follow up with a Caspase-3 activation assay to confirm apoptosis as the specific mechanism of action[3].

  • Cell Culture: Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with varying concentrations of the 2-aryl-3-nitro-2H-chromene derivatives (0.01 μM to 50 μM) for 48 hours.

  • Viability Readout (MTT): Add MTT reagent (5 mg/mL) and incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression analysis.

  • Apoptosis Validation (Caspase-3): For compounds showing IC₅₀ < 1 μM (e.g., the 4-chlorophenyl derivative), lyse the treated cells and incubate the lysate with a Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC). Measure fluorescence (Ex 380 nm / Em 460 nm). A significant increase in fluorescence compared to the vehicle control validates the apoptotic pathway[3].

Conclusion

The systematic evaluation of 2-aryl substitutions on 3-nitro-2H-chromenes reveals a clear structure-activity relationship. Electron-withdrawing halogens at the 2-aryl position, combined with multi-halogenation on the chromene core, yield potent antibacterial agents capable of overcoming multidrug resistance. Conversely, specific combinations like 8-methoxy and 2-(4-chlorophenyl) substitutions pivot the scaffold toward exceptional antitumoral activity via apoptotic pathways. Future lead optimization should focus on fine-tuning the lipophilicity to bypass Gram-negative efflux mechanisms while maintaining the electrophilic integrity of the nitroalkene core.

References

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria Source: PMC / NIH URL
  • Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents Source: PubMed / NIH URL
  • Synthesis and antiproliferative activity of new 2-glyco-3-nitro-2H-chromenes Source: PubMed / NIH URL
  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria Source: MDPI URL
  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies Source: De La Salle University URL

Sources

Validation

comparative docking scores of chromene derivatives in target proteins

Comparative Docking Performance of Chromene Derivatives: A Mechanistic and Methodological Guide As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not just by looking at the raw binding...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Performance of Chromene Derivatives: A Mechanistic and Methodological Guide

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores not just by looking at the raw binding affinities, but by interrogating the structural causality behind those numbers. Chromene (benzopyran) derivatives represent a highly privileged class of heterocyclic scaffolds. Due to their unique sp2/sp3 hybridized architecture, they offer exceptional geometric versatility, allowing them to be functionalized into potent multi-target directed ligands (MTDLs) for neurodegenerative diseases, oncology, and viral infections[1].

This guide provides an objective, data-driven comparison of the molecular docking performance of various chromene derivatives across distinct target proteins, supported by a self-validating in silico to in vitro experimental workflow.

Target Landscape & Mechanistic Rationale

The efficacy of a chromene derivative is dictated by how its substituents interact with the distinct microenvironments of target protein binding pockets.

  • Neurodegenerative Targets (AChE & BChE): In Alzheimer's disease management, dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) is a primary strategy. Fused 5-oxo-4,5-dihydropyrano[3,2-c]chromenes exhibit high AChE selectivity by spanning both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS)[2]. Conversely, amino-7,8-dihydro-4H-chromenone derivatives demonstrate superior BChE affinity; the NH group of the chromenone ring acts as a critical hydrogen bond donor to Asp70 in the PAS, while the chromene core engages in π−π stacking with Trp82[3].

  • Oncology Targets (EGFR, CDK-2, & ER α ): For cancer therapeutics, the ATP-binding clefts of kinases are primary targets. 4H-benzo[h]chromene derivatives have shown the remarkable ability to bypass the resistance of the EGFR T790M mutation by maintaining stable hydrogen bonding with the hinge region residue Met769[4]. Similarly, 4-aryl-4H-chromene derivatives act as potent CDK-2 inhibitors, occupying the ATP-binding pocket with high thermodynamic stability[5].

G Chromene Chromene Scaffold Neuro Neurodegenerative Targets (AChE / BChE) Chromene->Neuro Substituent tuning Onco Oncology Targets (EGFR / CDK-2 / ERα) Chromene->Onco Hybridization PAS Peripheral Anionic Site (Asp70, Trp82) Neuro->PAS Docking Interaction Kinase ATP-Binding Cleft (Met769) Onco->Kinase Docking Interaction

Fig 1: Multi-target pharmacological routing of chromene derivatives driven by structural modifications.

Comparative Docking Performance Data

Raw docking scores (typically expressed in kcal/mol) provide an estimation of binding enthalpy. However, they must be contextualized by the specific interacting residues that confer target selectivity. The table below synthesizes recent comparative docking data for advanced chromene derivatives.

Chromene Derivative ClassTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesMechanistic InsightRef
2H-Chromene (Compound 1b) ER α (Breast Cancer)-10.35Estrogen receptor pocketHigh affinity driven by optimized steric fit and H-bonding in the ER α cleft.[6]
4-aryl-4H-chromene CDK-2 (Cell Cycle)-9.18 to -8.00ATP-binding cleft Δ G binding energy > -30 kcal/mol confirms high stability in the docked pose.[5]
Amino-7,8-dihydro-4H-chromenone BChE (Alzheimer's)~ -8.50Asp70, Trp82NH group H-bonds to Asp70; chromenone moiety π−π stacks with Trp82 in the PAS.[3]
Chromene-Azo Sulfonamide Hybrid EGFR (Wild-Type)Superior to SorafenibMet769 (Hinge Region)Sulfonamide hybridization enhances electrostatic interactions within the kinase domain.[7]
4H-benzo[h]chromene EGFR (T790M Mutant)High AffinityMet769Maintains stable binding mode despite the bulky methionine gatekeeper mutation.[4]

Self-Validating Experimental Protocol: In Silico to In Vitro

To ensure scientific integrity, molecular docking cannot exist in a vacuum. It must be treated as a predictive hypothesis that requires internal computational validation (MM-GBSA) and external empirical validation (Enzymatic Assays). Below is the standardized, self-validating workflow I mandate for evaluating chromene derivatives.

Phase 1: Computational Preparation & Docking
  • Protein Preparation: Retrieve the high-resolution crystal structure (e.g., CDK-2: PDB ID 6GUB; EGFR: PDB ID 4HJO)[4][5]. Causality: Raw PDB files lack hydrogen atoms and contain steric clashes. Use tools like Schrödinger Protein Preparation Wizard to assign bond orders, add hydrogens at physiological pH (7.4), and optimize the H-bond network to ensure accurate electrostatic mapping.

  • Ligand Preparation: Sketch the chromene derivatives and generate 3D conformations. Causality: Energy minimization (using force fields like OPLS4) is required to resolve high-energy steric clashes that would otherwise artificially penalize the docking score.

  • Grid Generation & Validation (Critical Step): Generate the receptor grid centered on the co-crystallized ligand. Self-Validation: Redock the native co-crystallized ligand into the generated grid. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is 2.0 Å, the scoring function and grid parameters are validated.

  • XP (Extra Precision) Docking: Execute the docking run. Prioritize poses that satisfy known pharmacophore requirements (e.g., interaction with Met769 in EGFR)[4].

Phase 2: Thermodynamic Validation
  • MM-GBSA Calculation: Docking scores only estimate binding enthalpy. Causality: To account for solvation effects and entropy, calculate the binding free energy ( Δ G) using Molecular Mechanics-Generalized Born Surface Area (MM-GBSA). A Δ G < -30 kcal/mol strongly corroborates the stability of the chromene-target complex[5].

Phase 3: Empirical Validation
  • In Vitro Enzymatic Assays: Synthesize the top-ranked chromene hits and evaluate them using colorimetric or fluorometric assays (e.g., Ellman's assay for AChE/BChE, or kinase profiling assays for EGFR). Determine the IC 50​ and Ki​ values to confirm competitive, uncompetitive, or mixed inhibition kinetics[3].

Workflow P1 1. Protein Preparation (PDB Retrieval, H-bond assignment) P3 3. Grid Generation & Validation (RMSD < 2.0 Å via Redocking) P1->P3 P2 2. Ligand Preparation (Energy Minimization, Ionization) P2->P3 P4 4. XP Molecular Docking (Scoring & Pose Generation) P3->P4 P5 5. MM-GBSA Thermodynamics (ΔG binding calculation) P4->P5 P6 6. In Vitro Enzymatic Assays (IC50 / Ki Determination) P5->P6

Fig 2: Self-validating in silico to in vitro workflow for evaluating chromene docking efficacy.

Conclusion

The comparative docking analysis of chromene derivatives reveals their profound adaptability. By precisely tuning the substituents on the 2H- or 4H-chromene core, researchers can direct these molecules toward highly specific interactions—whether that is anchoring into the PAS of cholinesterases via hydrogen bonding, or overcoming steric gatekeeper mutations in kinase domains. However, the true value of these docking scores is only realized when they are subjected to rigorous thermodynamic validation (MM-GBSA) and empirical kinetic testing.

References

  • Khoobi, M., et al. (2013). "Design, synthesis, biological evaluation and docking study of 5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors." PubMed. 2

  • PMC. (2024). "Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study." NIH. 3

  • Aggarwal, A., et al. (2025). "In Silico Design, Molecular Docking, and ADMET Prediction of Novel 2H-Chromene Derivatives as Potential Dual Inhibitors Against MCF-7 Cancer Cell Lines." International Journal of Pharmaceutical Sciences. 6

  • JAPS. (2024). "In-silico design, synthesis and biological evaluation of 4-aryl-4H- chromene derivatives as CDK-2 inhibitors." Journal of Applied Pharmaceutical Science. 5

  • PMC. (2023). "Inhibitory Potential of Chromene Derivatives on Structural and Non-Structural Proteins of Dengue Virus." NIH. 1

  • Alblewi, F. F., et al. (2023). "Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays." NIH. 7

  • MDPI. (2025). "Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile." MDPI. 4

Sources

Comparative

confirming the mechanism of action for 3-nitro-2H-chromene based drugs

Title: Application Guide: Confirming the Mechanism of Action for 3-Nitro-2H-Chromene Based Drugs 1. Executive Summary & Pharmacological Context The 3-nitro-2H-chromene scaffold has emerged as a highly versatile pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Guide: Confirming the Mechanism of Action for 3-Nitro-2H-Chromene Based Drugs

1. Executive Summary & Pharmacological Context The 3-nitro-2H-chromene scaffold has emerged as a highly versatile pharmacophore in modern drug development, exhibiting potent antiproliferative and antibacterial properties[1][2]. Unlike traditional single-target chemotherapeutics, advanced 3-nitro-2H-chromene derivatives operate via a dual mechanism of action (MoA). They function as potent Histone Deacetylase (HDAC) inhibitors—specifically targeting HDAC1, 2, and 6—and as irreversible inhibitors of Thioredoxin Reductase (TrxR)[1][2]. This guide provides application scientists with self-validating experimental frameworks to objectively confirm these mechanisms, comparing the performance of 3-nitro-2H-chromenes against established clinical standards.

2. Comparative Performance Profiling When validating a novel 3-nitro-2H-chromene lead, it is essential to benchmark its quantitative performance against standard inhibitors. The following table summarizes expected experimental parameters based on recent structure-activity relationship (SAR) studies[1][2][3].

Compound ClassPrimary Target(s)Target IC₅₀Cell Viability (ED₅₀/IC₅₀)Key AdvantagePrimary Limitation
8-Ethoxy-3-nitro-2H-chromenes HDAC1, 2, 6 & TrxR15 – 50 nM0.20 – 0.60 µg/mL (MCF-7)Dual MoA limits resistance pathwaysHigh hydrophobicity
SAHA (Vorinostat) Pan-HDAC~50 nM~1.50 µg/mL (MCF-7)Clinically validated standardSusceptible to single-target resistance
Auranofin TrxR~20 nM~1.00 µg/mL (A549)Highly potent ROS inducerSignificant systemic toxicity
Tri-halogenated 3-NCs TrxR (Bacterial)N/AMIC: 1 – 4 µg/mL (MRSA)Potent against MDR strainsPoor aqueous solubility

3. Mechanistic Pathway Visualization The therapeutic efficacy of 3-nitro-2H-chromenes is driven by the simultaneous disruption of epigenetic regulation (via HDAC) and redox homeostasis (via TrxR).

MoA_3NC Drug 3-nitro-2H-chromene Derivatives HDAC Histone Deacetylases (HDAC1, 2, 6) Drug->HDAC Inhibits TrxR Thioredoxin Reductase (TrxR) Drug->TrxR Inhibits Chromatin Chromatin Relaxation & Gene Transcription HDAC->Chromatin Blocks Deacetylation ROS Intracellular ROS Accumulation TrxR->ROS Prevents Scavenging Apoptosis Cancer Cell Apoptosis & Growth Arrest Chromatin->Apoptosis ROS->Apoptosis

Dual mechanism of action of 3-nitro-2H-chromenes targeting HDAC and TrxR pathways.

4. Experimental Workflows & Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include specific controls to rule out Pan-Assay Interference Compounds (PAINS) artifacts, which are common when testing highly conjugated ring systems.

Validating HDAC Inhibition (Fluorometric Assay)

Causality behind experimental choice: 3-nitro-2H-chromene compounds possess strong intrinsic absorbance in the visible spectrum due to the nitrochromene core. Utilizing standard colorimetric assays (e.g., p-nitroaniline cleavage read at 405 nm) will result in signal quenching and false-positive inhibition data. Therefore, shifting to a fluorometric assay utilizing a Boc-Lys(Ac)-AMC substrate is strictly required to bypass optical interference.

Self-Validating Controls:

  • Positive Control: SAHA (Vorinostat) to benchmark IC₅₀[1][3].

  • Negative Control: A "No-Enzyme" well containing the 3-NC compound to measure background auto-fluorescence.

Step-by-Step Methodology:

  • Preparation: Dilute the 3-nitro-2H-chromene derivative in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Incubation: Add 10 µL of the compound dilution to 20 µL of recombinant human HDAC1 or HDAC6 (0.5 µg/mL final concentration) in a black 96-well microplate. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final concentration). Incubate for exactly 60 minutes at 37°C.

  • Termination: Stop the reaction by adding 50 µL of developer solution (containing 2 mg/mL Trypsin and 2 µM Trichostatin A) to cleave the deacetylated AMC fluorophore.

  • Data Acquisition: Measure fluorescence using a microplate reader at Excitation 350 nm / Emission 440 nm. Calculate IC₅₀ using non-linear regression analysis.

Confirming TrxR Inhibition (DTNB Reduction Assay)

Causality behind experimental choice: The antiproliferative and anti-staphylococcal effects of 3-nitrochromenes are heavily linked to their TrxR inhibitory profile[2]. The nitro group at the C3 position acts as a Michael acceptor for the selenocysteine residue in the active site of TrxR. Self-Validating Controls: Because 3-NCs are Michael acceptors, they may react directly with the assay substrate (DTNB) independent of the enzyme. A counter-screen mixing the drug directly with DTNB and NADPH (without TrxR) is mandatory to rule out this chemical interference.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: In a clear 96-well plate, combine recombinant mammalian TrxR1 (20 nM), NADPH (200 µM), and varying concentrations of the 3-NC compound in TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.5). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to a final concentration of 3 mM.

  • Kinetic Measurement: Immediately monitor the linear increase in absorbance at 412 nm (indicating the formation of the TNB anion) over 5 minutes, taking readings every 30 seconds.

  • Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the IC₅₀ relative to the vehicle control.

Workflow Step1 1. Compound Prep (β-CD Encapsulation) Step2 2. Target Incubation (Recombinant Enzyme) Step1->Step2 Step3 3. Fluorometric Cleavage Assay Step2->Step3 Step4 4. Orthogonal Check (PAINS Counter-screen) Step3->Step4 Step5 5. IC50 & Kinetic Data Analysis Step4->Step5

Self-validating experimental workflow for confirming primary target inhibition.

5. Addressing Formulation Challenges in Assays A critical pitfall in confirming the MoA of 3-nitro-2H-chromenes is their inherent hydrophobicity, which often leads to precipitation in standard cell culture media, skewing IC₅₀ calculations and hindering clinical translation[4]. To ensure experimental integrity, researchers should employ a β-cyclodextrin (β-CD) encapsulation strategy prior to running cell-based assays[4]. Complexation at a 1:1 host-guest stoichiometry (synthesized via co-precipitation) significantly enhances aqueous solubility and bioavailability without altering the drug's interaction with intracellular targets, allowing for accurate in vitro to in vivo translation[4].

References

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. 1

  • Improving the therapeutic window of anticancer agents by β-cyclodextrin encapsulation: Experimental and theoretical insights. SciSpace. 4

  • Design, synthesis and tumor cell growth inhibitory activity of 3-nitro-2 H -cheromene derivatives as histone deacetylaes inhibitors. ResearchGate. 3

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. NIH / PubMed Central. 2

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 7-Methoxy-3-nitro-2H-chromene for Laboratory Professionals

Immediate Safety and Handling Precautions Before beginning any disposal procedures, it is crucial to handle 7-Methoxy-3-nitro-2H-chromene with the appropriate safety measures in place. All manipulations of this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle 7-Methoxy-3-nitro-2H-chromene with the appropriate safety measures in place. All manipulations of this compound should be conducted in a well-ventilated chemical fume hood.[3][4]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling 7-Methoxy-3-nitro-2H-chromene.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, as many organic compounds can be absorbed through the skin.[4]
Eye Protection Chemical safety goggles and a face shieldTo protect against splashes and potential projectiles.[4][5]
Skin and Body A flame-resistant lab coat, long pants, and closed-toe shoesTo protect the skin from chemical contact and in case of fire.[3][4]
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation outside of a fume hood.To prevent inhalation of harmful vapors or particulates.[6][7]

Waste Segregation and Containerization: A Critical Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[8] Waste containing 7-Methoxy-3-nitro-2H-chromene must be treated as hazardous waste and segregated accordingly.[3]

Operational Plan:

  • Designate a Satellite Accumulation Area (SAA): Establish a clearly marked SAA within the laboratory, at or near the point of waste generation.[4][8]

  • Use Appropriate Containers:

    • Solid Waste: Collect solid 7-Methoxy-3-nitro-2H-chromene waste in a designated, labeled, and chemically compatible container, such as a high-density polyethylene (HDPE) bottle.[4][9]

    • Liquid Waste: Solutions containing 7-Methoxy-3-nitro-2H-chromene should be collected in a separate, labeled container for non-halogenated organic liquid waste.[4][9] The original container of the main component can often be used for the waste.[8]

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "7-Methoxy-3-nitro-2H-chromene," and the date accumulation began.[4][8]

  • Incompatible Materials: Never mix 7-Methoxy-3-nitro-2H-chromene waste with incompatible materials. Keep it segregated from strong bases, amines, and both oxidizing and reducing agents to prevent potentially violent reactions.[3]

Disposal Workflow for 7-Methoxy-3-nitro-2H-chromene

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 7-Methoxy-3-nitro-2H-chromene.

DisposalWorkflow start Start: Waste Generation (7-Methoxy-3-nitro-2H-chromene) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste Stream (Non-Halogenated Organic) ppe->segregate ppe->spill container_solid Use Labeled Container for Solid Waste segregate->container_solid Solid container_liquid Use Labeled Container for Liquid Waste segregate->container_liquid Liquid segregate->spill storage Store in Designated Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact end End: Compliant Disposal ehs_contact->end spill_procedure Follow Spill Cleanup Protocol spill->spill_procedure spill_procedure->storage

Sources

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